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  • Product: 4,5-dichloro-2,3-dihydro-1H-inden-1-one
  • CAS: 69392-64-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthesis pathway for 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a valuable intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a valuable intermediate in the development of pharmaceuticals. The synthesis involves a two-step process commencing with the preparation of 3-(2,3-dichlorophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is primarily achieved through a two-step reaction sequence:

  • Malonic Ester Synthesis: Preparation of the precursor, 3-(2,3-dichlorophenyl)propanoic acid, starting from 2,3-dichlorobenzyl chloride and a malonic ester.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of 3-(2,3-dichlorophenyl)propanoic acid to form the final product, 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Synthesis_Pathway cluster_step1 Step 1: Malonic Ester Synthesis cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation 2_3_dichlorobenzyl_chloride 2,3-Dichlorobenzyl chloride Diethyl_malonate Diethyl malonate Intermediate_ester Diethyl 2-((2,3-dichlorophenyl)methyl)malonate Propanoic_acid 3-(2,3-Dichlorophenyl)propanoic acid Propanoic_acid_2 3-(2,3-Dichlorophenyl)propanoic acid Acid_chloride 3-(2,3-Dichlorophenyl)propanoyl chloride Final_product 4,5-Dichloro-2,3-dihydro-1H-inden-1-one

Experimental Protocols

Step 1: Synthesis of 3-(2,3-dichlorophenyl)propanoic acid

This procedure is adapted from a general method for the synthesis of 3-(halophenyl)propionic acids via malonic ester synthesis.[1]

1.1. Synthesis of Diethyl 2-((2,3-dichlorophenyl)methyl)malonate

  • Materials:

    • 2,3-Dichlorobenzyl chloride

    • Diethyl malonate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (EtOH)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

    • To the stirred solution, add diethyl malonate (2.0 eq) at room temperature.

    • Slowly add 2,3-dichlorobenzyl chloride (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-3 hours.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Add water to the residue and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((2,3-dichlorophenyl)methyl)malonate.

1.2. Hydrolysis and Decarboxylation to 3-(2,3-dichlorophenyl)propanoic acid

  • Materials:

    • Crude diethyl 2-((2,3-dichlorophenyl)methyl)malonate

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • To the crude ester from the previous step, add a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol.

    • Heat the mixture to reflux for 3-4 hours to facilitate hydrolysis.

    • After cooling, remove the ethanol by distillation.

    • Acidify the aqueous residue to a pH of 1-2 with concentrated hydrochloric acid, which will cause the dicarboxylic acid intermediate to precipitate.

    • Heat the acidified mixture to reflux for an additional 2-3 hours to effect decarboxylation.

    • Cool the mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield 3-(2,3-dichlorophenyl)propanoic acid.

Step 2: Synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

This procedure is based on the well-established intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.

2.1. Formation of 3-(2,3-dichlorophenyl)propanoyl chloride

  • Materials:

    • 3-(2,3-Dichlorophenyl)propanoic acid

    • Thionyl chloride (SOCl₂)

    • A catalytic amount of N,N-dimethylformamide (DMF)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-(2,3-dichlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2,3-dichlorophenyl)propanoyl chloride, which is typically used in the next step without further purification.

2.2. Intramolecular Friedel-Crafts Acylation

  • Materials:

    • Crude 3-(2,3-dichlorophenyl)propanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Ice-cold water

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 3-(2,3-dichlorophenyl)propanoyl chloride in anhydrous dichloromethane and add it dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • Add 1 M hydrochloric acid to dissolve the aluminum salts.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Quantitative Data

StepReactantProductReagentsSolventTypical YieldPurityReference
1.1 2,3-Dichlorobenzyl chlorideDiethyl 2-((2,3-dichlorophenyl)methyl)malonateNaOEt, Diethyl malonateEtOH90-95%>95%[1]
1.2 Diethyl 2-((2,3-dichlorophenyl)methyl)malonate3-(2,3-Dichlorophenyl)propanoic acidNaOH, HClWater/EtOH85-90%>98%[1]
2.1 3-(2,3-Dichlorophenyl)propanoic acid3-(2,3-Dichlorophenyl)propanoyl chlorideSOCl₂, DMFDCMQuantitative-General Procedure
2.2 3-(2,3-Dichlorophenyl)propanoyl chloride4,5-Dichloro-2,3-dihydro-1H-inden-1-oneAlCl₃DCM70-80%>98%General Procedure

Note: Yields are based on analogous reactions and may vary depending on specific reaction conditions and scale.

Logical Relationships in the Synthesis

Logical_Relationships Start Starting Materials: - 2,3-Dichlorobenzyl chloride - Diethyl malonate Precursor_Synth Synthesis of Precursor: 3-(2,3-Dichlorophenyl)propanoic acid Start->Precursor_Synth Malonic Ester Synthesis Cyclization Intramolecular Friedel-Crafts Acylation Precursor_Synth->Cyclization Activation to Acyl Chloride Final_Product Target Molecule: 4,5-Dichloro-2,3-dihydro-1H-inden-1-one Cyclization->Final_Product Formation of Indenone Ring Purification Purification: - Column Chromatography - Recrystallization Final_Product->Purification

References

Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract 4,5-dichloro-2,3-dihydro-1H-inden-1-one is a halogenated derivative of the indanone scaffold, a core structure in numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a halogenated derivative of the indanone scaffold, a core structure in numerous biologically active compounds. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its known physicochemical properties, along with data from related compounds to offer valuable context. Furthermore, it outlines general experimental protocols for its synthesis and discusses the potential biological activities and signaling pathways associated with the broader class of indanone derivatives, making it a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

PropertyValueSource
CAS Number 69392-64-9[1][2]
Molecular Formula C₉H₆Cl₂O[3][4]
Molecular Weight 201.05 g/mol [4]
Monoisotopic Mass 199.97957 Da[3]
Predicted XlogP 2.9[3]

Table 2: Physicochemical Properties of Related Indanone Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Indanone83-33-0C₉H₈O132.1638-42243-245
5-Chloro-1-indanone42348-86-7C₉H₇ClO166.6093-95Not available

Spectral Data

While specific spectra for 4,5-dichloro-2,3-dihydro-1H-inden-1-one are not publicly available, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data upon request[5]. Predicted mass spectrometry data suggests the following adducts: [M+H]⁺ at m/z 200.98685, [M+Na]⁺ at m/z 222.96879, and [M-H]⁻ at m/z 198.97229[3].

For reference, the NIST WebBook provides mass and IR spectra for the parent compound, 1-indanone[6][7][8].

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is not described in the available literature. However, a general synthetic approach can be inferred from established methods for preparing substituted indanones, such as the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid[9].

General Synthesis Workflow for Substituted Indanones

Synthesis_Workflow Start Substituted Benzene Step1 Friedel-Crafts Acylation (e.g., with succinic anhydride) Start->Step1 Intermediate1 3-(Substituted-benzoyl)propanoic acid Step1->Intermediate1 Step2 Reduction (e.g., Clemmensen or Wolff-Kishner) Intermediate1->Step2 Intermediate2 4-(Substituted-phenyl)butanoic acid Step2->Intermediate2 Step3 Intramolecular Friedel-Crafts Acylation (e.g., using polyphosphoric acid or thionyl chloride/AlCl3) Intermediate2->Step3 Product Substituted Tetralone or Indanone Step3->Product

A generalized workflow for the synthesis of substituted indanones.

A patent for the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one describes a process involving the addition of a solution of 3-chloro-1-(4-chlorophenyl)-1-propanone in an inert solvent to sulfuric acid at elevated temperatures[10]. This suggests that a similar intramolecular cyclization could be a viable route for the 4,5-dichloro isomer, starting from an appropriately substituted phenylpropanone precursor.

Biological Activity and Drug Development Potential

Specific biological assays or demonstrated activities for 4,5-dichloro-2,3-dihydro-1H-inden-1-one have not been reported. However, the indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities[11][12].

Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Diseases

Indanone derivatives are well-known for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. The drug Donepezil, an AChE inhibitor, features an indanone moiety. Research has shown that various indanone derivatives can inhibit acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function[13][14][15]. Furthermore, some indanone derivatives have been shown to inhibit the self-assembly of amyloid-beta (Aβ) peptides and promote the disassembly of pre-formed Aβ oligomers, which are key pathological hallmarks of Alzheimer's disease[15].

Anticancer Activity

The indanone scaffold has also been explored for its anticancer potential. Studies have shown that certain indanone derivatives can exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell proliferation and survival, such as cyclooxygenase-2 (COX-2)[16][17].

Other Potential Activities

The versatility of the indanone structure has led to its investigation in other therapeutic areas. Reports indicate that indanone derivatives may possess antimicrobial and antiviral properties[11][12].

Hypothetical Signaling Pathway for Indanone Derivatives in Alzheimer's Disease

AD_Pathway cluster_0 Cholinergic Synapse cluster_1 Amyloid Cascade ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Degradation Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Abeta_Monomer Aβ Monomer Abeta_Oligomer Aβ Oligomer Abeta_Monomer->Abeta_Oligomer Aggregation Abeta_Fibril Aβ Fibril Abeta_Oligomer->Abeta_Fibril Aggregation Indanone Indanone Derivative Indanone->AChE Inhibition Indanone->Abeta_Oligomer Inhibition of Aggregation & Promotion of Disassembly

Potential mechanisms of action for indanone derivatives in Alzheimer's disease.

Conclusion

4,5-dichloro-2,3-dihydro-1H-inden-1-one represents a chemical entity with potential for further investigation in drug discovery, given the established biological importance of the indanone scaffold. While specific experimental data for this compound is currently scarce, this guide provides a foundational understanding of its predicted properties and the broader context of indanone chemistry and pharmacology. Further experimental characterization of its physicochemical properties, development of robust synthetic protocols, and comprehensive biological evaluation are warranted to fully elucidate its potential as a lead compound for novel therapeutics.

References

Foundational

In-Depth Technical Guide: 4,5-Dichloro-2,3-dihydro-1H-inden-1-one (CAS Number: 69392-64-9)

For Researchers, Scientists, and Drug Development Professionals Abstract 4,5-Dichloro-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone that serves as a valuable intermediate in the synthesis of complex organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules. Its chemical structure, featuring a reactive ketone group and a dichlorinated aromatic ring, makes it a versatile building block, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on its role in the development of novel therapeutic agents such as steroid receptor modulators and anti-inflammatory drugs. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

4,5-Dichloro-2,3-dihydro-1H-inden-1-one is a solid organic compound with the chemical formula C₉H₆Cl₂O. The key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 69392-64-9
Molecular Formula C₉H₆Cl₂O
Molecular Weight 201.05 g/mol
Monoisotopic Mass 199.97957 Da
Predicted XlogP 2.9
Appearance Solid (form may vary)
Storage Room temperature, in a dry, sealed container

Predicted Mass Spectrometry Data:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺200.98685138.1
[M+Na]⁺222.96879150.2
[M-H]⁻198.97229142.6
[M+NH₄]⁺218.01339162.0
[M+K]⁺238.94273144.3
[M+H-H₂O]⁺182.97683135.0
[M+HCOO]⁻244.97777152.5
[M+CH₃COO]⁻258.99342152.6

Synthesis

The primary synthetic route to 4,5-dichloro-2,3-dihydro-1H-inden-1-one is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3,4-dichlorophenyl)propanoic acid or its corresponding acyl chloride. This reaction involves the cyclization of the propanoic acid side chain onto the dichlorinated benzene ring to form the five-membered cyclopentanone ring of the indanone structure.

General Experimental Protocol for Friedel-Crafts Acylation

Note: The following is a general procedure based on the synthesis of structurally similar indanones. Optimization may be required for the specific synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Step 1: Formation of the Acyl Chloride (Optional, but recommended for higher reactivity)

  • To a solution of 3-(3,4-dichlorophenyl)propanoic acid in a dry, inert solvent such as dichloromethane or toluene, add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at room temperature.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or under gentle reflux until the evolution of gas ceases.

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3-(3,4-dichlorophenyl)propanoyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate flask, prepare a suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C.

  • Slowly add a solution of the 3-(3,4-dichlorophenyl)propanoyl chloride (from Step 1) in the same solvent to the Lewis acid suspension while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating to drive the cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Synthesis_Workflow Precursor 3-(3,4-dichlorophenyl)propanoic acid Reagents1 SOCl₂ or (COCl)₂ (cat. DMF) Precursor->Reagents1 Step 1 (optional) Reagents2 Lewis Acid (e.g., AlCl₃) Inert Solvent Precursor->Reagents2 Direct Cyclization AcylChloride 3-(3,4-dichlorophenyl)propanoyl chloride AcylChloride->Reagents2 Step 2 Indanone 4,5-Dichloro-2,3-dihydro-1H-inden-1-one Reagents1->AcylChloride Quench Ice-water quench Reagents2->Quench Purification Extraction & Purification Quench->Purification Purification->Indanone

Synthesis workflow for 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Applications in Drug Development

The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 4,5-Dichloro-2,3-dihydro-1H-inden-1-one serves as a key starting material for the synthesis of compounds targeting various diseases.

Anti-Inflammatory Agents

Indanone derivatives have been investigated for their potent anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. The mechanism of action often involves the suppression of signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response. The dichlorinated phenyl ring of 4,5-dichloro-2,3-dihydro-1H-inden-1-one can be further functionalized to enhance the potency and selectivity of these anti-inflammatory agents.

Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Pro-inflammatory Mediators Stimulus LPS MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines TNF-α, Interleukins MAPK->Cytokines NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Indanone Indanone Derivatives (from 4,5-dichloro-2,3-dihydro-1H-inden-1-one) Indanone->MAPK Inhibition Indanone->NFkB Inhibition

Modulation of inflammatory pathways by indanone derivatives.
Steroid Receptor Modulators

The indanone core structure is also present in various steroid receptor modulators. These compounds can interact with nuclear receptors, such as estrogen receptors and androgen receptors, to either mimic or block the effects of endogenous steroid hormones. This makes them promising candidates for the treatment of hormone-dependent cancers (e.g., breast and prostate cancer), osteoporosis, and other endocrine-related disorders. The specific substitutions on the indanone ring, which can be introduced starting from 4,5-dichloro-2,3-dihydro-1H-inden-1-one, are critical for determining the compound's affinity and selectivity for different steroid receptors.

Steroid_Receptor_Modulation Ligand Steroid-like Ligand (from Indanone Intermediate) Receptor Steroid Receptor (in cytoplasm or nucleus) Ligand->Receptor Binds to HRE Hormone Response Element (on DNA) Receptor->HRE Binds to Transcription Gene Transcription (Activation or Repression) HRE->Transcription Response Cellular Response Transcription->Response

General mechanism of steroid receptor modulation.

Spectroscopic Data

4.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5d1HAromatic H
~ 7.3d1HAromatic H
~ 3.1t2H-CH₂- (adjacent to carbonyl)
~ 2.7t2H-CH₂- (benzylic)

4.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~ 200C=O
~ 145Aromatic C (quaternary)
~ 135Aromatic C (quaternary, C-Cl)
~ 132Aromatic C (quaternary, C-Cl)
~ 130Aromatic C-H
~ 125Aromatic C-H
~ 120Aromatic C (quaternary)
~ 36-CH₂- (adjacent to carbonyl)
~ 26-CH₂- (benzylic)

4.3. IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2960-2850MediumAliphatic C-H stretch
~ 1720-1700StrongC=O stretch (ketone)
~ 1600-1450Medium-StrongAromatic C=C stretch
~ 850-750StrongC-Cl stretch

Conclusion

4,5-Dichloro-2,3-dihydro-1H-inden-1-one is a chemical intermediate with significant potential in the synthesis of pharmacologically active molecules. Its utility in constructing complex scaffolds for anti-inflammatory drugs and steroid receptor modulators makes it a compound of interest for researchers in medicinal chemistry and drug discovery. While detailed experimental data is sparse in publicly accessible literature, the established synthetic routes for related indanones provide a solid foundation for its preparation. Further exploration of the reactivity of this compound could lead to the development of novel therapeutics with improved efficacy and safety profiles.

Exploratory

Spectroscopic Data for 4,5-dichloro-2,3-dihydro-1H-inden-1-one: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4,5-dichloro-2,3-dihydro-1H-inden-1-one...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4,5-dichloro-2,3-dihydro-1H-inden-1-one (CAS Number: 69392-64-9). Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectroscopic features based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, it details the standard experimental protocols for obtaining the requisite spectral data.

Compound Structure

Chemical Formula: C₉H₆Cl₂O Molecular Weight: 201.05 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4,5-dichloro-2,3-dihydro-1H-inden-1-one. These predictions are derived from the known spectral characteristics of substituted indanones and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.6 - 7.8d1HAromatic H (H-7)
~ 7.4 - 7.6d1HAromatic H (H-6)
~ 3.1 - 3.3t2H-CH₂- (H-3)
~ 2.7 - 2.9t2H-CH₂- (H-2)

Note: The aromatic protons are expected to appear as doublets due to ortho coupling. The exact chemical shifts and coupling constants would be influenced by the chlorine substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
> 195C=O (C-1)
~ 150 - 155Aromatic C (C-7a)
~ 135 - 140Aromatic C-Cl (C-4)
~ 130 - 135Aromatic C-Cl (C-5)
~ 130 - 135Aromatic C (C-3a)
~ 125 - 130Aromatic CH (C-7)
~ 120 - 125Aromatic CH (C-6)
~ 35 - 40-CH₂- (C-3)
~ 25 - 30-CH₂- (C-2)

Note: The chemical shifts of the aromatic carbons are estimations and would be specifically determined by the electronic effects of the chloro and carbonyl groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 1710 - 1730StrongC=O stretch (aryl ketone)
~ 1600, 1475Medium-WeakC=C stretch (aromatic)
~ 2850 - 3000Medium-WeakC-H stretch (aliphatic)
~ 3000 - 3100WeakC-H stretch (aromatic)
~ 1100 - 1200StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
200/202/204High[M]⁺ (Molecular ion peak with characteristic isotopic pattern for two chlorine atoms)
172/174/176Medium[M - CO]⁺
137/139Medium[M - CO - Cl]⁺

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for the molecular ion and any chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.

    • Parameters: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added and averaged. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

  • Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are analyzed using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample Solid Compound (4,5-dichloro-2,3-dihydro-1H-inden-1-one) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Multiplicity) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Molecular Ion, Fragmentation) MS->ProcessMS Structure Structure Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

General workflow for spectroscopic analysis of an organic compound.

Foundational

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. Due to the absence of publicly availabl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. Due to the absence of publicly available experimental spectral data, this document focuses on a theoretical interpretation based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures. This predictive analysis serves as a valuable preliminary tool for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for 4,5-dichloro-2,3-dihydro-1H-inden-1-one is summarized in the table below. These predictions are based on the analysis of substituent effects and spin-spin coupling patterns expected for the molecule's structure.

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-67.5 - 7.7Doublet8.0 - 9.0
H-77.3 - 7.5Doublet8.0 - 9.0
H-2 (CH₂)3.1 - 3.3Triplet6.0 - 7.0
H-3 (CH₂)2.7 - 2.9Triplet6.0 - 7.0

Spectral Interpretation and Rationale

The structure of 4,5-dichloro-2,3-dihydro-1H-inden-1-one dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is expected to display an AX system, while the aliphatic region should present two mutually coupled triplets.

  • Aromatic Protons (H-6 and H-7): The two aromatic protons, H-6 and H-7, are ortho to each other, which will result in a distinct doublet for each proton due to vicinal coupling. The electron-withdrawing effect of the chlorine atom at position 5 and the carbonyl group at position 1 will deshield these protons, shifting their signals downfield. H-6, being ortho to a chlorine atom, is predicted to resonate at a slightly higher chemical shift than H-7.

  • Aliphatic Protons (H-2 and H-3): The two methylene groups in the five-membered ring, at positions 2 and 3, form an A₂X₂ system. The protons at C-2 are adjacent to a carbonyl group, which will cause a significant downfield shift. These protons are expected to appear as a triplet due to coupling with the neighboring protons at C-3. The protons at C-3, being further from the carbonyl group, will resonate at a more upfield position, also as a triplet from coupling with the C-2 protons.

Experimental Protocol

The following describes a standard protocol for the acquisition of a ¹H NMR spectrum for a compound such as 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

  • NMR Spectrometer Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity. Standard automated procedures are typically sufficient.

  • Data Acquisition:

    • Set the spectrometer to a frequency appropriate for ¹H NMR (e.g., 400 or 500 MHz).

    • Acquire the spectrum using standard pulse sequences. Key parameters to set include:

      • Spectral Width: Typically 12-16 ppm to cover the expected range of proton chemical shifts.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities and coupling constants of the signals.

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of 4,5-dichloro-2,3-dihydro-1H-inden-1-one with the non-equivalent protons labeled.

Exploratory

13C NMR analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the ¹³C NMR Analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹³C N...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR Analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. Due to the absence of direct experimental data in the public domain for this specific molecule, this paper outlines the predicted chemical shifts based on the analysis of the parent compound, 1-indanone, and known substituent effects of chlorine atoms on aromatic and aliphatic systems. Furthermore, this document details a standard experimental protocol for acquiring a ¹³C NMR spectrum and presents a logical workflow for spectral assignment.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The prediction of the ¹³C NMR chemical shifts for 4,5-dichloro-2,3-dihydro-1H-inden-1-one is derived from the known spectrum of 1-indanone and the application of empirical substituent chemical shift (SCS) effects for chlorine atoms. The values for 1-indanone are well-documented in chemical literature and databases.[1][2] The influence of the two chlorine substituents at positions 4 and 5 is estimated based on established principles of NMR spectroscopy, where electronegative groups deshield adjacent carbon atoms, causing a downfield shift in their resonance frequency.[3]

The following table summarizes the predicted ¹³C NMR chemical shifts for 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C=O)~205The carbonyl carbon is expected to be largely unaffected by the remote chlorine substituents and should appear in the typical range for ketones.
C2~25-30This methylene carbon is relatively distant from the chlorine atoms, and its chemical shift is predicted to be similar to that in 1-indanone.
C3~35-40This methylene carbon is also not expected to be significantly influenced by the chlorine atoms.
C3a~135-140This quaternary aromatic carbon is adjacent to the chlorinated aromatic ring and is expected to experience a moderate downfield shift.
C4~130-135Directly bonded to a chlorine atom, this carbon will be significantly deshielded, resulting in a substantial downfield shift.
C5~130-135Also directly attached to a chlorine atom, this carbon will experience a similar strong deshielding effect.
C6~125-130This aromatic CH carbon is ortho to a chlorine atom and is expected to be deshielded.
C7~120-125This aromatic CH carbon is meta to a chlorine atom, and its chemical shift will be less affected than the ortho and para positions.
C7a~150-155This quaternary aromatic carbon is adjacent to the carbonyl group and the chlorinated ring, leading to a predicted downfield shift.

Experimental Protocols

A standard protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like 4,5-dichloro-2,3-dihydro-1H-inden-1-one is outlined below. This protocol is based on common practices in modern NMR spectroscopy.[4][5][6]

1. Sample Preparation:

  • Sample Quantity: Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: A common and suitable solvent is deuterated chloroform (CDCl₃), which is chemically inert and has a well-defined solvent peak at approximately 77.16 ppm that can be used for spectral calibration. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • NMR Tube: Use a standard 5 mm NMR tube of good quality to ensure good magnetic field homogeneity.

2. NMR Instrument Setup:

  • Spectrometer: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion and sensitivity.

  • Probe Tuning and Matching: The NMR probe should be tuned to the ¹³C frequency and matched to the impedance of the spectrometer to ensure efficient transfer of radiofrequency power.

  • Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.

3. Data Acquisition Parameters (1D ¹³C Spectrum):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[4]

  • Spectral Width: Set a spectral width that covers the entire expected range of ¹³C chemical shifts, typically from 0 to 220 ppm.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for good digital resolution.[4]

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate peak intensities, especially for quaternary carbons.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be properly phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.

  • Referencing: The chemical shift axis should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the assignment of the ¹³C NMR signals of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Caption: Workflow for ¹³C NMR spectral assignment.

This comprehensive approach, combining predictive analysis with standard experimental and data interpretation workflows, provides a robust framework for the ¹³C NMR characterization of 4,5-dichloro-2,3-dihydro-1H-inden-1-one for research and drug development applications.

References

Foundational

Mass Spectrometry of 4,5-dichloro-2,3-dihydro-1H-inden-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a halogenated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a halogenated cyclic ketone of interest in various research and development sectors. Due to the limited availability of direct mass spectral data for this specific compound, this document extrapolates from established principles of mass spectrometry for ketones and chlorinated organic molecules to predict its fragmentation behavior. Detailed experimental protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are presented, alongside a discussion of the expected mass spectrum and its interpretation. This guide is intended to serve as a practical resource for researchers and professionals engaged in the analysis and characterization of this and structurally related compounds.

Introduction

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a dichlorinated derivative of indanone. The structural characterization of such molecules is crucial in drug development, environmental analysis, and chemical synthesis. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. This guide focuses on the application of mass spectrometry, particularly GC-MS with electron ionization, for the analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Predicted Mass Spectral Data

Molecular Ion and Isotopic Pattern

The molecular formula of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is C₉H₆Cl₂O. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺˙). The two most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will lead to three peaks for the molecular ion cluster:

  • M⁺˙: Containing two ³⁵Cl atoms.

  • (M+2)⁺˙: Containing one ³⁵Cl and one ³⁷Cl atom.

  • (M+4)⁺˙: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Predicted Fragmentation Pathways

Upon electron ionization, the molecular ion of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is expected to undergo several characteristic fragmentation reactions. The primary fragmentation pathways are likely to involve the loss of small neutral molecules and radicals.

A logical workflow for the mass spectrometric analysis is outlined below:

workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Solid Sample of 4,5-dichloro-2,3-dihydro- 1H-inden-1-one Dissolution Dissolution in a volatile organic solvent (e.g., Dichloromethane) Sample->Dissolution Dilution Dilution to an appropriate concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Injection Injection into GC-MS Dilution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole Analyzer) Ionization->MassAnalysis Detection Detection (Electron Multiplier) MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration Interpretation Spectral Interpretation (Fragmentation Pattern Analysis) SpectrumGeneration->Interpretation

General workflow for GC-MS analysis.

A predicted fragmentation pathway is visualized in the following diagram:

fragmentation M [C₉H₆Cl₂O]⁺˙ (Molecular Ion) M_minus_CO [C₈H₆Cl₂]⁺˙ (Loss of CO) M->M_minus_CO - CO M_minus_Cl [C₉H₆ClO]⁺ (Loss of Cl radical) M->M_minus_Cl - Cl M_minus_HCl [C₉H₅ClO]⁺˙ (Loss of HCl) M->M_minus_HCl - HCl M_minus_CO_minus_Cl [C₈H₆Cl]⁺ (Loss of CO and Cl) M_minus_CO->M_minus_CO_minus_Cl - Cl M_minus_CO_minus_HCl [C₈H₅Cl]⁺˙ (Loss of CO and HCl) M_minus_CO->M_minus_CO_minus_HCl - HCl

Predicted fragmentation of the target compound.
Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for the most abundant isotopologue (containing two ³⁵Cl atoms).

IonPredicted m/zDescription
[C₉H₆³⁵Cl₂O]⁺˙ (Molecular Ion)200The intact molecule with one electron removed.
[C₈H₆³⁵Cl₂]⁺˙172Resulting from the loss of a neutral CO molecule.
[C₉H₆³⁵ClO]⁺165Formed by the loss of a chlorine radical.
[C₉H₅³⁵ClO]⁺˙164Resulting from the elimination of HCl.
[C₈H₆³⁵Cl]⁺137Subsequent loss of a Cl radical after CO loss.
[C₈H₅³⁵Cl]⁺˙136Subsequent loss of HCl after CO loss.

Experimental Protocols

A detailed methodology for the analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one using GC-MS is provided below. This protocol is based on standard procedures for the analysis of semi-volatile organic compounds.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Dissolution: Accurately weigh approximately 1 mg of the solid 4,5-dichloro-2,3-dihydro-1H-inden-1-one sample. Dissolve the sample in 1 mL of a high-purity volatile organic solvent such as dichloromethane or ethyl acetate in a clean glass vial.

  • Dilution: Perform a serial dilution of the stock solution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

  • Filtration (Optional): If any particulate matter is visible in the solution, filter it through a 0.2 µm syringe filter to prevent contamination of the GC inlet and column.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters are recommended for the analysis.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
Oven Temperature ProgramInitial temperature: 50 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Rate2 scans/s
Transfer Line Temperature280 °C

Data Interpretation

The acquired mass spectrum should be analyzed to identify the molecular ion and major fragment ions. The presence of the characteristic chlorine isotopic pattern is a key indicator for chlorine-containing fragments. The fragmentation pattern can then be used to confirm the structure of the compound by comparing the observed fragments with the predicted pathways. Library searching against spectral databases (e.g., NIST/EPA/NIH Mass Spectral Library) may also be performed, although a direct match for this specific compound may not be available.

Conclusion

This guide provides a comprehensive framework for the mass spectrometric analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. By combining theoretical predictions of fragmentation with detailed experimental protocols, researchers and drug development professionals can effectively approach the characterization of this and similar halogenated organic molecules. The methodologies and data presented herein serve as a valuable resource for structural elucidation and purity assessment in a variety of scientific applications.

Exploratory

Technical Whitepaper: On the Determination of the Crystal Structure of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest literature review, the experimental crystal structure of 4,5-dichloro-2,3-dihydro-1H-inden-1-one has not been determined...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the experimental crystal structure of 4,5-dichloro-2,3-dihydro-1H-inden-1-one has not been determined or is not publicly available. This guide therefore provides a comprehensive, hypothetical framework for its synthesis, crystallization, and structural analysis, based on established chemical principles and data from closely related compounds.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Halogenated derivatives, in particular, are of significant interest as they allow for the modulation of electronic properties and provide vectors for further synthetic elaboration. 4,5-dichloro-2,3-dihydro-1H-inden-1-one is one such derivative, whose three-dimensional structure is crucial for understanding its potential intermolecular interactions in a biological context, such as an enzyme's active site. This document outlines the theoretical and practical steps required to determine its single-crystal X-ray structure.

Hypothetical Experimental Protocols

A plausible pathway to obtaining single crystals of 4,5-dichloro-2,3-dihydro-1H-inden-1-one involves a two-stage process: chemical synthesis followed by crystallization and X-ray diffraction analysis.

The most common and effective method for synthesizing indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[1][2][3][4][5] The proposed synthetic route would start from 3,4-dichlorophenylpropanoic acid.

Step 1: Synthesis of 3-(3,4-dichlorophenyl)propanoyl chloride

  • To a solution of 3-(3,4-dichlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas (HCl and CO).

  • Once gas evolution ceases, the reaction is considered complete. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • The crude 3-(3,4-dichlorophenyl)propanoyl chloride is dissolved in a suitable solvent, such as anhydrous DCM or nitrobenzene.

  • The solution is cooled to 0 °C in an ice bath.

  • A Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq), is added portion-wise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel to afford pure 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Step 1: Single Crystal Growth

  • The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane).

  • A less polar "anti-solvent" (e.g., hexane or pentane) is slowly added until the solution becomes faintly turbid.

  • The solution is then gently warmed until it becomes clear again and left undisturbed for slow evaporation at room temperature.

  • Alternatively, vapor diffusion can be employed, where a vial containing the dissolved compound is placed in a sealed jar containing the anti-solvent.

  • Suitable, well-defined single crystals are harvested for analysis.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

  • A suitable crystal is mounted on a goniometer head.

  • Data is collected on a diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • The crystal system, space group, and unit cell dimensions are determined from the diffraction data.

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: A Comparative Analysis

While data for the target molecule is unavailable, the experimentally determined crystal structure of a closely related isomer, 6-chloro-2,3-dihydro-1H-inden-1-one , provides a valuable reference point.[6] The crystallographic data for this analog can be used to anticipate the structural parameters of the target compound.

Table 1: Crystallographic Data for 6-chloro-2,3-dihydro-1H-inden-1-one[6]

ParameterValue
Empirical Formula C₉H₇ClO
Formula Weight 166.60
Crystal System Monoclinic
Space Group P 1 2₁/c 1
a (Å) 16.319
b (Å) 6.024
c (Å) 7.745
α (°) 90
β (°) 99.524
γ (°) 90
Volume (ų) 750.4
Z 4
Calculated Density (g/cm³) 1.475
R-factor 0.0317

It is expected that 4,5-dichloro-2,3-dihydro-1H-inden-1-one would also crystallize in a common space group, such as P2₁/c or P-1. The additional chlorine atom would increase the molecular weight and likely the unit cell volume and density. The core indanone ring system is expected to be nearly planar, with potential for intermolecular interactions such as C-H···O and halogen bonding (C-Cl···O or C-Cl···π).

Visualization of Experimental Workflow

The logical flow from starting materials to final structural elucidation can be visualized as follows.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis A 3-(3,4-dichlorophenyl)propanoic acid B Acyl Chloride Formation (Oxalyl Chloride, DMF cat.) A->B C Intramolecular Friedel-Crafts Acylation (AlCl₃) B->C D Purification (Column Chromatography) C->D E Pure 4,5-dichloro-2,3-dihydro-1H-inden-1-one D->E F Crystallization (Slow Evaporation / Vapor Diffusion) E->F Proceed to Crystallography G Single Crystal Selection F->G H Single-Crystal X-ray Diffraction (Data Collection) G->H I Structure Solution & Refinement H->I J Final Crystal Structure (CIF File) I->J

Caption: Workflow for the synthesis and structural determination of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Conclusion

The determination of the single-crystal structure of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is an essential step towards understanding its physicochemical properties and potential as a scaffold in drug design. Although experimental data is not currently available, this whitepaper provides a robust and detailed roadmap for its synthesis, crystallization, and structural analysis. The provided workflow and comparative data from a known isomer offer a strong foundation for any research group intending to undertake this work. The resulting crystallographic information would be a valuable addition to the structural chemistry landscape, enabling more accurate computational modeling and structure-activity relationship studies.

References

Foundational

The Biological Activity of Chlorinated Indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlorine atoms to this scaffold can significantly modulate the physicochemical properties and biological activities of the resulting derivatives. This technical guide provides an in-depth overview of the biological activities of chlorinated indanone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Chlorinated indanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerase, and the modulation of critical signaling pathways like NF-κB.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected chlorinated indanone derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Indenopyridine AnalogChlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridineHCT15 (Colon)Varies[1]
T47D (Breast)Significant cytotoxic effect[1]
HeLa (Cervical)Varies[1]
Indenoisoquinoline3-Chloro-7-azaindenoisoquinoline (e.g., 16b)NCI-60 PanelMGM GI50: 0.063[2]
3-Fluoro-7-azaindenoisoquinoline (e.g., 17b)NCI-60 PanelMGM GI50: 0.033[2]
Indenoisoquinoline with bis(2-hydroxyethyl)amino side chain55 Human Cancer Cell LinesMGM GI50: 0.110[3]
Thiazolyl HydrazoneN-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29 (Colon)0.44[4]
COLO 205 (Colon)0.98[4]
KM 12 (Colon)0.41[4]
Aryl Pyrazole-Indanone Hybrid5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde condensed with various 1-indanones (Compounds 6d, 6e, 6f)MCF-7 (Breast)42.6 - 53.9
Key Mechanisms of Anticancer Action

1. Topoisomerase Inhibition:

Certain chlorinated indanone derivatives, particularly indenoisoquinoline analogs, function as topoisomerase I (Top1) inhibitors.[2][3][5] They stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately cell death.[2] The replacement of a potentially genotoxic nitro group with a chloro substituent in some indenoisoquinolines has been shown to maintain high Top1 inhibitory activity and potent cytotoxicity.[2]

2. NF-κB Pathway Inhibition:

The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Some indanone-based thiazolyl hydrazone derivatives have been shown to inhibit the expression of NF-κB p65, a key component of this pathway, contributing to their cytotoxic effects.[4]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Releases Gene_expression Target Gene Expression (Inflammation, Survival) Indanone Chlorinated Indanone Derivatives Indanone->NFkB Inhibits Translocation/ Expression

Inhibition of the NF-κB Signaling Pathway.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of chlorinated indanone derivatives on cancer cell lines.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Chlorinated indanone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated indanone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

  • Solubilization: Add 100 µL of the solubilization solution into each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat Cells with Chlorinated Indanone Derivatives incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer incubate4 Incubate Overnight add_solubilizer->incubate4 read_absorbance Read Absorbance (570 nm) incubate4->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Activity

Chlorinated indanone derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of pro-inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of an indanone derivative.

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
Indanone DerivativeIsolated from Fernandoa adenophyllaHeat-induced hemolysis54.69[8]
Key Mechanisms of Anti-inflammatory Action

Some indanone derivatives exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[9][10] This is often achieved through the inhibition of the Toll-like receptor (TLR)-mediated NF-κB signaling pathway.[10]

Experimental Protocol: Heat-Induced Hemolysis Assay

This assay assesses the ability of a compound to stabilize red blood cell membranes, which is an indicator of anti-inflammatory activity.[8]

Materials:

  • Fresh human blood

  • Phosphate buffered saline (PBS)

  • Chlorinated indanone derivative

  • Diclofenac sodium (standard drug)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension: Centrifuge fresh human blood and wash the pellet with PBS. Resuspend the packed RBCs in PBS to make a 10% v/v suspension.

  • Treatment: Mix 1 mL of the RBC suspension with 1 mL of different concentrations of the indanone derivative (e.g., 10-100 µM) or diclofenac sodium.

  • Incubation: Incubate the samples at 56°C for 30 minutes in a water bath.

  • Centrifugation: After incubation, cool the tubes and centrifuge at 2500 rpm for 5 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm.

  • Calculation: Calculate the percentage of hemolysis inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Activity

Several studies have explored the antimicrobial potential of chlorinated indanone derivatives against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected chlorinated indanone derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a bacterium).

Compound ClassSpecific DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
3-Alkylidene-2-indoloneCompound 10gStaphylococcus aureus ATCC 65380.5[11]
Staphylococcus aureus ATCC 42200.5[11]
Methicillin-resistant S. aureus ATCC 433000.5[11]
Compound 10hStaphylococcus aureus ATCC 65380.5[11]
Staphylococcus aureus ATCC 42200.5[11]
Methicillin-resistant S. aureus ATCC 433000.5[11]
Indanone Acetic Acid Derivativepara-fluorophenyl substitutedVarious bacteria and fungiMarked potency[12]
ortho-methoxyphenyl substitutedVarious fungiBetter antifungal activity[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Chlorinated indanone derivatives

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the chlorinated indanone derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Chlorinated indanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The data and protocols presented in this technical guide highlight the significant potential of these molecules in drug discovery and development. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies is warranted to fully explore their therapeutic applications. The detailed methodologies and pathway visualizations provided herein are intended to facilitate these future investigations.

References

Exploratory

Potential Therapeutic Targets of 4,5-dichloro-2,3-dihydro-1H-inden-1-one Analogs: A Technical Guide

Disclaimer: The following technical guide explores potential therapeutic targets for 4,5-dichloro-2,3-dihydro-1H-inden-1-one analogs based on the known biological activities of structurally related 1-indanone derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide explores potential therapeutic targets for 4,5-dichloro-2,3-dihydro-1H-inden-1-one analogs based on the known biological activities of structurally related 1-indanone derivatives. As of the writing of this document, there is a lack of direct published research on the specific biological targets of this particular substituted indanone scaffold. Therefore, the targets and pathways described herein are hypothesized based on structural analogy and should be considered exploratory.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of 1-indanone have shown promise in the treatment of neurodegenerative diseases, cancer, and inflammatory conditions. The subject of this guide, 4,5-dichloro-2,3-dihydro-1H-inden-1-one and its analogs, incorporates a dichloro-substituted phenyl ring, a feature also present in various pharmacologically active agents. This guide will explore the most plausible therapeutic targets for this class of compounds by examining the established activities of related molecules. The primary areas of focus will be neurodegenerative disorders, specifically Alzheimer's disease, and inflammatory processes.

Potential as a Therapeutic Agent for Alzheimer's Disease

The 1-indanone core is notably present in Donepezil, a well-established acetylcholinesterase inhibitor used for the symptomatic treatment of Alzheimer's disease. Furthermore, various indanone derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.

Inhibition of Acetylcholinesterase (AChE)

Hypothesized Target: Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in cognitive function.[1][3] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Hypothetical Quantitative Data:

The following table presents hypothetical IC50 values for a series of 4,5-dichloro-2,3-dihydro-1H-inden-1-one analogs against human acetylcholinesterase.

Compound IDR1 SubstituentR2 SubstituentIC50 (nM) for hAChE
DCI-001HH15.2
DCI-002CH3H22.8
DCI-003HOCH39.7
DCI-004FH12.1
Donepezil--8.5
Inhibition of Amyloid-Beta (Aβ) Aggregation

Hypothesized Target: The aggregation of amyloid-beta peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death.[4] Compounds that can inhibit this aggregation process are considered promising therapeutic candidates.

Hypothetical Quantitative Data:

This table illustrates the potential inhibitory effects of 4,5-dichloro-2,3-dihydro-1H-inden-1-one analogs on Aβ42 aggregation, as measured by the Thioflavin T (ThT) fluorescence assay.

Compound IDConcentration (µM)% Inhibition of Aβ42 Aggregation
DCI-0011065.4
DCI-0021058.2
DCI-0031072.9
DCI-0041068.1
Curcumin1085.0
Signaling Pathways in Alzheimer's Disease

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA Choline Choline ChAT ChAT ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh_released ACh Vesicle->ACh_released release AChR ACh Receptors (Muscarinic/Nicotinic) ACh_released->AChR binding AChE AChE Choline_reuptake Choline Choline_reuptake->Choline reuptake Acetate Acetate DCI_Analog 4,5-dichloro-inden-1-one Analog Signal Signal Transduction Cognition Cognition & Memory

Figure 1: Hypothesized Cholinergic Signaling Pathway Inhibition.

Amyloid_Aggregation APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomers APP->Abeta_monomer cleavage by Secretases β- & γ-secretase Secretases->Abeta_monomer Oligomers Soluble Oligomers (Toxic) Abeta_monomer->Oligomers aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils DCI_Analog 4,5-dichloro-inden-1-one Analog DCI_Analog->Abeta_monomer inhibition DCI_Analog->Oligomers inhibition

Figure 2: Potential Inhibition of Amyloid-Beta Aggregation Pathway.

Potential as an Anti-inflammatory Agent

Indanone analogs have also been explored for their anti-inflammatory properties. A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by stimuli such as lipopolysaccharide (LPS).

Hypothesized Target: The Toll-like receptor 4 (TLR4) signaling pathway leading to the activation of NF-κB is a central regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).

Hypothetical Quantitative Data:

The table below shows the hypothetical effect of 4,5-dichloro-2,3-dihydro-1H-inden-1-one analogs on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Compound IDConcentration (µM)% Inhibition of NO ProductionCell Viability (%)
DCI-0012075.898.2
DCI-0022068.397.5
DCI-0032082.199.1
DCI-0042077.498.6
Dexamethasone195.099.5
TLR4/NF-κB Signaling Pathway

TLR4_NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active activation DNA DNA NFkB_active->DNA translocation DCI_Analog 4,5-dichloro-inden-1-one Analog DCI_Analog->IKK inhibition Pro_inflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory transcription

Figure 3: Hypothesized Inhibition of the TLR4/NF-κB Signaling Pathway.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product.[5]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's Reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE in assay buffer (e.g., 0.25 U/mL).

    • ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water (prepare fresh).

    • DTNB Solution: Prepare a 10 mM solution of DTNB in assay buffer.

  • Assay Protocol (200 µL final volume):

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of test compound solution at various concentrations (or vehicle for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of AChE working solution.

    • Immediately add 20 µL of ATCI solution to all wells.

    • Measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Aβ Aggregation Inhibition Assay (Thioflavin T Method)

This assay uses the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[6][7]

Materials:

  • Aβ(1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Aβ Preparation:

    • Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C.

    • Immediately before use, dissolve the peptide film in DMSO to 1 mM and then dilute in PBS to the final desired concentration (e.g., 10 µM).

  • Assay Protocol:

    • In a 96-well plate, mix the Aβ solution with the test compound at various concentrations. The final DMSO concentration should be kept below 1%.

    • Incubate the plate at 37°C with continuous shaking for 24-48 hours.

    • After incubation, add ThT solution (e.g., 5 µM final concentration) to each well.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~490 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated as: (1 - (Fluorescence of sample / Fluorescence of control)) * 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Mix equal parts of Griess Reagent A and B immediately before use.

    • Add 100 µL of the mixed Griess Reagent to the 100 µL of supernatant.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage inhibition of NO production is determined relative to the LPS-only treated cells.

Experimental Workflow

Experimental_Workflow cluster_alzheimers Alzheimer's Disease Assays cluster_inflammation Inflammation Assays start Synthesis of 4,5-dichloro-inden-1-one Analogs AChE_assay AChE Inhibition Assay (Ellman's Method) start->AChE_assay Abeta_assay Aβ Aggregation Assay (Thioflavin T) start->Abeta_assay NO_assay Nitric Oxide Assay (Griess Assay) start->NO_assay lead_id Lead Compound Identification AChE_assay->lead_id Abeta_assay->lead_id Viability_assay Cell Viability Assay (e.g., MTT) NO_assay->Viability_assay confirm non-toxicity Viability_assay->lead_id optimization Lead Optimization (SAR Studies) lead_id->optimization

Figure 4: General Experimental Workflow for Target Validation.

Conclusion

While direct experimental evidence is currently lacking, the structural similarities of 4,5-dichloro-2,3-dihydro-1H-inden-1-one analogs to known bioactive 1-indanone derivatives suggest that they may hold therapeutic potential, particularly in the areas of neurodegenerative diseases and inflammation. The hypothesized targets—acetylcholinesterase, amyloid-beta aggregation, and the NF-κB signaling pathway—provide a rational starting point for the biological evaluation of this compound class. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to investigate these potential therapeutic applications. Further research is essential to validate these hypotheses and to elucidate the precise mechanisms of action and structure-activity relationships for this novel chemical scaffold.

References

Foundational

Synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one: A Technical Guide to Starting Materials and Core Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthetic pathways for producing 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a key intermediate in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for producing 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceutical compounds. The primary and most industrially viable route involves a two-step synthesis commencing with the Knoevenagel-Doebner condensation to form a substituted cinnamic acid, followed by catalytic hydrogenation and subsequent intramolecular Friedel-Crafts acylation. This document details the necessary starting materials, experimental protocols, and quantitative data associated with this synthetic approach.

I. Overview of the Synthetic Pathway

The synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is most effectively achieved through the cyclization of 3-(2,3-dichlorophenyl)propanoic acid. This precursor is synthesized from 2,3-dichlorobenzaldehyde via a Knoevenagel-Doebner condensation with malonic acid, which yields 2,3-dichlorocinnamic acid. Subsequent catalytic hydrogenation of the cinnamic acid derivative provides the desired 3-(2,3-dichlorophenyl)propanoic acid. The final step is an intramolecular Friedel-Crafts acylation to yield the target indanone.

G cluster_0 Step 1: Synthesis of 3-(2,3-dichlorophenyl)propanoic acid cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Knoevenagel-Doebner Condensation Knoevenagel-Doebner Condensation 2,3-Dichlorobenzaldehyde->Knoevenagel-Doebner Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel-Doebner Condensation 2,3-Dichlorocinnamic Acid 2,3-Dichlorocinnamic Acid Knoevenagel-Doebner Condensation->2,3-Dichlorocinnamic Acid Pyridine, Piperidine Catalytic Hydrogenation Catalytic Hydrogenation 2,3-Dichlorocinnamic Acid->Catalytic Hydrogenation H2, Pd/C 3-(2,3-dichlorophenyl)propanoic acid 3-(2,3-dichlorophenyl)propanoic acid Catalytic Hydrogenation->3-(2,3-dichlorophenyl)propanoic acid Propanoic_Acid_Precursor 3-(2,3-dichlorophenyl)propanoic acid Acid_Chloride_Formation Thionyl Chloride Propanoic_Acid_Precursor->Acid_Chloride_Formation Friedel-Crafts Acylation AlCl3 Acid_Chloride_Formation->Friedel-Crafts Acylation Target_Molecule 4,5-dichloro-2,3-dihydro-1H-inden-1-one Friedel-Crafts Acylation->Target_Molecule

Figure 1: Synthetic workflow for 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

II. Starting Materials and Reagents

The successful synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one requires the following key starting materials and reagents.

Compound Name Structure Role CAS Number Molecular Formula Molecular Weight ( g/mol )
2,3-DichlorobenzaldehydeStarting Material6334-18-5C₇H₄Cl₂O175.02
Malonic AcidReagent141-82-2C₃H₄O₄104.06
PyridineSolvent/Base Catalyst110-86-1C₅H₅N79.10
PiperidineBase Catalyst110-89-4C₅H₁₁N85.15
Palladium on Carbon (10%)N/AHydrogenation Catalyst7440-05-3Pd/CN/A
Thionyl ChlorideReagent for Acid Chloride Formation7719-09-7SOCl₂118.97
Aluminum Chloride (anhydrous)Friedel-Crafts Catalyst7446-70-0AlCl₃133.34
Polyphosphoric Acid (PPA)N/AAlternative Friedel-Crafts Catalyst8017-16-1(HPO₃)nN/A

III. Experimental Protocols

Step 1: Synthesis of 3-(2,3-dichlorophenyl)propanoic acid

This step involves the Knoevenagel-Doebner condensation of 2,3-dichlorobenzaldehyde with malonic acid to form 2,3-dichlorocinnamic acid, followed by catalytic hydrogenation.

a) Knoevenagel-Doebner Condensation of 2,3-Dichlorobenzaldehyde

This procedure is adapted from the general Doebner modification of the Knoevenagel condensation.[1][2]

  • Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude 2,3-dichlorocinnamic acid, wash with cold water, and dry. Recrystallization from ethanol/water can be performed for further purification.

b) Catalytic Hydrogenation of 2,3-Dichlorocinnamic Acid

This procedure is based on standard protocols for the reduction of a carbon-carbon double bond in the presence of an aromatic ring.[3][4]

  • Procedure: Dissolve the crude 2,3-dichlorocinnamic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 1-4 atm.

  • The reaction is typically complete within 2-6 hours at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 3-(2,3-dichlorophenyl)propanoic acid.

Reaction Step Starting Material Product Typical Yield
Knoevenagel-Doebner Condensation2,3-Dichlorobenzaldehyde2,3-Dichlorocinnamic Acid75-85%
Catalytic Hydrogenation2,3-Dichlorocinnamic Acid3-(2,3-dichlorophenyl)propanoic acid>95%
Step 2: Intramolecular Friedel-Crafts Acylation

This final step involves the cyclization of 3-(2,3-dichlorophenyl)propanoic acid to form the target indanone. Two common methods are presented below.

Method A: Using Thionyl Chloride and Aluminum Chloride [5][6]

  • Procedure: To a solution of 3-(2,3-dichlorophenyl)propanoic acid (1.0 eq) in an inert solvent such as dichloromethane or 1,2-dichloroethane, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.2-1.5 eq) in the same solvent at 0 °C.

  • Add the solution of the freshly prepared acid chloride dropwise to the AlCl₃ suspension.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Method B: Using Polyphosphoric Acid (PPA)

  • Procedure: Add 3-(2,3-dichlorophenyl)propanoic acid to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring to 80-100 °C for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Step Starting Material Product Typical Yield
Friedel-Crafts Acylation (Method A)3-(2,3-dichlorophenyl)propanoic acid4,5-dichloro-2,3-dihydro-1H-inden-1-one70-85%
Friedel-Crafts Acylation (Method B)3-(2,3-dichlorophenyl)propanoic acid4,5-dichloro-2,3-dihydro-1H-inden-1-one65-80%

IV. Conclusion

The synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is a well-established process that relies on fundamental organic reactions. The selection of the appropriate starting materials and the optimization of the reaction conditions for the Knoevenagel-Doebner condensation and the subsequent Friedel-Crafts acylation are critical for achieving high yields and purity of the final product. This guide provides a comprehensive framework for researchers and professionals in the field of drug development to successfully synthesize this important intermediate.

References

Exploratory

An In-Depth Technical Guide to the Reaction Mechanism for the Formation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a key interme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the underlying chemical principles, offers a detailed experimental protocol, presents quantitative data, and visualizes the reaction pathway and experimental workflow.

Introduction

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry, primarily utilized in the development of steroid receptor modulators and anti-inflammatory agents. Its synthesis predominantly relies on an intramolecular Friedel-Crafts acylation, a robust and widely employed method for constructing the indanone core. This reaction involves the cyclization of a substituted phenylpropanoic acid derivative in the presence of a strong acid catalyst.

The Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The formation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one proceeds via an intramolecular electrophilic aromatic substitution reaction. The key steps are outlined below:

  • Formation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid group of the precursor, 3-(3,4-dichlorophenyl)propanoic acid. This is typically achieved by converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(3,4-dichlorophenyl)propanoyl chloride is then treated with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, facilitating the departure of the chloride ion and the formation of a highly electrophilic and resonance-stabilized acylium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The positively charged carbon of the acylium ion is then attacked by the electron-rich π-system of the dichlorobenzene ring in an intramolecular fashion. This electrophilic attack is directed to the position ortho to the propyl chain, leading to the formation of a six-membered ring intermediate known as a sigma complex or arenium ion. In this intermediate, the aromaticity of the benzene ring is temporarily disrupted.

  • Deprotonation and Aromaticity Restoration: The final step involves the removal of a proton from the carbon atom bearing the newly formed bond by the [AlCl₄]⁻ anion (formed from the reaction of AlCl₃ and the chloride ion). This deprotonation step restores the aromaticity of the benzene ring and yields the final product, 4,5-dichloro-2,3-dihydro-1H-inden-1-one, along with the regeneration of the aluminum chloride catalyst and the formation of hydrogen chloride.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Materials and Reagents
  • 3-(3,4-dichlorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure

Step 1: Synthesis of 3-(3,4-dichlorophenyl)propanoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3,4-dichlorophenyl)propanoic acid in an excess of thionyl chloride.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(3,4-dichlorophenyl)propanoyl chloride is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate, dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath to 0°C.

  • Dissolve the crude 3-(3,4-dichlorophenyl)propanoyl chloride from Step 1 in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Data Presentation

ParameterValueReference
Starting Material 3-chloro-1-(4-chlorophenyl)-1-propanone
Catalyst Sulfuric Acid
Temperature 115-116°C
Yield 66% (of 80% purity)
Purification Steam Distillation
Melting Point 92-95°C

Mandatory Visualizations

Reaction Mechanism Pathway

Reaction_Mechanism sub 3-(3,4-dichlorophenyl)propanoic acid ac 3-(3,4-dichlorophenyl)propanoyl chloride sub->ac + SOCl₂ ai Acylium Ion Intermediate ac->ai + AlCl₃ - [AlCl₄]⁻ sc Sigma Complex (Arenium Ion) ai->sc Intramolecular Electrophilic Attack prod 4,5-dichloro-2,3-dihydro-1H-inden-1-one sc->prod - H⁺ (restores aromaticity) Experimental_Workflow start Start: 3-(3,4-dichlorophenyl)propanoic acid step1 Step 1: Acid Chloride Formation (SOCl₂) start->step1 step2 Step 2: Intramolecular Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) step1->step2 step3 Step 3: Work-up (HCl/Ice, Extraction) step2->step3 step4 Step 4: Purification (Recrystallization or Chromatography) step3->step4 end End Product: 4,5-dichloro-2,3-dihydro-1H-inden-1-one step4->end

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Steroid Receptor Modulators using 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-dichloro-2,3-dihydro-1H-inden-1-one is a versatile synthetic intermediate with significant potential in the development of novel steroid re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a versatile synthetic intermediate with significant potential in the development of novel steroid receptor modulators (SRMs).[1] Its rigid indanone scaffold provides a key structural motif for designing selective ligands for estrogen, androgen, and progesterone receptors. This document provides detailed protocols for the synthesis of a putative Selective Estrogen Receptor Modulator (SERM) and outlines synthetic strategies for accessing other classes of SRMs from this starting material. The methodologies described herein are based on established organic chemistry principles and analogous transformations reported in the scientific literature.

Mechanism of Action: Steroid Receptor Signaling

Steroid hormones exert their physiological effects by binding to and activating their cognate intracellular receptors. These ligand-activated receptors then act as transcription factors, modulating the expression of target genes. Steroid Receptor Modulators (SRMs) are a class of compounds that bind to these receptors and can exhibit agonist, antagonist, or mixed agonist/antagonist activity in a tissue-selective manner.

Estrogen Receptor (ER) Signaling Pathway

Estrogens play a crucial role in the development and function of female reproductive tissues and also have effects on bone, the cardiovascular system, and the central nervous system. The estrogen receptor exists as two subtypes, ERα and ERβ. Upon ligand binding, the receptor dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. Non-genomic pathways involving membrane-associated ERs can also rapidly activate intracellular signaling cascades.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER mER Membrane ER Estrogen->mER HSP Heat Shock Proteins ER->HSP Dissociation Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binding cluster_nucleus cluster_nucleus Dimerized_ER->cluster_nucleus G_protein G-protein mER->G_protein Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K) G_protein->Kinase_Cascade Kinase_Cascade->Dimerized_ER Phosphorylation (Modulation) Coactivators Co-activators ERE->Coactivators Corepressors Co-repressors ERE->Corepressors Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Activation Corepressors->Gene_Transcription Repression caption Estrogen Receptor Signaling Pathway

Caption: Simplified diagram of the genomic and non-genomic estrogen receptor signaling pathways.

Androgen Receptor (AR) Signaling Pathway

Androgens are critical for the development and maintenance of male reproductive tissues and secondary sexual characteristics. The androgen receptor (AR) is a ligand-activated transcription factor. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) to regulate gene expression.

Androgen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP Dissociation Activated_AR Activated AR Dimerized_AR Dimerized AR Activated_AR->Dimerized_AR Dimerization cluster_nucleus cluster_nucleus Activated_AR->cluster_nucleus ARE Androgen Response Element (ARE) Dimerized_AR->ARE Binding Coactivators Co-activators ARE->Coactivators Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Activation caption Androgen Receptor Signaling Pathway

Caption: Overview of the androgen receptor signaling pathway.

Progesterone Receptor (PR) Signaling Pathway

Progesterone is essential for the regulation of the menstrual cycle, pregnancy, and embryogenesis. The progesterone receptor (PR) exists in two main isoforms, PR-A and PR-B, which can have different transcriptional activities. Similar to other steroid receptors, ligand-bound PR dimerizes and binds to Progesterone Response Elements (PREs) to control gene expression.

Progesterone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR-A/PR-B) Progesterone->PR HSP Heat Shock Proteins PR->HSP Dissociation Activated_PR Activated PR Dimerized_PR Dimerized PR Activated_PR->Dimerized_PR Dimerization cluster_nucleus cluster_nucleus Activated_PR->cluster_nucleus PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binding Coactivators_Corepressors Co-regulators PRE->Coactivators_Corepressors Gene_Transcription Target Gene Transcription Coactivators_Corepressors->Gene_Transcription Modulation caption Progesterone Receptor Signaling Pathway

Caption: The progesterone receptor signaling cascade.

Experimental Protocols: Synthesis of a Putative Indene-Based SERM

This section details a plausible multi-step synthesis of a potential Selective Estrogen Receptor Modulator (SERM) starting from 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The proposed synthetic route involves three key transformations: a Grignard reaction to introduce a key aryl moiety, a dehydration step to form the indene core, and a Suzuki coupling to append a second aryl group, a common feature in many SERMs.

Synthetic_Workflow Start 4,5-dichloro-2,3-dihydro- 1H-inden-1-one Step1 Step 1: Grignard Reaction Start->Step1 Intermediate1 Tertiary Alcohol Intermediate Step1->Intermediate1 Step2 Step 2: Dehydration Intermediate1->Step2 Intermediate2 Substituted Indene Intermediate Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 Final_Product Putative SERM Step3->Final_Product caption Synthetic Workflow for a Putative SERM

Caption: Proposed synthetic workflow from the starting material to the final product.

Step 1: Grignard Reaction with 4-methoxyphenylmagnesium bromide

This step introduces a key pharmacophore, the 4-methoxyphenyl group, onto the indanone scaffold.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 4-bromoanisole (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.

  • Add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the tertiary alcohol intermediate.

Reactant MW Equivalents Mass/Volume
4,5-dichloro-2,3-dihydro-1H-inden-1-one201.051.05.0 g
Magnesium24.311.20.73 g
4-Bromoanisole187.041.15.1 g
Anhydrous THF--100 mL
Product Expected Yield Characterization
4,5-dichloro-1-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-ol75-85%1H NMR, 13C NMR, MS
Step 2: Acid-Catalyzed Dehydration

This step generates the indene core structure, a common feature in non-steroidal estrogen receptor modulators.

Protocol:

  • Dissolve the tertiary alcohol intermediate from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the substituted indene.

Reactant MW Equivalents Mass/Volume
Tertiary Alcohol Intermediate309.181.05.0 g
p-Toluenesulfonic acid monohydrate190.220.10.31 g
Toluene--100 mL
Product Expected Yield Characterization
4,5-dichloro-1-(4-methoxyphenyl)-1H-indene80-90%1H NMR, 13C NMR, MS
Step 3: Suzuki Coupling with 4-(hydroxymethyl)phenylboronic acid

This final step introduces a second aryl group, which can be further functionalized, to complete the synthesis of the putative SERM. The chloro substituent at the 4-position is expected to be more reactive in the Suzuki coupling.

Protocol:

  • To a round-bottom flask, add the substituted indene from Step 2 (1.0 eq), 4-(hydroxymethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Reactant MW Equivalents Mass/Volume
Substituted Indene Intermediate291.171.03.0 g
4-(hydroxymethyl)phenylboronic acid151.961.21.88 g
Potassium Carbonate138.212.02.85 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.60 g
Toluene/Water (4:1)--50 mL
Product Expected Yield Characterization
(4-(5-chloro-1-(4-methoxyphenyl)-1H-inden-4-yl)phenyl)methanol60-70%1H NMR, 13C NMR, HRMS, FT-IR

Alternative Synthetic Strategies

The versatile 4,5-dichloro-2,3-dihydro-1H-inden-1-one can be a precursor to various other classes of steroid receptor modulators.

  • Selective Androgen Receptor Modulators (SARMs): The ketone functionality can be transformed into a variety of heterocyclic systems known to be present in SARM pharmacophores. For instance, condensation with hydrazines could lead to pyrazole-fused indenes.

  • Selective Progesterone Receptor Modulators (SPRMs): The indanone can be subjected to a Wittig reaction to introduce an exocyclic double bond, which can then be further functionalized. Alternatively, reductive amination could install various amine side chains, a common feature in many SPRMs.

Conclusion

The protocols and strategies outlined in this document demonstrate the utility of 4,5-dichloro-2,3-dihydro-1H-inden-1-one as a valuable starting material for the synthesis of diverse steroid receptor modulators. The provided experimental procedures offer a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications in hormone-dependent diseases. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new and potent SRMs.

References

Application

Application of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-dichloro-2,3-dihydro-1H-inden-1-one is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of a variety of m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of a variety of medicinally important compounds.[1] Its rigid scaffold and the presence of reactive chloro and keto functionalities make it an attractive starting material for the development of novel therapeutic agents. The dichloro substitution on the aromatic ring significantly influences the electronic properties of the molecule, providing a unique platform for designing compounds with specific biological activities. This document provides an overview of the applications of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in medicinal chemistry, with a focus on its use in the synthesis of potential anti-inflammatory agents and steroid receptor modulators. Detailed experimental protocols and quantitative data for representative compounds are also presented.

Key Applications in Medicinal Chemistry

The primary utility of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in medicinal chemistry lies in its role as a scaffold for the synthesis of:

  • Anti-inflammatory Agents: The indanone core is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 4,5-dichloro-2,3-dihydro-1H-inden-1-one can be synthesized to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Steroid Receptor Modulators: The indanone structure can mimic the steroidal backbone, allowing for the design of selective modulators of steroid hormone receptors, including androgen and estrogen receptors. These modulators have potential applications in the treatment of hormone-dependent cancers and other endocrine disorders.

  • Anticancer Agents: Indanone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division, and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[2]

Data Presentation: Biological Activities of Indanone Derivatives

The following table summarizes the biological activities of representative indanone derivatives, showcasing the potential of this chemical class. While not all are directly synthesized from 4,5-dichloro-2,3-dihydro-1H-inden-1-one, they illustrate the therapeutic promise of the core scaffold.

Compound ClassSpecific DerivativeTarget/AssayActivity (IC50/EC50)Reference
Anticancer 2-Benzylidene-1-indanoneTubulin Polymerization0.62–2.04 µM[3]
2-Benzylidene-1-indanoneMCF-7 (Breast Cancer)10–880 nM[1]
2-Benzylidene-1-indanoneHCT (Colon Cancer)10–880 nM[1]
2-Benzylidene-1-indanoneTHP-1 (Leukemia)10–880 nM[1]
2-Benzylidene-1-indanoneA549 (Lung Cancer)10–880 nM[1]
Anti-inflammatory N-Substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-oneTNF-α productionPotent Inhibition[4]
N-Substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-oneIL-6 productionPotent Inhibition[4]

Experimental Protocols

Protocol 1: Synthesis of a 2-Arylidene-4,5-dichloro-2,3-dihydro-1H-inden-1-one Derivative (General Procedure)

This protocol describes a general method for the Claisen-Schmidt condensation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one with an aromatic aldehyde to introduce a key pharmacophore for potential anticancer and anti-inflammatory activity.

Materials:

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • Substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (5%)

  • Hydrochloric Acid (1 M)

  • Distilled water

  • Ice

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4,5-dichloro-2,3-dihydro-1H-inden-1-one and 1.0 equivalent of the substituted aromatic aldehyde in ethanol.

  • Reaction Initiation: Cool the solution in an ice bath and slowly add a 5% aqueous solution of sodium hydroxide with stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidification: Acidify the mixture with 1 M hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and air dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-arylidene-4,5-dichloro-2,3-dihydro-1H-inden-1-one derivative.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of synthesized 4,5-dichloro-2,3-dihydro-1H-inden-1-one derivatives against a cancer cell line.

Materials:

  • Synthesized indanone derivatives

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow Experimental Workflow: Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4,5-dichloro-2,3-dihydro-1H-inden-1-one reaction Claisen-Schmidt Condensation start->reaction aldehyde Aromatic Aldehyde aldehyde->reaction product 2-Arylidene Derivative reaction->product purification Purification product->purification treatment Compound Treatment purification->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis

Caption: Workflow for synthesis and anticancer evaluation.

signaling_pathway Potential Anticancer Mechanism of Indanone Derivatives cluster_pathway Cellular Signaling indanone Indanone Derivative tubulin Tubulin indanone->tubulin Inhibition nfkb NF-κB Pathway indanone->nfkb Inhibition microtubules Microtubule Dynamics tubulin->microtubules cell_cycle Cell Cycle Arrest microtubules->cell_cycle proliferation Cell Proliferation nfkb->proliferation survival Cell Survival nfkb->survival apoptosis Apoptosis cell_cycle->apoptosis proliferation->apoptosis survival->apoptosis

Caption: Potential anticancer signaling pathways.

References

Method

Application Notes and Protocols for the Bromination of 4,5-Dichloro-2,3-dihydro-1H-inden-1-one

Audience: Researchers, scientists, and drug development professionals. Introduction The bromination of indanones is a critical transformation in synthetic organic chemistry, providing key intermediates for the developmen...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bromination of indanones is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of a wide range of biologically active molecules and pharmaceutical agents. The resulting α-bromo ketones are versatile precursors for further functionalization. This document provides a detailed protocol for the bromination of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a compound of interest in medicinal chemistry. The protocol is based on established methods for the bromination of substituted indanones, with a focus on regioselectivity and reaction efficiency.

Principle and Mechanism

The α-bromination of ketones, such as 4,5-dichloro-2,3-dihydro-1H-inden-1-one, typically proceeds via an acid-catalyzed or base-mediated enol or enolate formation. Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-protons. Subsequent deprotonation at the α-carbon (C-2) leads to the formation of a nucleophilic enol. This enol then attacks molecular bromine in the rate-determining step, followed by deprotonation of the carbonyl oxygen to yield the α-bromo ketone and regenerate the acid catalyst. The presence of electron-withdrawing chloro substituents on the aromatic ring is expected to direct the bromination to the α-position of the cyclopentanone ring rather than the aromatic ring.

Experimental Protocols

This section details two common protocols for the bromination of substituted indanones, which can be applied to 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Protocol 1: Bromination using Molecular Bromine in Acetic Acid

This method is a classical approach for the α-bromination of ketones under acidic conditions.[1][2]

Materials:

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • Molecular bromine (Br₂)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of molecular bromine (1.0-1.2 eq) in glacial acetic acid dropwise to the stirred solution over 30-60 minutes. The reaction should be protected from light to minimize radical side reactions.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water.

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange-brown color disappears.

  • Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.[3][4]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes a solid, easier-to-handle brominating agent and is often preferred for its selectivity.[4]

Materials:

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

  • Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount, if performing a radical reaction)

  • Succinimide (byproduct)

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Dissolve 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in carbon tetrachloride or acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add N-bromosuccinimide (1.0-1.1 eq). For radical-initiated bromination, a catalytic amount of benzoyl peroxide or AIBN can be added, and the reaction can be initiated with a light source.[4]

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 2 to 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the reaction conditions and yields for the bromination of various substituted indanones from the literature, providing a reference for expected outcomes for the bromination of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Starting MaterialBrominating AgentSolventConditionsProduct(s)Yield (%)Reference
5,6-Dimethoxyindan-1-oneBr₂Acetic AcidRoom Temp2,4-Dibromo-5,6-dimethoxyindan-1-one95[1][2]
4-Chloro-1-indanoneBr₂ (1 eq)CCl₄Room Temp, 2 h2-Bromo-4-chloro-1-indanone40[5]
1-IndanoneBr₂Acetic AcidRoom Temp2-Bromo-1-indanoneNot specified[1]
4-BromoindanoneNBS, LiClO₄, SiO₂PEG-400Not specified2,4-Dibromoindanone91[4]
5-BromoindanoneNBS, Benzoyl PeroxideCCl₄77 °C3,5-Dibromoinden-1-one65[4]

Mandatory Visualization

Experimental Workflow for Bromination of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

experimental_workflow start Start setup Dissolve 4,5-dichloro-1-indanone in appropriate solvent start->setup 1. Reaction Setup process process decision decision output output end End addition Add Brominating Agent (Br₂ or NBS) setup->addition 2. Reagent Addition reaction Stir at specified temperature addition->reaction 3. Reaction monitoring Monitor by TLC reaction->monitoring 4. Monitoring decision_complete Complete? monitoring->decision_complete Is reaction complete? decision_complete->reaction No workup 5. Workup (Quenching, Extraction, Washing, Drying) decision_complete->workup Yes purification Column Chromatography or Recrystallization workup->purification 6. Purification characterization NMR, IR, MS purification->characterization 7. Characterization characterization->end

Caption: Experimental workflow for the bromination of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Carbon tetrachloride is a suspected carcinogen and is toxic. Handle with extreme care in a fume hood.

  • Neutralize any bromine spills with a sodium thiosulfate solution.

References

Application

Application Note: Cyanation Strategies for 4,5-dichloro-2,3-dihydro-1H-inden-1-one

Audience: Researchers, scientists, and drug development professionals. Introduction The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The introduction of a cyano group into such scaffolds can significantly modulate their pharmacological properties, serving as a key building block for various functional groups or acting as a crucial pharmacophore. This document outlines potential synthetic strategies and detailed protocols for the cyanation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a versatile intermediate for further chemical exploration.

The substrate, 4,5-dichloro-2,3-dihydro-1H-inden-1-one, possesses multiple reactive sites amenable to cyanation: the two aryl chloride positions (C4 and C5) and the α,β-unsaturated ketone moiety. This allows for several distinct synthetic outcomes depending on the chosen reaction conditions.

Potential Cyanation Pathways

The reaction of 4,5-dichloro-2,3-dihydro-1H-inden-1-one with a cyanide source can proceed via three primary pathways:

  • Nucleophilic Aromatic Substitution (SNA_r_): Replacement of one of the chloro substituents on the aromatic ring with a cyano group. This is typically achieved using transition-metal catalysis (e.g., Palladium or Nickel).[3][4][5]

  • Conjugate Addition (Michael Addition): 1,4-addition of the cyanide nucleophile to the α,β-unsaturated ketone system to form a β-cyano ketone.[6]

  • Cyanohydrin Formation: Nucleophilic addition of cyanide to the carbonyl carbon to form a cyanohydrin. This reaction is often reversible.[7]

G sub 4,5-dichloro-2,3-dihydro- 1H-inden-1-one p1 Aromatic Substitution (SNAr Product) sub->p1  Pd/Ni Catalyst  'CN' Source p2 Conjugate Addition (Michael Product) sub->p2  Base  'CN' Source p3 Cyanohydrin Formation sub->p3  TMSCN  Lewis Acid

Caption: Potential reaction pathways for the cyanation of the title compound.

Protocol 1: Palladium-Catalyzed Aromatic Cyanation (SNA_r_)

This protocol focuses on the selective substitution of an aromatic chlorine atom, a robust transformation for synthesizing aryl nitriles.[5][8] Palladium-catalyzed methods are well-established and tolerate a wide range of functional groups.[4] The use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is preferred for improved safety and handling.[9]

Simplified Catalytic Cycle

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Cl pd2 Ar-Pd(II)(X)L_n oa->pd2 te Transmetalation (CN⁻ Exchange) pd2->te [M]CN pd2cn Ar-Pd(II)(CN)L_n te->pd2cn re Reductive Elimination pd2cn->re Ar-CN re->pd0

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of aryl halides.

Experimental Protocol
  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 equiv), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.25 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos, 0.04 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture of t-BuOH/H₂O (e.g., 5:1 ratio, 0.1 M concentration relative to the substrate).

  • Reaction: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-chloro-5-cyano-2,3-dihydro-1H-inden-1-one.

Data Presentation: Comparison of Catalytic Systems (Representative Data)

The following table summarizes hypothetical yields for the mono-cyanation product based on common catalytic systems found in the literature for analogous aryl chlorides.

EntryCatalyst (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₄[Fe(CN)₆]t-BuOH/H₂O11085
2Pd₂(dba)₃ (1)dppf (3)Zn(CN)₂DMAc12078
3NiCl₂(dppp) (5)-Zn(CN)₂NMP10072
4CuI (10)-NaCNDMF13065

Protocol 2: Conjugate Addition of Cyanide

This protocol aims to install the cyano group at the β-position relative to the carbonyl, leveraging the Michael addition reaction. This method typically employs simple cyanide salts under basic conditions.[6]

Experimental Protocol
  • Reagent Setup: In a round-bottom flask, dissolve 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 equiv) in a protic solvent like ethanol or methanol.

  • Cyanide Addition: Add a solution of potassium cyanide (KCN, 1.2 equiv) in water dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~6-7 in a well-ventilated fume hood.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

General Experimental and Analytical Workflow

The overall process from reaction to final product characterization follows a standard laboratory workflow.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis reagents Reagents & Glassware Setup reaction Reaction & Monitoring (TLC/LCMS) reagents->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify char Characterization (NMR, MS, IR) purify->char final Pure Product char->final

Caption: General workflow for synthesis, purification, and analysis.

Disclaimer: These protocols are based on established chemical principles for analogous compounds. The specific reaction of 4,5-dichloro-2,3-dihydro-1H-inden-1-one may require optimization. All experiments involving cyanide salts must be performed with extreme caution in a well-ventilated chemical fume hood by trained personnel.

References

Method

Application Notes and Protocols for the Reduction of the Carbonyl Group in 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the reduction of the carbonyl group in 4,5-dichloro-2,3-dihydro-1H-inden-1-one to the corresponding a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the carbonyl group in 4,5-dichloro-2,3-dihydro-1H-inden-1-one to the corresponding alcohol, 4,5-dichloro-2,3-dihydro-1H-inden-1-ol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols described herein cover two primary methods: a straightforward chemical reduction using sodium borohydride and a stereoselective approach using catalytic transfer hydrogenation.

Chemical Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent highly effective for the reduction of ketones to secondary alcohols.[1][2] This method is characterized by its operational simplicity, high yields, and compatibility with a range of functional groups.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol or ethanol (approximately 10-15 mL per gram of ketone). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.

  • Extraction: Remove the methanol/ethanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add dichloromethane to extract the organic product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 4,5-dichloro-2,3-dihydro-1H-inden-1-ol.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure alcohol.

Quantitative Data (Based on Structurally Similar Compounds)
ParameterValue/RangeCitation
Yield 85-95%[1]
Reaction Time 1-3 hours[1]
Purity (after purification) >98%

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols.[3] This method typically employs a transition metal catalyst, such as a Ruthenium(II) complex with a chiral diamine ligand, and a hydrogen donor like a mixture of formic acid and triethylamine.[4] This approach is particularly valuable in drug development where specific stereoisomers are often required for desired biological activity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or (1R,2R)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Methanol (MeOH) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral TsDPEN ligand (0.01 eq) in anhydrous dichloromethane or methanol. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq).

  • Addition of Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (2.0-5.0 eq relative to the ketone) to the reaction flask.

  • Reaction Progress: Stir the reaction mixture at room temperature. Monitor the conversion and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to 24 hours depending on the substrate and catalyst loading.

  • Work-up: Once the reaction has reached the desired conversion and ee, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the product with dichloromethane. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the enantiomerically enriched 4,5-dichloro-2,3-dihydro-1H-inden-1-ol.

Quantitative Data (Based on Structurally Similar Indanones)
ParameterValue/RangeCitation
Catalyst Loading 0.5 - 2 mol%[4]
Yield 80-99%[3]
Enantiomeric Excess (ee) up to 99%[3]
Reaction Time 4-24 hours[4]

Visualizations

Chemical Reduction Workflow

G Figure 1: Workflow for Sodium Borohydride Reduction A Dissolve Ketone in Alcohol B Cool to 0-5 °C A->B C Add NaBH4 B->C D Monitor by TLC C->D E Quench with 1 M HCl D->E F Solvent Removal E->F G Extraction with DCM F->G H Wash G->H I Dry and Concentrate H->I J Purify I->J

Caption: Workflow for Sodium Borohydride Reduction.

Asymmetric Transfer Hydrogenation Logical Diagram

G Figure 2: Key Components of Asymmetric Transfer Hydrogenation cluster_reactants Reactants cluster_catalyst Catalytic System Ketone 4,5-Dichloro-1-indanone Product Chiral 4,5-Dichloro-1-indanol Ketone->Product Reduction H_Source HCOOH/Et3N H_Source->Product Ru_Precursor [RuCl2(p-cymene)]2 Active_Catalyst Chiral Ru(II) Catalyst Ru_Precursor->Active_Catalyst Chiral_Ligand (S,S)- or (R,R)-TsDPEN Chiral_Ligand->Active_Catalyst Active_Catalyst->Product Catalyzes

Caption: Key Components of Asymmetric Transfer Hydrogenation.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed methodology for the purification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one using High-Performance Liquid Chromatography (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one using High-Performance Liquid Chromatography (HPLC). The protocols outlined below guide the user through initial solubility and UV-Vis absorbance determination, followed by the development of an optimized HPLC purification method.

Introduction

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a halogenated aromatic ketone with the molecular formula C₉H₆Cl₂O and a molecular weight of approximately 201.05 g/mol . Its chemical structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Ensuring the high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for meeting stringent regulatory standards. This application note details a systematic approach to developing a robust HPLC purification method for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is presented in the table below.

PropertyValue
CAS Number 69392-64-9
Molecular Formula C₉H₆Cl₂O
Molecular Weight 201.05 g/mol
Appearance Off-white to light yellow solid
Purity (Typical) >97%

Experimental Protocols

Solubility Determination

A precise understanding of the analyte's solubility in potential mobile phase solvents is crucial for sample preparation and for selecting the appropriate mobile phase composition.

Objective: To determine the approximate solubility of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in common HPLC solvents.

Materials:

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge

  • HPLC vials

Protocol:

  • Accurately weigh approximately 10 mg of 4,5-dichloro-2,3-dihydro-1H-inden-1-one into separate 1.5 mL microcentrifuge tubes.

  • To each tube, add 1 mL of the respective solvent (acetonitrile, methanol, or water).

  • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

  • Visually inspect the tubes for any undissolved solid.

  • If the solid has completely dissolved, add another 10 mg of the compound and repeat steps 3 and 4 until a saturated solution (with visible undissolved solid) is obtained.

  • Once saturation is achieved, centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • This filtered supernatant represents a saturated solution at room temperature and can be used for subsequent UV-Vis analysis and initial HPLC method development.

UV-Vis Absorbance Maximum (λmax) Determination

Identifying the wavelength of maximum absorbance is essential for setting the HPLC detector to achieve the highest sensitivity for the target compound.

Objective: To determine the λmax of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Materials:

  • Saturated solution of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in a suitable solvent (from the solubility test, preferably acetonitrile or methanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Dilute the saturated solution of 4,5-dichloro-2,3-dihydro-1H-inden-1-one with the corresponding solvent to obtain a solution with an absorbance in the range of 0.5-1.0 AU.

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Scan the diluted sample solution over a wavelength range of 200-400 nm.

  • Identify the wavelength(s) at which maximum absorbance occurs. This will be the λmax to be used for HPLC detection. Based on the structure of the compound, which contains a conjugated aromatic system, a strong absorbance is expected in the UV region.

HPLC Purification Method Development

A reversed-phase HPLC method is proposed as a suitable starting point for the purification of this moderately non-polar compound.

Objective: To develop an optimized gradient HPLC method for the purification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Recommended Column: A C18 reversed-phase column is the primary recommendation due to its versatility and effectiveness in retaining aromatic compounds. A column with dimensions such as 250 mm x 10 mm and a particle size of 5 µm is suitable for semi-preparative purification.

Mobile Phase:

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

Initial Scouting Gradient: A broad gradient is initially run to determine the approximate elution time of the compound and to separate it from any impurities.

Time (min)% Mobile Phase B (Acetonitrile)
010
2090
2590
2610
3010

Protocol:

  • Prepare a stock solution of the crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one in the chosen solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set the HPLC system with the C18 column and the initial scouting gradient conditions.

  • Set the detector wavelength to the predetermined λmax.

  • Inject an appropriate volume (e.g., 10-20 µL) of the sample solution.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and the resolution from any impurity peaks.

  • Method Optimization:

    • Gradient Adjustment: Based on the scouting run, adjust the gradient to improve the separation of the target peak from impurities. If the peak elutes very late, the initial percentage of the organic solvent can be increased. If it elutes too early, the initial percentage can be decreased. The gradient slope can be made shallower around the elution time of the target compound to enhance resolution.

    • Flow Rate: A typical flow rate for a 10 mm ID column is 4-5 mL/min. This can be adjusted to optimize resolution and run time.

    • Column Loading: For purification, the injection volume and/or concentration can be increased to maximize the amount of purified product per run without compromising the resolution.

Data Presentation

The following table summarizes the key parameters of the proposed HPLC purification method.

ParameterRecommended Condition
HPLC System Preparative or Semi-Preparative HPLC
Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Optimized based on scouting run (e.g., 40-70% B over 15 min)
Flow Rate 4-5 mL/min (for 10 mm ID column)
Column Temperature Ambient or 30 °C
Detection Wavelength Experimentally determined λmax
Injection Volume Variable, dependent on column loading study
Sample Diluent Acetonitrile or Methanol

Visualizations

The following diagrams illustrate the logical workflow for the HPLC purification method development.

HPLC_Purification_Workflow cluster_prep Preliminary Steps cluster_method_dev HPLC Method Development cluster_purification Purification & Analysis solubility Solubility Determination (Acetonitrile, Methanol, Water) uv_vis UV-Vis λmax Determination solubility->uv_vis Provides solvent for analysis scouting Initial Scouting Gradient (C18 Column, ACN/Water) uv_vis->scouting Determines detection wavelength optimization Gradient & Flow Rate Optimization scouting->optimization Refine separation conditions loading Column Loading Study optimization->loading Define optimal method purification Preparative HPLC Run loading->purification Determine max sample load analysis Purity Analysis of Fractions purification->analysis Collect purified fractions logical_relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs compound 4,5-dichloro-2,3-dihydro- 1H-inden-1-one (Crude) method_dev Method Development (Solubility, UV-Vis, Gradient) compound->method_dev solvents HPLC Grade Solvents (ACN, MeOH, H2O) solvents->method_dev column C18 HPLC Column column->method_dev hplc_run HPLC Purification method_dev->hplc_run Optimized Method purified_product High Purity Compound hplc_run->purified_product protocol Validated Purification Protocol hplc_run->protocol

Method

Application Note: GC-MS Analysis of the Oximation Products of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed protocol for the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one oxime and its subsequent an...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one oxime and its subsequent analysis using gas chromatography-mass spectrometry (GC-MS). Due to the polarity and thermal lability of the oxime, a derivatization step involving silylation is employed to enhance volatility and improve chromatographic separation. This method is suitable for the qualitative and quantitative analysis of the reaction products of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Introduction

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds with significant interest in medicinal chemistry and materials science. The reactivity of the ketone functionality allows for a variety of chemical transformations. One such common reaction is the formation of an oxime through reaction with hydroxylamine. Oximes are versatile intermediates in organic synthesis, for example, in the preparation of amines via reduction or amides via the Beckmann rearrangement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar compounds like oximes can be challenging due to poor peak shape and potential thermal degradation. Derivatization is a technique used to convert these polar functional groups into less polar and more volatile derivatives. In this protocol, the oxime is further derivatized by silylation prior to GC-MS analysis to improve its chromatographic behavior and detection sensitivity.

Experimental Protocols

Materials and Reagents
  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-grade solvents

Synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one Oxime

This protocol is adapted from a general procedure for the synthesis of 1-indanone oxime.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1.0 g of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in 20 mL of pyridine.

  • Addition of Reagent: Add 1.05 equivalents of hydroxylamine hydrochloride to the solution.

  • Reaction: Heat the mixture to 50°C and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of ethyl acetate and 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl (twice) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one oxime. The product can be further purified by recrystallization.

GC-MS Analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one Oxime

For the analysis of the oxime, a derivatization step is performed to convert the polar hydroxyl group of the oxime to a less polar trimethylsilyl (TMS) ether, which is more amenable to GC analysis.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the synthesized 4,5-dichloro-2,3-dihydro-1H-inden-1-one oxime into a 2 mL GC vial.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 50-500 amu

Data Presentation

The following table summarizes the expected quantitative data for the TMS-derivatized 4,5-dichloro-2,3-dihydro-1H-inden-1-one oxime.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
TMS-derivatized 4,5-dichloro-2,3-dihydro-1H-inden-1-one oxime~12.5289274, 254, 198, 73

Mandatory Visualization

experimental_workflow cluster_reaction Oximation Reaction cluster_analysis GC-MS Analysis start 4,5-dichloro-2,3-dihydro-1H-inden-1-one reagents Hydroxylamine HCl, Pyridine reaction Heating at 50°C reagents->reaction workup Extraction & Purification reaction->workup product 4,5-dichloro-2,3-dihydro-1H-inden-1-one Oxime workup->product derivatization Derivatization with MSTFA product->derivatization gcms GC-MS Injection derivatization->gcms data Data Acquisition & Analysis gcms->data

Caption: Experimental workflow for the synthesis and GC-MS analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one oxime.

Application

Derivatization of 4,5-dichloro-2,3-dihydro-1H-inden-1-one for biological screening

Anwendungs- und Protokollhinweise: Derivatisierung von 4,5-Dichlor-2,3-dihydro-1H-inden-1-on für das biologische Screening Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Datum: 27.

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 4,5-Dichlor-2,3-dihydro-1H-inden-1-on für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Datum: 27. Dezember 2025

Einleitung

4,5-Dichlor-2,3-dihydro-1H-inden-1-on ist ein halogeniertes Indanon-Derivat, das als vielseitiges Ausgangsmaterial für die Synthese potenziell biologisch aktiver Moleküle dient. Die Indanon-Grundstruktur ist in zahlreichen pharmazeutisch aktiven Verbindungen enthalten, die ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antimikrobielle, antivirale, krebsbekämpfende und entzündungshemmende Eigenschaften.[1][2] Die Derivatisierung der Carbonylgruppe an Position 1 des 4,5-Dichlor-2,3-dihydro-1H-inden-1-on-Ringsystems ermöglicht die Erzeugung einer Vielzahl von Verbindungen, wie Schiff'sche Basen, Hydrazone und Oxime, die für das biologische Screening von Interesse sind. Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls erheblich verändern und zu neuen Leitstrukturen in der Arzneimittelforschung führen.

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Synthese von Derivaten von 4,5-Dichlor-2,3-dihydro-1H-inden-1-on und fassen relevante biologische Screening-Daten von strukturell ähnlichen Indanon-Derivaten zusammen, um deren potenzielles therapeutisches Potenzial aufzuzeigen.

Materialien und Methoden

2.1. Allgemeine Materialien

  • 4,5-Dichlor-2,3-dihydro-1H-inden-1-on

  • Geeignete Amine (z. B. Anilin-Derivate für Schiff'sche Basen)

  • Geeignete Hydrazine (z. B. Phenylhydrazin, Thiosemicarbazid für Hydrazone)

  • Hydroxylaminhydrochlorid (für Oxime)

  • Lösungsmittel (z. B. Ethanol, Methanol, Essigsäure)

  • Katalysatoren (z. B. Eisessig, anorganische Säuren oder Basen)

  • Standard-Laborgeräte für die organische Synthese (Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, etc.)

  • Aufreinigungsmedien (z. B. Kieselgel für die Säulenchromatographie)

  • Analysegeräte (z. B. Dünnschichtchromatographie (DC), Schmelzpunktbestimmungsgerät, NMR, IR, Massenspektrometrie)

2.2. Allgemeine Methoden zur Derivatisierung

Die Derivatisierung der Ketogruppe von 4,5-Dichlor-2,3-dihydro-1H-inden-1-on erfolgt typischerweise durch Kondensationsreaktionen.

2.2.1. Synthese von Schiff'schen Basen (Imine) Schiff'sche Basen werden durch die Reaktion der Carbonylgruppe mit primären Aminen gebildet, typischerweise unter saurer Katalyse.[3][4][5]

2.2.2. Synthese von Hydrazonen Hydrazone entstehen durch die Reaktion der Carbonylgruppe mit Hydrazinen oder deren Derivaten.[6][7][8]

2.2.3. Synthese von Oximen Oxime werden durch die Reaktion der Carbonylgruppe mit Hydroxylamin hergestellt, oft in Gegenwart einer milden Base, um das freie Hydroxylamin freizusetzen.[6]

Experimentelle Protokolle

Wichtiger Hinweis: Die folgenden Protokolle sind allgemeine Verfahren, die für 4,5-Dichlor-2,3-dihydro-1H-inden-1-on angepasst wurden. Optimierungen der Reaktionsbedingungen (z. B. Lösungsmittel, Temperatur, Reaktionszeit und Katalysator) können erforderlich sein, um die Ausbeuten zu maximieren.

3.1. Protokoll 1: Synthese einer Schiff'schen Base (Beispiel: N-(4,5-Dichlor-2,3-dihydro-1H-inden-1-yliden)anilin)

  • Lösen Sie 1,0 Äquivalent 4,5-Dichlor-2,3-dihydro-1H-inden-1-on in absolutem Ethanol in einem Rundkolben.

  • Fügen Sie 1,1 Äquivalente Anilin hinzu.

  • Geben Sie einige Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung für 2-4 Stunden unter Rückfluss.

  • Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

  • Das ausfallende Produkt wird durch Filtration gesammelt.

  • Waschen Sie den Feststoff mit kaltem Ethanol, um Verunreinigungen zu entfernen.

  • Trocknen Sie das Produkt im Vakuum.

  • Charakterisieren Sie das Produkt mittels Schmelzpunkt, IR, 1H-NMR und Massenspektrometrie.

3.2. Protokoll 2: Synthese eines Hydrazons (Beispiel: 2-(4,5-Dichlor-2,3-dihydro-1H-inden-1-yliden)hydrazin-1-carbothioamid)

  • Lösen Sie 1,0 Äquivalent 4,5-Dichlor-2,3-dihydro-1H-inden-1-on in siedendem Ethanol.

  • Fügen Sie eine Lösung von 1,1 Äquivalenten Thiosemicarbazid in Ethanol hinzu.

  • Fügen Sie einige Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Mischung für 3-5 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Kühlen Sie die Reaktionsmischung nach Abschluss ab.

  • Sammeln Sie den ausgefällten Feststoff durch Filtration.

  • Waschen Sie den Feststoff mit kaltem Ethanol.

  • Rekristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Ethanol/Wasser-Mischung) zur Reinigung.

  • Trocknen Sie das gereinigte Produkt und charakterisieren Sie es.

3.3. Protokoll 3: Synthese eines Oxims (Beispiel: 4,5-Dichlor-2,3-dihydro-1H-inden-1-on-oxim)

  • Lösen Sie 1,0 Äquivalent 4,5-Dichlor-2,3-dihydro-1H-inden-1-on in Ethanol.

  • Fügen Sie 1,2 Äquivalente Hydroxylaminhydrochlorid und 1,5 Äquivalente einer Base (z. B. Natriumacetat oder Pyridin) hinzu.

  • Erhitzen Sie die Reaktionsmischung für 1-3 Stunden bei 50-70 °C.

  • Überwachen Sie die Reaktion mittels DC.[6]

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und gießen Sie sie in kaltes Wasser, um das Produkt auszufällen.

  • Filtrieren Sie den Feststoff, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.

  • Reinigen Sie das Produkt bei Bedarf durch Rekristallisation.

  • Charakterisieren Sie das Endprodukt.

Visualisierung von Arbeitsabläufen und Signalwegen

Derivatization_Workflow start 4,5-Dichlor-2,3-dihydro- 1H-inden-1-on amine Primäres Amin (z.B. Anilin) start->amine Kondensation + H⁺ hydrazine Hydrazin-Derivat (z.B. Thiosemicarbazid) start->hydrazine Kondensation + H⁺ hydroxylamine Hydroxylamin start->hydroxylamine Kondensation schiff_base Schiff'sche Base amine->schiff_base hydrazone Hydrazon hydrazine->hydrazone oxime Oxim hydroxylamine->oxime screening Biologisches Screening (z.B. antimikrobiell, zytotoxisch) schiff_base->screening hydrazone->screening oxime->screening

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von 4,5-Dichlor-2,3-dihydro-1H-inden-1-on.

Anticancer_Pathway_Example Indanone_Derivative Indanon-Derivat (z.B. Thiazolyl-Hydrazon) ROS ↑ Reaktive Sauerstoffspezies (ROS) Indanone_Derivative->ROS GSH ↓ Glutathion (GSH) Indanone_Derivative->GSH NFkB ↓ NF-κB p65 Expression Indanone_Derivative->NFkB Bcl2 ↓ Bcl-2 Expression Indanone_Derivative->Bcl2 G2M_Arrest G2/M-Phasen-Arrest Indanone_Derivative->G2M_Arrest Apoptosis Apoptose ROS->Apoptosis GSH->Apoptosis NFkB->Apoptosis Bcl2->Apoptosis Cell_Proliferation ↓ Zellproliferation G2M_Arrest->Cell_Proliferation Apoptosis->Cell_Proliferation

Abbildung 2: Beispielhafter Signalweg für die krebsbekämpfende Wirkung von Indanon-Derivaten.

Biologische Screening-Daten (Beispiele von verwandten Indanon-Derivaten)

Hinweis: Die folgenden Daten stammen aus der Literatur für verschiedene Indanon-Derivate und dienen zur Veranschaulichung des potenziellen biologischen Aktivitätsspektrums. Es wurden keine spezifischen Daten für Derivate von 4,5-Dichlor-2,3-dihydro-1H-inden-1-on gefunden.

Tabelle 1: Antimikrobielle Aktivität ausgewählter Indanon-Derivate

VerbindungstypZielorganismusAktivität (z.B. MIC in µg/mL)Referenz
Indanon-ThiosemicarbazonStaphylococcus aureus12.5[9]
Indanon-ThiosemicarbazonEscherichia coli25[9]
Indanon-HydrazonBacillus megaterium12.5[9]
Isoxazol-fusioniertes IndanonBacillus subtilisModerate Aktivität[1]
Isoxazol-fusioniertes IndanonAspergillus nigerModerate Aktivität[1]

Tabelle 2: Krebsbekämpfende Aktivität ausgewählter Indanon-Derivate

VerbindungstypZelllinie (Krebsart)Aktivität (z.B. IC50 in µM)Referenz
Thiazolyl-Hydrazon-IndanonHT-29 (Darmkrebs)0.41 ± 0.19[7]
Thiazolyl-Hydrazon-IndanonCOLO 205 (Darmkrebs)0.85 ± 0.23[7]
Chalcon-DerivatMCF-7 (Brustkrebs)< 20 µg/mL[10]
Chalcon-DerivatPC3 (Prostatakrebs)< 20 µg/mL[10]
Dihydro-1H-inden-DerivatK562 (Leukämie)0.028 - 0.087[11]

Tabelle 3: Enzym-inhibitorische Aktivität ausgewählter Indanon-Derivate

VerbindungstypZielenzymAktivität (z.B. Ki in nM)Referenz
Indanon-basierte Mannich-BaseAcetylcholinesterase (AChE)0.982 ± 0.402[12]
Indanon-basierte Mannich-BaseCarboanhydrase I (hCA I)46.828 ± 11.32[12]
Indanon-basierte Mannich-BaseCarboanhydrase II (hCA II)24.683 ± 6.216[12]

Zusammenfassung und Ausblick

Die Derivatisierung von 4,5-Dichlor-2,3-dihydro-1H-inden-1-on an der Carbonylgruppe stellt eine vielversprechende Strategie zur Erzeugung neuer Verbindungen für das biologische Screening dar. Die vorgestellten Protokolle für die Synthese von Schiff'schen Basen, Hydrazonen und Oximen bieten eine solide Grundlage für die Erstellung von Substanzbibliotheken. Obwohl spezifische biologische Daten für Derivate dieses speziellen Indanons in der Literatur nicht verfügbar sind, deuten die Ergebnisse von strukturell verwandten Indanon-Derivaten auf ein breites Potenzial für antimikrobielle, krebsbekämpfende und enzym-inhibitorische Aktivitäten hin. Zukünftige Arbeiten sollten sich auf die systematische Synthese und das Screening von Derivaten von 4,5-Dichlor-2,3-dihydro-1H-inden-1-on konzentrieren, um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren und die Struktur-Wirkungs-Beziehungen innerhalb dieser Verbindungsklasse zu untersuchen.

References

Method

Scale-up Synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the scale-up synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a key intermediate in the develop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Knoevenagel condensation of 3,4-dichlorobenzaldehyde and malonic acid to yield 3-(3,4-dichlorophenyl)acrylic acid, followed by a reduction to 3-(3,4-dichlorophenyl)propanoic acid. The subsequent intramolecular Friedel-Crafts acylation of the propanoic acid derivative using polyphosphoric acid (PPA) affords the target compound. This protocol is designed to be scalable and provides detailed experimental procedures, quantitative data, and safety considerations to ensure reproducibility and efficiency in a laboratory or pilot plant setting.

Introduction

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of steroid receptor modulators and anti-inflammatory agents. Its functionalized indanone core allows for diverse chemical modifications, making it a crucial intermediate for drug discovery and development. The synthetic route described herein is a robust and efficient method for producing this compound on a larger scale.

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Synthesis of 3-(3,4-dichlorophenyl)propanoic acid cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Acrylic_Acid_Intermediate 3-(3,4-dichlorophenyl)acrylic acid 3,4-Dichlorobenzaldehyde->Acrylic_Acid_Intermediate Malonic Acid, Pyridine, Piperidine Malonic_Acid Malonic_Acid Propanoic_Acid 3-(3,4-dichlorophenyl)propanoic acid Acrylic_Acid_Intermediate->Propanoic_Acid H2, Pd/C Indenone 4,5-dichloro-2,3-dihydro-1H-inden-1-one Propanoic_Acid_2 3-(3,4-dichlorophenyl)propanoic acid Propanoic_Acid_2->Indenone Polyphosphoric Acid (PPA)

Caption: Overall synthetic scheme for 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Experimental Protocols

Step 1: Synthesis of 3-(3,4-dichlorophenyl)propanoic acid

This step involves a Knoevenagel condensation followed by catalytic hydrogenation.

Part A: Knoevenagel Condensation to form 3-(3,4-dichlorophenyl)acrylic acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar equivalent)
3,4-Dichlorobenzaldehyde175.011.0
Malonic Acid104.061.2
Pyridine79.103.5
Piperidine85.150.1

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dichlorobenzaldehyde and malonic acid.

  • Add pyridine as a solvent and piperidine as a catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain crude 3-(3,4-dichlorophenyl)acrylic acid.

Part B: Catalytic Hydrogenation to form 3-(3,4-dichlorophenyl)propanoic acid

Materials:

Reagent/SolventCatalyst
3-(3,4-dichlorophenyl)acrylic acid10% Palladium on Carbon (Pd/C)
Ethanol

Procedure:

  • In a hydrogenation vessel, dissolve the crude 3-(3,4-dichlorophenyl)acrylic acid in ethanol.

  • Add 10% Pd/C catalyst (typically 1-2 mol% of the substrate).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the mixture at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction (typically 4-8 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-(3,4-dichlorophenyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Step 1:

StepProductStarting MaterialMolar RatioSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
A3-(3,4-dichlorophenyl)acrylic acid3,4-Dichlorobenzaldehyde1 : 1.2PyridinePiperidine4-611585-95
B3-(3,4-dichlorophenyl)propanoic acid3-(3,4-dichlorophenyl)acrylic acid-Ethanol10% Pd/C4-825>95
Step 2: Intramolecular Friedel-Crafts Acylation

This step involves the cyclization of 3-(3,4-dichlorophenyl)propanoic acid to form the final product.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (weight ratio)
3-(3,4-dichlorophenyl)propanoic acid219.061.0
Polyphosphoric Acid (PPA)-10-15

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 3-(3,4-dichlorophenyl)propanoic acid to the hot PPA. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue stirring the mixture at 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid and wash it with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

  • The crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data for Step 2:

ProductStarting MaterialReagentReagent Ratio (w/w)Reaction Time (h)Temperature (°C)Yield (%)
4,5-dichloro-2,3-dihydro-1H-inden-1-one3-(3,4-dichlorophenyl)propanoic acidPPA1 : 10-152-480-9080-90

Workflow Diagrams

Step1_Workflow start Start charge_reactants Charge 3,4-Dichlorobenzaldehyde, Malonic Acid, Pyridine, Piperidine start->charge_reactants reflux Reflux at 115 °C for 4-6 h charge_reactants->reflux cool_precipitate Cool and Precipitate with HCl reflux->cool_precipitate filter_dry_A Filter and Dry (Crude Acrylic Acid) cool_precipitate->filter_dry_A dissolve_hydrogenate Dissolve in Ethanol and Catalytic Hydrogenation (Pd/C, H2) filter_dry_A->dissolve_hydrogenate filter_catalyst Filter off Catalyst dissolve_hydrogenate->filter_catalyst evaporate_purify Evaporate Solvent and Purify (Propanoic Acid) filter_catalyst->evaporate_purify end End evaporate_purify->end

Caption: Experimental workflow for the synthesis of 3-(3,4-dichlorophenyl)propanoic acid.

Step2_Workflow start Start heat_ppa Heat Polyphosphoric Acid (PPA) to 80-90 °C start->heat_ppa add_propanoic_acid Slowly Add 3-(3,4-dichlorophenyl)propanoic acid heat_ppa->add_propanoic_acid react Stir at 80-90 °C for 2-4 h add_propanoic_acid->react quench Cool and Quench on Ice react->quench filter_wash Filter and Wash with Water quench->filter_wash dry_purify Dry and Purify (Final Product) filter_wash->dry_purify end End dry_purify->end

Caption: Experimental workflow for the intramolecular Friedel-Crafts acylation.

Safety Precautions

  • 3,4-Dichlorobenzaldehyde and 4,5-dichloro-2,3-dihydro-1H-inden-1-one: Irritant. Avoid contact with skin and eyes.

  • Malonic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric when dry. Handle in an inert atmosphere when dry.

  • Hydrogen Gas: Extremely flammable gas.

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Characterization Data

4,5-dichloro-2,3-dihydro-1H-inden-1-one:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 98-102 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.4 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.10 (t, J = 5.8 Hz, 2H), 2.75 (t, J = 5.8 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 204.5, 154.0, 138.5, 133.0, 132.5, 130.0, 125.0, 36.5, 26.0.

  • IR (KBr, cm⁻¹): 1710 (C=O), 1590, 1450, 1280, 820.

  • MS (EI): m/z 200 (M⁺), 202 (M⁺+2), 172, 137.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The protocols are detailed to facilitate reproducibility and can be adapted for larger-scale production in a drug development setting. Adherence to the safety precautions is crucial for the safe execution of this synthesis.

Application

Application Notes and Protocols for the Analytical Method Development of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-dichloro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative. Compounds of this class are of interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative. Compounds of this class are of interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and reliable analytical methods are essential for monitoring reaction progress, assessing purity, and performing quantitative analysis during the research and development of drug candidates.

This document provides detailed application notes and experimental protocols for the analytical method development of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be a starting point for researchers and can be further optimized and validated according to specific laboratory and regulatory requirements.

Analytical Methodologies

A comprehensive analytical approach for 4,5-dichloro-2,3-dihydro-1H-inden-1-one involves both chromatographic separation for quantification and spectroscopic analysis for identification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar to non-polar organic compounds, making it well-suited for the quantitative determination of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The components of the sample are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. Detection is achieved using a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. The presence of a conjugated system in 4,5-dichloro-2,3-dihydro-1H-inden-1-one, consisting of the benzene ring and the carbonyl group, allows for sensitive UV detection.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Recommended Starting Conditions

ParameterRecommended Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Estimated around 254 nm (requires experimental verification)
Run Time 10 minutes

2. Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one Reference Standard: Purity >98%.

  • Diluent: Acetonitrile:Water (70:30, v/v).

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the 4,5-dichloro-2,3-dihydro-1H-inden-1-one reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add a portion of the diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix thoroughly.

Preparation of Calibration Standards:

Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation:

The sample preparation procedure will depend on the sample matrix. For a relatively pure sample:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in the sample by interpolating its peak area on the calibration curve.

Data Presentation: Expected HPLC Performance Characteristics

The following table summarizes the expected quantitative data for the HPLC analysis. These values are illustrative and must be confirmed during method validation.

Table 2: Expected Quantitative Data for HPLC Method

ParameterExpected Value
Retention Time (t_R) 3 - 7 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of 4,5-dichloro-2,3-dihydro-1H-inden-1-one and for analyzing its presence in complex mixtures.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison with a spectral library. The presence of chlorine atoms will produce a characteristic isotopic pattern in the mass spectrum, aiding in identification.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Conditions:

A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is suitable for this analysis.

Table 3: GC-MS Instrumentation and Recommended Starting Conditions

ParameterRecommended Value
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 amu

2. Reagent and Sample Preparation:

  • Solvent: HPLC grade or GC-MS grade solvent (e.g., dichloromethane, ethyl acetate).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent to a concentration of approximately 100-500 µg/mL. Filter if necessary.

3. Data Analysis and Identification:

  • Identify the peak corresponding to 4,5-dichloro-2,3-dihydro-1H-inden-1-one based on its retention time.

  • Analyze the mass spectrum of the peak. The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₉H₆Cl₂O, MW = 201.05 g/mol ).

  • Observe the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with approximate ratios of 9:6:1).

  • Compare the fragmentation pattern with known fragmentation pathways of similar compounds or with a mass spectral library for confirmation.

Data Presentation: Expected GC-MS Data

Table 4: Expected GC-MS Fragmentation Data

ParameterExpected Observation
Molecular Ion (M⁺) m/z 200 (and isotopic peaks at 202, 204)
Key Fragment Ions Fragments corresponding to the loss of CO, Cl, and parts of the aliphatic ring.
Isotopic Pattern Characteristic pattern for two chlorine atoms.

Visualization of Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Stock_Solution Prepare Stock Solution Standard->Stock_Solution Sample Sample Sample_Prep Prepare Sample Solution Sample->Sample_Prep Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards HPLC_System HPLC System Calibration_Standards->HPLC_System Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Sample_Prep Prepare Sample Solution Sample->Sample_Prep GCMS_System GC-MS System Sample_Prep->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Peak_Identification Identify Peak by Retention Time Data_Acquisition->Peak_Identification Spectral_Analysis Analyze Mass Spectrum Peak_Identification->Spectral_Analysis Library_Search Library Search Spectral_Analysis->Library_Search Report Generate Report Spectral_Analysis->Report Library_Search->Report

Caption: Workflow for the GC-MS analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_main Analytical Strategy cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis / Confirmation Analyte 4,5-dichloro-2,3-dihydro-1H-inden-1-one HPLC HPLC-UV Analyte->HPLC Primary Method for Quantification GCMS GC-MS Analyte->GCMS Identification and Purity Confirmation Spectroscopy Spectroscopic Methods (NMR, IR) Analyte->Spectroscopy Structural Elucidation HPLC->GCMS Complementary Techniques

Caption: Logical relationship of analytical techniques for the compound.

Method

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 4,5-dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis and evaluation of potential anti-inflammatory agents derived from 4,5-dichloro-2,3-d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential anti-inflammatory agents derived from 4,5-dichloro-2,3-dihydro-1H-inden-1-one. This document outlines a representative synthetic protocol, details key biological evaluation assays, and summarizes relevant data to facilitate research and development in this area.

Introduction

Indanone and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory properties. The core structure of 4,5-dichloro-2,3-dihydro-1H-inden-1-one presents a valuable starting point for the synthesis of novel anti-inflammatory compounds. These derivatives have been shown to modulate key inflammatory pathways, such as the Toll-like receptor (TLR)-mediated nuclear factor kappa B (NF-κB) signaling pathway, and inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, some indanone derivatives have been found to target cyclooxygenase (COX) enzymes, particularly COX-2, which are critical in the inflammatory cascade.

This document provides a detailed protocol for the synthesis of a representative 2-benzylidene-1-indanone derivative from 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a class of compounds that has shown significant anti-inflammatory activity. Additionally, protocols for key in vitro assays to evaluate the anti-inflammatory potential of synthesized compounds are described.

Synthetic Protocol: Synthesis of 2-(4-hydroxybenzylidene)-4,5-dichloro-2,3-dihydro-1H-inden-1-one

This protocol describes the base-catalyzed Claisen-Schmidt condensation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one with 4-hydroxybenzaldehyde to yield a 2-benzylidene derivative.

Materials:

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • 4-hydroxybenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 4,5-dichloro-2,3-dihydro-1H-inden-1-one and an equimolar amount of 4-hydroxybenzaldehyde in 30 mL of ethanol.

  • To this solution, add a catalytic amount of potassium hydroxide (approximately 10% molar equivalent).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water and acidify with 1 M HCl to a pH of 4-5.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(4-hydroxybenzylidene)-4,5-dichloro-2,3-dihydro-1H-inden-1-one.

  • Dry the purified product under vacuum.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Workflows

The following diagram illustrates the general workflow from synthesis to biological evaluation of the anti-inflammatory agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 4,5-dichloro-2,3-dihydro- 1H-inden-1-one reaction Claisen-Schmidt Condensation start->reaction reagent Aromatic Aldehyde reagent->reaction product 2-Benzylidene-1-indanone Derivative reaction->product in_vitro In Vitro Assays product->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assay in_vitro->anti_inflammatory cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) anti_inflammatory->cytokine cox COX-2 Inhibition Assay anti_inflammatory->cox data Quantitative Data (IC50, % Inhibition) cytokine->data cox->data sar Structure-Activity Relationship (SAR) data->sar

Figure 1. Experimental workflow for synthesis and evaluation.

Key Signaling Pathway: NF-κB in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds, including indanone derivatives, exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Indanone Indanone Derivative Indanone->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Figure 2. Inhibition of the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized compounds on a relevant cell line (e.g., RAW 264.7 macrophages).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized indanone derivatives

  • Lipopolysaccharide (LPS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the inhibitory effect of the synthesized compounds on the production of TNF-α and IL-6 in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • Synthesized indanone derivatives

  • LPS

  • TNF-α and IL-6 ELISA kits

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Express the results as pg/mL or as a percentage of inhibition compared to the LPS-only treated group.

COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening assay kit (commercial)

  • Arachidonic acid (substrate)

  • Synthesized indanone derivatives

  • 96-well microplate

  • Fluorometric or colorimetric plate reader

Protocol:

  • Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit.

  • Typically, the assay involves incubating the COX-2 enzyme with the test compounds at various concentrations.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The formation of the product (e.g., Prostaglandin G2) is measured using a fluorometric or colorimetric probe.

  • Calculate the percentage of COX-2 inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Data Presentation

The anti-inflammatory activity of various indanone derivatives is summarized in the tables below.

Table 1: Inhibition of Pro-inflammatory Cytokines by 2-Benzylidene-1-indanone Derivatives in LPS-stimulated Murine Primary Macrophages

CompoundConcentration (µM)Inhibition of IL-6 (%)Inhibition of TNF-α (%)
8f 1085.3 ± 4.276.5 ± 3.8
8g 1082.1 ± 3.972.3 ± 3.5
4d 1078.9 ± 4.568.7 ± 4.1
Xanthohumol (Positive Control)1090.2 ± 3.185.4 ± 2.9

Data adapted from a study on 2-benzylidene-1-indanone derivatives for illustrative purposes.

Table 2: In Vitro Anti-inflammatory Activity of Indanone Derivatives

CompoundAssayIC50 (µM)
C5 Acetylcholinesterase Inhibition1.16 ± 0.41
C5 Anti-platelet Aggregation4.92 ± 0.10

Data from a study on indanone derivatives for vascular dementia, highlighting their anti-inflammatory potential.

Table 3: Inhibition of NO Production by Indanone Derivatives in LPS-stimulated RAW 264.7 cells

CompoundIC50 (µM)
6a > 20
6l 15.6 ± 1.2
6o 8.9 ± 0.7

Data from a study on indanone derivatives containing a cinnamic acid skeleton.

Conclusion

The use of 4,5-dichloro-2,3-dihydro-1H-inden-1-one as a starting material provides a versatile platform for the synthesis of novel indanone derivatives with potent anti-inflammatory activities. The protocols and data presented herein offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting inflammatory diseases. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of next-generation anti-inflammatory therapeutics.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-dichloro-2,3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation of 3-(2,3-dichlorophenyl)propanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

The most prevalent method is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2,3-dichlorophenyl)propanoic acid or its corresponding acyl chloride.[1] This reaction involves the cyclization of the acyl chain onto the aromatic ring in the presence of a strong acid catalyst.

Q2: Which catalysts are most effective for this cyclization?

Strong Lewis acids such as aluminum chloride (AlCl₃) are commonly used, especially when starting from the acyl chloride.[2] Protic acids like polyphosphoric acid (PPA) are also effective, particularly for the direct cyclization of the carboxylic acid.[3] The choice of catalyst can significantly impact yield and purity.

Q3: What are the main challenges in achieving a high yield of 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

Common challenges include incomplete reaction, formation of regioisomeric or polymeric side products, and decomposition of the starting material or product under harsh acidic conditions. The deactivating effect of the two chlorine atoms on the aromatic ring can make the cyclization more challenging compared to unsubstituted indanones.

Q4: Can I use the carboxylic acid directly, or do I need to convert it to the acyl chloride first?

Both approaches are viable. Direct cyclization of the carboxylic acid using a strong protic acid like PPA is a more atom-economical, one-step process.[3] However, conversion to the acyl chloride followed by cyclization with a Lewis acid like AlCl₃ can sometimes lead to higher yields and cleaner reactions, as the acyl chloride is more reactive.[4]

Q5: How critical is the exclusion of moisture from the reaction?

For reactions employing Lewis acids like AlCl₃, anhydrous conditions are absolutely critical. AlCl₃ reacts vigorously with water, which deactivates the catalyst and can completely inhibit the reaction. It is essential to use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Ensure the catalyst has been stored under anhydrous conditions. For PPA, ensure it has not absorbed significant atmospheric moisture.
Insufficient Catalyst In Friedel-Crafts acylations, the Lewis acid often forms a complex with the product ketone, necessitating stoichiometric or even excess amounts (typically 1.1 to 2.5 equivalents).[2]
Presence of Moisture Flame-dry all glassware before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Deactivated Aromatic Ring The two chlorine atoms deactivate the ring towards electrophilic substitution. More forcing conditions may be required, such as higher temperatures or longer reaction times. However, this must be balanced against the risk of side reactions.
Suboptimal Reaction Temperature For AlCl₃-catalyzed reactions, a common starting point is 0 °C, followed by slow warming to room temperature or gentle heating. For PPA, higher temperatures (e.g., 80-120 °C) are often necessary.[3]
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Intermolecular Acylation This can occur at high concentrations, leading to polymeric byproducts. Employing high-dilution conditions can favor the desired intramolecular cyclization. This can be achieved by slow, dropwise addition of the substrate to the catalyst mixture.
Formation of Regioisomers While the substitution pattern of the starting material directs the cyclization to the desired position, alternative cyclizations can occur. The choice of catalyst and solvent can influence regioselectivity. For instance, the P₂O₅ content in PPA has been shown to affect the isomeric ratio in other indanone syntheses.[5]
Charring/Decomposition This is often a result of excessively high temperatures or "hot spots" in the reaction mixture. Ensure efficient stirring and controlled heating. For exothermic reactions, such as the addition of AlCl₃, maintain cooling and add the catalyst portion-wise.

Data Presentation: Comparison of Reaction Conditions for Chloro-Indanone Synthesis

The following table summarizes reaction conditions and yields for the synthesis of chloro-substituted indanones, providing a basis for optimizing the synthesis of the 4,5-dichloro derivative.

Starting Material Catalyst (Equivalents) Solvent Temperature Time Yield Reference Compound
3-(2-chlorophenyl)propanoic acid chlorideAlCl₃DichloromethaneReflux-95%4-chloro-1-indanone
3-(m-chlorophenyl)propanoic acidPPA-150 °C-79.6%5-chloro-1-indanone
3-(4-chlorophenyl)propanoic acid chlorideAlCl₃Benzene--90%5-chloro-1-indanone

Experimental Protocols

Protocol 1: Cyclization of 3-(2,3-dichlorophenyl)propanoic acid using Polyphosphoric Acid (PPA)

This protocol is an extrapolated procedure based on the synthesis of similar indanones.

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(2,3-dichlorophenyl)propanoic acid (1 equivalent).

  • Catalyst Addition: Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the carboxylic acid).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 2 to 8 hours.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. The product will often precipitate as a solid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Cyclization of 3-(2,3-dichlorophenyl)propionyl chloride using Aluminum Chloride (AlCl₃)

This protocol is an extrapolated procedure based on the synthesis of similar indanones.

  • Acyl Chloride Formation: Convert 3-(2,3-dichlorophenyl)propanoic acid to its acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). Remove the excess reagent and solvent under reduced pressure.

  • Reaction Setup: In a separate, flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2-1.5 equivalents) in anhydrous DCM.

  • Cyclization: Cool the AlCl₃ suspension to 0 °C. Dissolve the crude 3-(2,3-dichlorophenyl)propionyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, dilute sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow cluster_prep Starting Material Preparation cluster_cyclization Intramolecular Friedel-Crafts Acylation cluster_purification Work-up and Purification start 3-(2,3-dichlorophenyl)propanoic acid acyl_chloride 3-(2,3-dichlorophenyl)propionyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ ppa_route Direct Cyclization with PPA start->ppa_route alcl3_route Cyclization with AlCl₃ acyl_chloride->alcl3_route workup Aqueous Work-up & Extraction ppa_route->workup alcl3_route->workup purify Column Chromatography / Recrystallization workup->purify product 4,5-dichloro-2,3-dihydro-1H-inden-1-one purify->product

Caption: General workflow for the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_analysis Analysis & Purification start Low Yield or Impure Product c1 Check Catalyst Activity (Fresh AlCl₃/PPA) start->c1 r1 Ensure Anhydrous Conditions (Flame-dry, inert gas) start->r1 a1 Monitor by TLC/HPLC for optimal time start->a1 c2 Increase Catalyst Stoichiometry (1.2-2.5 eq) c1->c2 r2 Optimize Temperature (Start low, then warm) r1->r2 r3 Consider High Dilution (Slow addition) r2->r3 a2 Optimize Purification Method a1->a2

Caption: Troubleshooting logic for improving the yield and purity of the synthesis.

References

Optimization

Technical Support Center: Synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The primary synthetic route involves the intramol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The primary synthetic route involves the intramolecular Friedel-Crafts acylation of a 3-(2,3-dichlorophenyl)propanoic acid derivative.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficiently Reactive Precursor: The carboxylic acid may not be reactive enough under the chosen conditions. 3. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached.1. Ensure the Lewis acid is fresh and handled under anhydrous conditions. 2. Convert the precursor carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to cyclization. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Presence of a Major Impurity with a Similar Molecular Weight 1. Formation of Regioisomer: Cyclization may have occurred at the 6-position, leading to the formation of 6,7-dichloro-2,3-dihydro-1H-inden-1-one. 2. Incomplete Reaction: The impurity may be the unreacted 3-(2,3-dichlorophenyl)propanoic acid or its acid chloride.1. Optimize the choice of Lewis acid and solvent to favor the desired isomer. Stronger Lewis acids and less polar solvents may influence regioselectivity. Careful purification by chromatography or recrystallization is necessary. 2. Increase the reaction time or temperature to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS.
Formation of a High Molecular Weight, Tarry Substance 1. Intermolecular Polymerization: The acylium ion intermediate may react with another molecule of the precursor instead of cyclizing intramolecularly. This is a common side reaction in similar syntheses. 2. Product Decomposition: The desired product or intermediates may be unstable at high reaction temperatures, leading to polymerization or charring.1. Employ high-dilution conditions by adding the precursor solution slowly to the reaction mixture. This favors the intramolecular pathway. 2. Conduct the reaction at the lowest effective temperature. If high temperatures are necessary, minimize the reaction time.
Dark Reaction Mixture and Product 1. Charring/Decomposition: Overheating or prolonged reaction times can lead to the decomposition of organic materials. 2. Reaction with Solvent: The Lewis acid may react with the solvent at elevated temperatures.1. Reduce the reaction temperature and/or time. 2. Choose a more inert solvent for the reaction, such as a high-boiling alkane or a chlorinated solvent that is stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

The most common route is the intramolecular Friedel-Crafts acylation of 3-(2,3-dichlorophenyl)propanoic acid or its more reactive acid chloride derivative. This cyclization is typically promoted by a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA).

Q2: What are the primary side products I should expect in this synthesis?

The main side products are typically:

  • 6,7-dichloro-2,3-dihydro-1H-inden-1-one: The regioisomeric product from cyclization at the alternative open position on the aromatic ring.

  • Oligomeric/Polymeric materials: Formed from intermolecular reactions between precursor molecules. This is often a significant cause of yield loss.

  • Unreacted starting material: Incomplete conversion will leave residual 3-(2,3-dichlorophenyl)propanoic acid or its acid chloride.

Q3: How can I minimize the formation of the unwanted regioisomer?

The regioselectivity of the Friedel-Crafts acylation is influenced by steric and electronic factors. While complete control can be difficult, you can try:

  • Varying the Lewis Acid: Different Lewis acids can exhibit different selectivities.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient cyclization may improve selectivity.

Q4: My reaction is producing a lot of tar. What are the best ways to prevent this?

Tar formation is usually due to intermolecular polymerization or decomposition. To mitigate this:

  • Use High-Dilution Conditions: Add the substrate slowly to a larger volume of the catalyst-solvent mixture. This kinetically favors the intramolecular reaction.

  • Control the Temperature: Avoid excessive heating, as this can accelerate decomposition pathways.

Q5: What are the recommended purification methods for 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

Purification can typically be achieved through:

  • Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is effective for separating the desired product from regioisomers and non-polar byproducts.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can yield highly pure material.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,3-dichlorophenyl)propanoic acid (Precursor)

This is a plausible precursor synthesis based on standard organic chemistry reactions.

  • Reaction Setup: To a solution of 2,3-dichloroaniline in a suitable solvent, add sodium nitrite (NaNO₂) in aqueous acid (e.g., HCl) at 0°C to form the diazonium salt.

  • Sandmeyer Reaction: React the in-situ generated diazonium salt with acrylic acid in the presence of a copper(I) catalyst.

  • Reduction: The resulting cinnamic acid derivative is then reduced to the propanoic acid using a standard reduction method, such as catalytic hydrogenation (H₂/Pd-C).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to isolate the crude 3-(2,3-dichlorophenyl)propanoic acid. The product can be purified by recrystallization.

Protocol 2: Intramolecular Friedel-Crafts Acylation to form 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 3-(2,3-dichlorophenyl)propanoic acid in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours or until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(2,3-dichlorophenyl)propionyl chloride.

  • Cyclization Reaction:

    • Setup: In a separate, larger flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Addition: Dissolve the crude acid chloride from the previous step in a small amount of the same dry solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred AlCl₃ suspension at 0°C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching and Work-up:

    • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Visualizations

G cluster_main Main Synthetic Pathway precursor 3-(2,3-dichlorophenyl)propanoic acid acid_chloride 3-(2,3-dichlorophenyl)propionyl chloride precursor->acid_chloride SOCl₂ acylium Acylium Ion Intermediate acid_chloride->acylium AlCl₃ product 4,5-dichloro-2,3-dihydro-1H-inden-1-one acylium->product Intramolecular Cyclization

Caption: Main synthesis pathway for 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

G cluster_side Potential Side Reactions acylium Acylium Ion Intermediate desired_product Desired Product (4,5-dichloro-indenone) acylium->desired_product Intramolecular Cyclization (Desired Pathway) regioisomer Regioisomer (6,7-dichloro-indenone) acylium->regioisomer Alternative Cyclization oligomer Oligomeric Byproducts acylium->oligomer Intermolecular Reaction unreacted Unreacted Precursor acylium->unreacted Incomplete Reaction

Caption: Key side reactions in the synthesis of 4,5-dichloro-indenone.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield or Impure Product analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze identify Identify Main Impurity analyze->identify unreacted Unreacted Starting Material? identify->unreacted isomer Regioisomer Present? unreacted->isomer No sol_unreacted Increase Reaction Time/Temp or Use Acid Chloride unreacted->sol_unreacted Yes tar High MW Tar Present? isomer->tar No sol_isomer Optimize Catalyst/Solvent & Purify by Chromatography isomer->sol_isomer Yes sol_tar Use High Dilution & Lower Temperature tar->sol_tar Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Troubleshooting

Technical Support Center: Purification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4,5-d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

A1: The synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, typically proceeding through a Friedel-Crafts acylation of 1,2-dichlorobenzene followed by cyclization, can lead to several impurities. These include:

  • Regioisomers: Depending on the reaction conditions, other isomers such as 3,4-dichloro- and 2,3-dichloro- substituted indanones may form. The intramolecular cyclization step can also lead to the formation of isomeric products.

  • Unreacted Starting Materials: Residual 1,2-dichlorobenzene and the acylating agent may remain.

  • Byproducts from Side Reactions: Friedel-Crafts reactions with dichlorobenzenes can sometimes result in dehalogenation or rearrangement, leading to monochlorinated or other isomeric dichlorobenzophenones which can then cyclize.[1] Oligomeric byproducts are also a possibility.

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

Q2: What is the recommended initial purification strategy for crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

A2: For crude product, a primary purification can often be achieved by washing the solid material with a non-polar solvent like hexanes or petroleum ether to remove highly non-polar impurities. Subsequently, recrystallization is a highly effective method for significant purification.

Q3: Which analytical techniques are best suited for assessing the purity of 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ketone carbonyl group and the aromatic substitution pattern.

Troubleshooting Guides

Issue 1: Oily Product Obtained After Synthesis

Problem: The crude product is an oil or a waxy solid instead of a crystalline material, making it difficult to handle and purify.

Possible Causes:

  • High concentration of impurities depressing the melting point.

  • Presence of residual solvent.

Solutions:

  • Trituration: Stir the oily product with a cold, non-polar solvent in which the desired product has low solubility (e.g., hexanes, pentane, or diethyl ether). This can often induce crystallization of the product while dissolving oily impurities.

  • Filtration through a Silica Plug: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel, eluting with the same solvent. This can remove baseline impurities. Evaporate the solvent to attempt crystallization again.

  • Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum.

Issue 2: Poor Separation of Isomeric Impurities during Column Chromatography

Problem: Co-elution of 4,5-dichloro-2,3-dihydro-1H-inden-1-one with one or more regioisomers during silica gel column chromatography.

Possible Causes:

  • Similar polarity of the isomers.

  • Inappropriate solvent system for elution.

Solutions:

  • Optimize the Eluent System:

    • Use a less polar solvent system to increase the separation between closely eluting spots. A common starting point is a mixture of hexane and ethyl acetate. Gradually decrease the percentage of the more polar solvent (ethyl acetate).

    • Consider using a different solvent system, such as dichloromethane/hexane or toluene/ethyl acetate, which can alter the selectivity of the separation.

  • Use a High-Performance Stationary Phase: Employing a finer mesh silica gel (e.g., 230-400 mesh) can improve resolution.

  • Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, option.

Issue 3: Difficulty in Recrystallizing the Product

Problem: The product "oils out" or fails to crystallize from the chosen solvent system.

Possible Causes:

  • The solvent is too non-polar, causing the compound to be insoluble even when hot.

  • The solvent is too polar, keeping the compound in solution even when cold.

  • The cooling process is too rapid.

  • High level of impurities inhibiting crystal lattice formation.

Solutions:

  • Systematic Solvent Screening: Test the solubility of the crude product in a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water) to find a suitable single or mixed solvent system. The ideal solvent should dissolve the compound when hot but not when cold.

  • Use a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common mixtures include ethyl acetate/hexane and dichloromethane/hexane.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Once at room temperature, cooling in a refrigerator and then a freezer can further increase the yield of crystals.

  • Seeding: Introduce a tiny crystal of pure 4,5-dichloro-2,3-dihydro-1H-inden-1-one to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (v/v)Rationale
Recrystallization Ethyl Acetate / HexaneGood for moderately polar ketones. The ratio can be adjusted to optimize solubility and crystal formation.
Dichloromethane / HexaneAnother effective system for compounds of moderate polarity.
TolueneCan be effective for aromatic compounds, promoting pi-pi stacking in the crystal lattice.
Column Chromatography Hexane / Ethyl Acetate (Gradient)Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration for elution.
Dichloromethane / Hexane (Gradient)Offers different selectivity compared to ethyl acetate systems.

Table 2: Typical Purity Analysis Results

Analytical MethodParameterSpecification
HPLC Purity≥ 98.0%
Any single impurity≤ 0.5%
GC-MS Residual Solvents≤ 0.1%
¹H NMR Conforms to structureConforms

Experimental Protocols

Protocol 1: Recrystallization

  • Place the crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one in an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to dissolve the solid completely.

  • Slowly add a "poor" solvent (e.g., hexane) dropwise while the solution is still hot, until persistent turbidity is observed.

  • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in a refrigerator (4 °C) for several hours to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent (e.g., 98:2 hexane/ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Begin elution with the low-polarity solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Gradually increase the polarity of the eluent to elute the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Initial Purification purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check Re-analysis purity_check->column_chromatography Purity Not Met final_product Pure Product (≥98%) purity_check->final_product Purity Met troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product oily_product Oily Product start->oily_product isomer_contamination Isomer Contamination start->isomer_contamination crystallization_failure Crystallization Failure start->crystallization_failure trituration Trituration / Silica Plug oily_product->trituration optimize_chromatography Optimize Chromatography isomer_contamination->optimize_chromatography solvent_screening Solvent Screening / Slow Cooling crystallization_failure->solvent_screening final_check Analyze Purity trituration->final_check Solid Obtained optimize_chromatography->final_check Separation Achieved solvent_screening->final_check Crystals Formed

References

Optimization

Overcoming low reactivity of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in coupling reactions

Welcome to the technical support center for overcoming challenges associated with the low reactivity of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in palladium-catalyzed cross-coupling reactions. This resource provides trou...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges associated with the low reactivity of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully employing this substrate in their synthetic endeavors.

Understanding the Challenge

4,5-Dichloro-2,3-dihydro-1H-inden-1-one presents a unique set of challenges in cross-coupling reactions. The presence of two chloride substituents on the aromatic ring, coupled with the electron-withdrawing effect of the ketone functionality, leads to a deactivated aryl system. This inherent low reactivity necessitates carefully optimized reaction conditions to achieve efficient bond formation. The primary hurdle to overcome is the oxidative addition of the C-Cl bond to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 4,5-dichloro-2,3-dihydro-1H-inden-1-one failing or giving low yields?

A1: The low reactivity of the C-Cl bonds is the most probable cause. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1][2][3] The electron-withdrawing nature of the indenone core further deactivates the molecule.[4] To address this, a highly active catalyst system is required, typically composed of a palladium precursor and a bulky, electron-rich ligand.[2] Additionally, the choice of base, solvent, and temperature are critical parameters that must be optimized.

Q2: Which chloro- position is more likely to react first?

A2: In dihaloarenes, the selectivity of the first coupling can be influenced by both electronic and steric factors. For 4,5-dichloro-2,3-dihydro-1H-inden-1-one, the C4-Cl bond is ortho to the electron-withdrawing ketone group (after tautomerization or coordination to the metal), which can make it more susceptible to oxidative addition. However, steric hindrance from the adjacent five-membered ring might also play a role. It is often necessary to experimentally determine the regioselectivity or to anticipate a mixture of products.

Q3: What are the key parameters to consider when selecting a catalyst system?

A3: The choice of ligand is paramount. For unreactive aryl chlorides, bulky and electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often essential.[5][6] These ligands stabilize the palladium center and facilitate the challenging oxidative addition step. The palladium source can be a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃, which is then activated in situ by the ligand.

Q4: How does the choice of base and solvent impact the reaction?

A4: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig amination) and participates in the regeneration of the active catalyst.[7][8][9] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOt-Bu) are often required. The solvent must be able to dissolve the reactants and maintain a stable catalytic species. Aprotic polar solvents like dioxane, THF, or toluene are commonly used, sometimes with the addition of water in Suzuki reactions.[7][8][10]

Q5: Are there any specific considerations for Sonogashira couplings with this substrate?

A5: Yes, Sonogashira couplings of aryl chlorides can be particularly challenging. While traditional conditions use a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[11][12][13][14] These often rely on highly active palladium/phosphine catalyst systems and a suitable base.[12][15]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst - Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos, or an NHC ligand).- Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).- Use a pre-formed palladium(0) catalyst or ensure efficient in situ reduction of a Pd(II) precursor.Bulky, electron-rich ligands are crucial for activating the C-Cl bond for oxidative addition.[2][5][6] Higher catalyst loading can increase the reaction rate. Inefficient catalyst activation leads to a low concentration of the active Pd(0) species.
Inappropriate Base - Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki, or NaOt-Bu for Buchwald-Hartwig).- Ensure the base is anhydrous and finely powdered for solid bases.A stronger base can more effectively promote transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig), which can be slow for electron-deficient substrates.[6][7][8][9]
Suboptimal Solvent - Screen different aprotic polar solvents (e.g., dioxane, toluene, THF, DMF).- For Suzuki reactions, consider adding a small amount of water.The solvent affects catalyst stability and solubility of reactants. Water can sometimes accelerate Suzuki couplings.[7][10]
Insufficient Temperature - Gradually increase the reaction temperature.Higher temperatures can provide the necessary activation energy for the oxidative addition of the C-Cl bond.
Issue 2: Formation of Byproducts (e.g., Homocoupling, Protodeboronation)
Potential Cause Troubleshooting Step Rationale
Oxygen Contamination - Ensure all reagents and solvents are thoroughly degassed.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions and can deactivate the Pd(0) catalyst.[6][16]
Protodeboronation (Suzuki) - Use anhydrous conditions.- Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.Boronic acids can be susceptible to protodeboronation, especially in the presence of water and a strong base.[6][10]
Alkyne Homocoupling (Sonogashira) - Employ copper-free Sonogashira conditions.- If using copper, minimize the amount of Cu(I) co-catalyst.Copper(I) can catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling).[11][12][13][14]

Quantitative Data Summary

The following tables summarize typical reaction conditions for coupling reactions involving challenging aryl chlorides. These should be considered as starting points for optimization with 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Chlorides

Parameter Condition 1 Condition 2 Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)None
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent Dioxane/H₂O (10:1)TolueneTHF/H₂O (4:1)
Temperature 80-110 °C100 °C80 °C
Reference General conditions for challenging aryl chlorides.[2][6][10]Adapted from protocols for electron-deficient aryl chlorides.[17]Pre-catalyst for difficult couplings.

Table 2: Buchwald-Hartwig Amination Conditions for Aryl Chlorides

Parameter Condition 1 Condition 2 Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)PEPPSI-IPr (2 mol%)
Ligand RuPhos (4 mol%)BrettPhos (2 mol%)None
Base NaOt-Bu (1.5 equiv.)LiHMDS (1.5 equiv.)K₃PO₄ (2 equiv.)
Solvent TolueneDioxaneTHF
Temperature 90-110 °C100 °C80-100 °C
Reference For coupling with primary and secondary amines.[1][5][18]For hindered amines or sensitive substrates.[19][20]NHC-based catalyst system.[5]

Table 3: Sonogashira Coupling Conditions for Aryl Chlorides

Parameter Condition 1 (Copper-Free) Condition 2 (Copper Co-catalyzed)
Palladium Source Pd/C (5 mol%)PdCl₂(PPh₃)₂ (2 mol%)
Ligand XPhos (10 mol%)PPh₃ (4 mol%)
Copper Source NoneCuI (3 mol%)
Base Cs₂CO₃ (2 equiv.)Et₃N (3 equiv.)
Solvent DioxaneDMF
Temperature 120 °C80-100 °C
Reference For deactivated aryl chlorides.[12]Traditional conditions, may require optimization.[16][21][22]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 equiv.), the boronic acid or its derivative (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a pre-catalyst, add it directly.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: In an oven-dried reaction vessel, combine 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 equiv.), the terminal alkyne (1.5 equiv.), the palladium source (e.g., Pd/C, 5 mol%), the ligand (e.g., XPhos, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the desired product.

Visualized Workflows and Relationships

Troubleshooting_Workflow start Low Yield or No Reaction in Coupling of 4,5-Dichloroindenone check_catalyst 1. Assess Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) check_catalyst->ligand Inactive Oxidative Addition loading Increase Catalyst/Ligand Loading check_catalyst->loading prec Use Efficient Pre-catalyst (e.g., Pd(0) or G3/G4) check_catalyst->prec base Switch to Stronger Base (K₃PO₄, Cs₂CO₃, NaOt-Bu) check_conditions->base Slow Transmetalation/ Deprotonation temp Increase Reaction Temperature check_conditions->temp High Activation Energy solvent Screen Solvents (Dioxane, Toluene, THF) check_conditions->solvent degas Ensure Thorough Degassing check_reagents->degas Catalyst Deactivation/ Homocoupling anhydrous Use Anhydrous Reagents/Solvents check_reagents->anhydrous Protodeboronation/ Side Reactions success Improved Yield ligand->success loading->success prec->success base->success temp->success solvent->success degas->success anhydrous->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

Catalytic_Cycle_Activation Substrate 4,5-Dichloro- indenone (Ar-Cl) OxAdd Oxidative Addition Substrate->OxAdd Pd0 Pd(0)L (Active Catalyst) Pd0->OxAdd PdII Ar-Pd(II)(Cl)L OxAdd->PdII Rate-Limiting Step Challenge Key Challenge: High activation energy for C-Cl bond cleavage OxAdd->Challenge PdII->Pd0 Transmetalation & Reductive Elimination Solution Solution: Bulky, Electron-Rich Ligands (L) (e.g., XPhos, SPhos, NHCs) Challenge->Solution

Caption: Overcoming the oxidative addition barrier.

References

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4,5-Dichloro-2,3-dihydro-1H-inden-1-one Derivatization

Welcome to the technical support center for the derivatization of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the 4,5-dichloro-2,3-dihydro-1H-inden-1-one molecule?

A1: The primary sites for derivatization are the active methylene group at the C-2 position (alpha to the carbonyl group) and the carbonyl group itself. The aromatic ring can also be further substituted, although the existing chloro substituents are deactivating.

Q2: How do the two chlorine atoms on the aromatic ring affect the reactivity of the molecule?

A2: The two chlorine atoms are electron-withdrawing groups, which can have several effects. They can increase the acidity of the alpha-protons at the C-2 position, potentially facilitating enolate formation. However, they also deactivate the aromatic ring towards further electrophilic substitution.

Q3: I am observing a low yield in my derivatization reaction. What are the general potential causes?

A3: Low yields can stem from several factors, including incomplete reaction, formation of side products, or degradation of the starting material or product. Specific causes depend on the reaction type. For instance, in condensation reactions, the equilibrium may not favor the product. In alkylations, poly-alkylation can be an issue. Inadequate purification can also lead to lower isolated yields.

Q4: Are there any specific safety precautions I should take when working with 4,5-dichloro-2,3-dihydro-1H-inden-1-one and its derivatives?

A4: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The specific hazards of the reagents used for derivatization (e.g., strong bases, alkylating agents, halogenating agents) should be reviewed from their respective Safety Data Sheets (SDS).

Troubleshooting Guides

Halogenation at the C-2 Position (e.g., Bromination)

Problem: Low yield of the desired mono-brominated product and formation of di-brominated byproduct.

  • Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is too high. The mono-brominated product can be more reactive towards further bromination than the starting material.

  • Solution:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the indanone to the brominating agent (e.g., bromine).

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.

    • Choice of Solvent: Solvents like diethyl ether or acetic acid at room temperature have been shown to favor mono-bromination of similar chloro-indanones. In contrast, solvents like carbon tetrachloride or chloroform can lead to a higher proportion of the di-brominated product.

    • Use a milder brominating agent: Consider using N-bromosuccinimide (NBS) as a milder alternative to elemental bromine.

Problem: Reaction is slow or does not go to completion.

  • Possible Cause: Insufficient activation or low reactivity of the brominating agent.

  • Solution:

    • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., HBr in an aqueous H₂O₂ system) can accelerate the reaction, although this may also affect selectivity.

    • Increase Temperature: Gradually increasing the reaction temperature can improve the reaction rate, but monitor for the formation of byproducts.

Aldol and Knoevenagel Condensation Reactions

Problem: Low conversion of the starting indanone.

  • Possible Cause: The equilibrium of the aldol addition may not be favorable. For Knoevenagel condensations, the catalyst may be too weak to facilitate the initial deprotonation of the active methylene compound.

  • Solution:

    • Choice of Base/Catalyst: For aldol condensations, a stronger base may be needed to drive the reaction forward. For Knoevenagel condensations, a weak base like piperidine or pyridine is often sufficient. The Doebner modification, using pyridine as a solvent with a carboxylic acid as the active methylene compound, can be effective.[1]

    • Removal of Water: In cases where the condensation product is desired, removing water from the reaction mixture (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.

    • Solvent-Free Conditions: For some Claisen-Schmidt condensations (a type of aldol condensation), grinding the reactants together with a solid base like NaOH can be a highly effective solvent-free method.

Problem: Formation of multiple products or self-condensation of the reaction partner.

  • Possible Cause: If the aldehyde or ketone partner in an aldol condensation has alpha-protons, it can undergo self-condensation.

  • Solution:

    • Use a Non-enolizable Aldehyde: Employ an aldehyde without alpha-protons (e.g., benzaldehyde) to prevent self-condensation.

    • Kinetic Control: For mixed aldol reactions, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to pre-form the enolate of the indanone can provide better control.

Alpha-Alkylation at the C-2 Position

Problem: Low yield of the mono-alkylated product and formation of di-alkylated byproduct.

  • Possible Cause: The mono-alkylated product's remaining alpha-proton can be abstracted, leading to a second alkylation.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the indanone relative to the alkylating agent and the base.

    • Slow Addition: Add the alkylating agent slowly to the solution of the enolate at a low temperature to maintain a low concentration of the alkylating agent.

    • Strong Base: Use a strong base like LDA to ensure complete and rapid formation of the enolate before adding the alkylating agent.

Problem: No reaction or very slow reaction.

  • Possible Cause: The base may not be strong enough to deprotonate the alpha-carbon effectively, or the alkylating agent is not reactive enough.

  • Solution:

    • Stronger Base: Switch to a stronger base such as LDA or sodium hydride (NaH).

    • More Reactive Alkylating Agent: Use a more reactive alkylating agent (e.g., methyl iodide is more reactive than methyl bromide).

    • Stork Enamine Synthesis: As a milder alternative to using strong bases, the indanone can be converted to an enamine, which is nucleophilic enough to react with alkyl halides. The resulting iminium ion can then be hydrolyzed back to the ketone.

Data Presentation

Table 1: Optimization of Bromination Conditions for 4-Chloro-1-indanone

Note: These conditions for 4-chloro-1-indanone can serve as a starting point for the optimization of 4,5-dichloro-2,3-dihydro-1H-inden-1-one bromination.

EntryBrominating Agent (Equivalents)SolventCatalyst/Base (Equivalents)Temperature (°C)Time (h)Major ProductYield (%)
1Br₂ (1)CCl₄-Room Temp22,2-dibromo-4-chloro-1-indanone40
2Br₂ (1)Diethyl ether-Room Temp22-bromo-4-chloro-1-indanone90
3Br₂ (1)Acetic Acid-Room Temp22-bromo-4-chloro-1-indanone85
4H₂O₂ (2) / HBr (1)Water-Room Temp242-bromo-4-chloro-1-indanone42
5Br₂ (1)CH₂Cl₂K₂CO₃012-bromo-4-chloro-1-indanone45

Experimental Protocols

Protocol 1: Selective Mono-bromination at the C-2 Position
  • Dissolve 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in diethyl ether dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Protocol 2: Knoevenagel Condensation with Malononitrile
  • To a solution of 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 2-(dicyanomethylene)-4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Protocol 3: Alpha-Methylation using LDA

Caution: LDA is a strong, pyrophoric base. Handle under an inert atmosphere.

  • In a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C to generate LDA.

  • Slowly add a solution of 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4,5-dichloro-2-methyl-2,3-dihydro-1H-inden-1-one.

Visualizations

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Derivative Products start 4,5-Dichloro-2,3-dihydro-1H-inden-1-one halogenation Halogenation (e.g., Bromination) start->halogenation Br₂ / Solvent condensation Condensation (Aldol / Knoevenagel) start->condensation Aldehyde or Active Methylene Compound / Base or Acid alkylation α-Alkylation start->alkylation LDA / Alkyl Halide prod_halo 2-Halo-4,5-dichloro-1-indanone halogenation->prod_halo prod_cond 2-Alkylidene-4,5-dichloro-1-indanone condensation->prod_cond prod_alkyl 2-Alkyl-4,5-dichloro-1-indanone alkylation->prod_alkyl

Caption: General workflow for the derivatization of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

troubleshooting_halogenation issue Issue: Low yield of mono-halogenated product and high di-halogenated byproduct cause1 Possible Cause: Stoichiometry of halogenating agent is too high issue->cause1 cause2 Possible Cause: Reaction temperature is too high issue->cause2 cause3 Possible Cause: Solvent choice favors di-halogenation issue->cause3 solution1 Solution: Use precise 1:1 molar ratio of indanone to halogenating agent cause1->solution1 solution2 Solution: Perform reaction at lower temperature (e.g., 0 °C) cause2->solution2 solution3 Solution: Use solvents like diethyl ether or acetic acid cause3->solution3

Caption: Troubleshooting logic for halogenation reactions.

aldol_condensation_pathway start Indanone + Aldehyde enolate_formation Enolate Formation (Base Catalyst) start->enolate_formation nucleophilic_attack Nucleophilic Attack on Aldehyde Carbonyl enolate_formation->nucleophilic_attack aldol_adduct β-Hydroxy Ketone (Aldol Adduct) nucleophilic_attack->aldol_adduct dehydration Dehydration (Loss of H₂O) aldol_adduct->dehydration Heat product α,β-Unsaturated Ketone (Condensation Product) dehydration->product

Caption: Signaling pathway for a base-catalyzed aldol condensation reaction.

References

Optimization

Troubleshooting HPLC peak tailing for 4,5-dichloro-2,3-dihydro-1H-inden-1-one

Technical Support Center: 4,5-dichloro-2,3-dihydro-1H-inden-1-one Welcome to the technical support center for the HPLC analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. This resource provides detailed troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,5-dichloro-2,3-dihydro-1H-inden-1-one

Welcome to the technical support center for the HPLC analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: Peak tailing is a common form of peak asymmetry where the back half of the chromatographic peak is broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Tailing is problematic because it can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and decrease overall method reproducibility and reliability.[1][2] Severe tailing makes it difficult for detection algorithms to accurately determine a peak's start and end, leading to inconsistent area measurements.[1]

Q2: What are the most common causes of peak tailing for a compound like 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

A2: The most common causes of peak tailing for aromatic ketones like 4,5-dichloro-2,3-dihydro-1H-inden-1-one are typically related to secondary chemical interactions with the stationary phase or issues with the HPLC system itself. Key causes include:

  • Secondary Silanol Interactions: The ketone functional group can interact with acidic silanol (Si-OH) groups on the surface of silica-based columns. This is a very common cause of tailing for polar and basic compounds.[3][4][5]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the analyte and the stationary phase, causing peak distortion.[6]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to distorted peaks.[4][7]

  • Instrumental Issues: Problems like extra-column dead volume (e.g., from overly long or wide tubing) or blockages in column frits can cause peaks to tail.[4][6]

Q3: How does mobile phase pH affect peak tailing for this compound?

A3: Mobile phase pH is a critical parameter. For silica-based columns, acidic silanol groups on the surface can be ionized at mid-range pH levels (typically > pH 3).[3][6] These ionized silanols can then form strong secondary interactions with polar analytes. By operating at a low pH (e.g., pH ≤ 3), the ionization of these silanol groups is suppressed, which minimizes these unwanted interactions and significantly improves peak shape.[1][8] It is generally recommended to work at a pH at least one or two units away from the analyte's pKa to ensure a consistent ionization state.[6][9]

Q4: Can the choice of HPLC column affect peak tailing?

A4: Absolutely. The choice of column is crucial for preventing peak tailing.[1]

  • Column Purity: Modern, high-purity "Type B" silica columns have a much lower concentration of acidic silanol groups and trace metals compared to older "Type A" silica, making them less prone to causing peak tailing.[1]

  • End-Capping: Many modern columns are "end-capped," a process that chemically deactivates a majority of the residual silanol groups, further reducing the potential for secondary interactions.[8]

  • Alternative Stationary Phases: For particularly problematic compounds, columns with alternative stationary phases, such as polar-embedded or hybrid silica/organic polymer phases, can shield the analyte from residual silanols.[1][6]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Initial Diagnosis

Q: My peak for 4,5-dichloro-2,3-dihydro-1H-inden-1-one is tailing. What is the first thing I should check?

A: The first and simplest issue to rule out is column overload . Overloading the column with too much sample mass is a common cause of peak distortion that often appears as tailing.[7][10]

Troubleshooting Step:

  • Prepare a 1:10 dilution of your sample.

  • Inject the diluted sample using the same method.

  • Observe the peak shape. If the tailing is significantly reduced or eliminated, the original sample was overloaded.[10]

Solution: Reduce the sample concentration or the injection volume.[11] If high sensitivity for impurities is required, consider using a column with a higher loading capacity (e.g., larger diameter or different stationary phase).[3]

Chemical and Method-Related Causes

If overload is not the issue, the tailing is likely due to chemical interactions or suboptimal method parameters.

Q: I've ruled out column overload, but the peak is still tailing. What should I investigate next?

A: The next step is to investigate secondary interactions with the column's stationary phase, which can be managed by optimizing the mobile phase.

Troubleshooting Workflow:

G start Peak Tailing Observed (Overload Ruled Out) check_ph 1. Check Mobile Phase pH start->check_ph adjust_ph Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->adjust_ph Is pH > 3? ph_ok pH is already low (<3) check_ph->ph_ok No check_buffer 2. Check Buffer Strength ph_ok->check_buffer adjust_buffer Action: Increase Buffer Concentration (e.g., 20-50 mM) check_buffer->adjust_buffer Is buffer weak (<10mM)? buffer_ok Buffer is adequate check_buffer->buffer_ok No check_column 3. Evaluate Column Type buffer_ok->check_column change_column Action: Switch to a High-Purity, End-Capped 'Type B' Column check_column->change_column Using older 'Type A' column? G cluster_analyte Analyte Molecule cluster_silica Silica Surface (Stationary Phase) analyte 4,5-dichloro-2,3-dihydro-1H-inden-1-one + Ketone Group (Polar) interaction Secondary Ionic Interaction (Causes Tailing) analyte->interaction silanol Ionized Silanol Group Si-O⁻ silanol->interaction

References

Troubleshooting

Preventing decomposition of 4,5-dichloro-2,3-dihydro-1H-inden-1-one during synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The information is ta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, which is typically prepared via an intramolecular Friedel-Crafts acylation of 3-(2,3-dichlorophenyl)propanoyl chloride.

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Acyl Chloride Formation: The conversion of the corresponding carboxylic acid to the acyl chloride may be incomplete.

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrated or of poor quality.

  • Reaction Temperature Too Low: The activation energy for the intramolecular cyclization may not be reached.[1]

  • Deactivated Aromatic Ring: The two chlorine atoms on the aromatic ring are deactivating, making the Friedel-Crafts reaction sluggish.[2]

Troubleshooting Steps:

  • Verify Acyl Chloride Formation: Before adding the Lewis acid, confirm the formation of the acyl chloride from the carboxylic acid using IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride).

  • Use Fresh, Anhydrous Lewis Acid: Ensure the Lewis acid is of high quality and handled under anhydrous conditions to prevent deactivation.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes cyclization without significant decomposition.

  • Consider a Stronger Lewis Acid: If aluminum chloride is ineffective, other Lewis acids like ferric chloride (FeCl₃) or niobium pentachloride (NbCl₅) could be explored.[3]

Issue 2: Formation of Multiple Byproducts

Possible Causes:

  • Intermolecular Reactions: At high concentrations or temperatures, intermolecular Friedel-Crafts acylation can compete with the desired intramolecular cyclization.

  • Isomerization: Under strong acidic conditions, rearrangement of the product or starting material is possible.[4]

  • Dehalogenation: Partial or complete removal of chlorine atoms from the aromatic ring can occur under certain Friedel-Crafts conditions.[4][5]

  • Side Reactions of the Acyl Chloride: The acyl chloride intermediate can undergo side reactions if not promptly cyclized.

Troubleshooting Steps:

  • Use High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the acyl chloride solution to a suspension of the Lewis acid in the solvent.

  • Control Reaction Temperature: Avoid excessive heating, which can promote side reactions.[1] A temperature screening is recommended to find the optimal balance between reaction rate and selectivity.

  • Choose an Appropriate Solvent: The choice of solvent can influence the reaction outcome. Less polar solvents like dichloromethane or carbon disulfide are common for Friedel-Crafts reactions.

  • Purification Strategy: Develop a robust purification method, such as column chromatography or recrystallization, to separate the desired product from byproducts.

Issue 3: Product Decomposition During Work-up or Purification

Possible Causes:

  • Hydrolysis of the Product-Catalyst Complex: The complex formed between the ketone product and the Lewis acid must be carefully hydrolyzed.[2]

  • Acid-Catalyzed Decomposition: The product may be unstable in the presence of strong acids, especially at elevated temperatures.

  • Base-Catalyzed Decomposition: As an α-haloketone, the product may be susceptible to decomposition or rearrangement in the presence of strong bases (e.g., Favorskii rearrangement).[6]

  • Photochemical Decomposition: Cyclic ketones can be sensitive to light and may undergo photochemical degradation.[7][8][9][10][11]

  • Thermal Decomposition: The indanone scaffold may be thermally labile, especially with electron-withdrawing substituents.[12][13]

Troubleshooting Steps:

  • Careful Quenching: Quench the reaction by slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complex. Maintain a low temperature throughout the process.

  • Neutralize Promptly: After acidic work-up, neutralize the solution and extract the product into an organic solvent. Wash the organic layer with brine and dry it thoroughly.

  • Avoid Strong Bases: During work-up and purification, avoid the use of strong bases.

  • Protect from Light: Keep the reaction and the purified product protected from direct light.

  • Use Mild Purification Techniques: Employ purification methods that do not require high temperatures, such as column chromatography at room temperature. If distillation is necessary, use a high vacuum to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

The most common synthetic route is the intramolecular Friedel-Crafts acylation of 3-(2,3-dichlorophenyl)propanoic acid. The carboxylic acid is first converted to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then cyclized in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: How do the dichloro-substituents affect the synthesis?

The two chlorine atoms on the aromatic ring are electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution.[2] This makes the intramolecular Friedel-Crafts cyclization more challenging compared to unsubstituted or activated aromatic rings, often requiring harsher reaction conditions (e.g., higher temperatures or a stronger Lewis acid), which in turn can lead to more side reactions.

Q3: What are the expected major byproducts in this synthesis?

Potential byproducts include:

  • The uncyclized 3-(2,3-dichlorophenyl)propanoic acid or its corresponding ester (if an alcohol is used during work-up).

  • Products of intermolecular acylation, especially if the reaction is run at high concentrations.

  • Isomers formed by rearrangement under the acidic reaction conditions.

  • Dehalogenated products where one or both chlorine atoms have been removed.[4]

Q4: What analytical techniques can be used to monitor the reaction and characterize the product?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and any volatile byproducts in the crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone carbonyl group in the product and for monitoring the conversion of the carboxylic acid to the acyl chloride.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both monitoring the reaction progress and assessing the purity of the final product.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Reference
Lewis Acid AlCl₃FeCl₃NbCl₅[3]
Solvent DichloromethaneNitrobenzeneChlorobenzene[4][14]
Temperature 0 °C to rt25 °C250 °C[3][14]
Reaction Time 2-4 hours6 hours12 hours[14]
Typical Yield 60-75%50-65%Moderate to Good[14]

Note: The data in this table is generalized from typical Friedel-Crafts acylation reactions for indanone synthesis and should be considered as starting points for optimization.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,3-dichlorophenyl)propanoyl chloride

  • To a solution of 3-(2,3-dichlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • The resulting solution of the acyl chloride is typically used directly in the next step without purification.

Protocol 2: Intramolecular Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add the solution of 3-(2,3-dichlorophenyl)propanoyl chloride from Protocol 1 dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (2M).

  • Stir vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Carboxylic_Acid 3-(2,3-dichlorophenyl) propanoic acid Acyl_Chloride 3-(2,3-dichlorophenyl) propanoyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Indanone 4,5-dichloro-2,3-dihydro -1H-inden-1-one Acyl_Chloride->Indanone AlCl₃ (Lewis Acid)

Caption: Synthetic workflow for 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Decomposition_Pathways cluster_decomposition Decomposition Products Indanone 4,5-dichloro-2,3-dihydro -1H-inden-1-one Polymerization Polymerization/ Tar Indanone->Polymerization Excessive Heat Dehalogenation Dehalogenated Byproducts Indanone->Dehalogenation Harsh Lewis Acid Conditions Rearrangement Rearrangement Products Indanone->Rearrangement Strong Acid/Base Ring_Opening Ring-Opened Products Indanone->Ring_Opening Photochemical/ Thermal Stress

Caption: Potential decomposition pathways for the target indanone.

References

Optimization

Technical Support Center: Purification of Crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,5-dichloro-2,3-di...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 4,5-dichloro-2,3-dihydro-1H-inden-1-one, and what are the expected impurities?

A1: The most common synthetic route for analogous compounds is an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionyl chloride. In the case of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, the likely precursor is 3-(2,3-dichlorophenyl)propionyl chloride.

Common impurities may include:

  • Unreacted starting material: 3-(2,3-dichlorophenyl)propanoic acid or its acid chloride.

  • Positional isomers: Isomeric indenones may form depending on the precise reaction conditions and the directing effects of the chloro substituents.

  • Polymeric byproducts: Intermolecular reactions can lead to the formation of higher molecular weight impurities.

  • Residual catalyst: Lewis acids such as aluminum chloride used in the Friedel-Crafts reaction may persist.

Q2: What are the key physical properties of 4,5-dichloro-2,3-dihydro-1H-inden-1-one that are relevant for its purification?

PropertyValueSource/Comment
Molecular Formula C₉H₆Cl₂O
Molecular Weight 201.05 g/mol [1]
Appearance Expected to be a solid
Melting Point Not specified, but related compounds like 5-chloro-2,3-dihydro-1H-inden-1-one have melting points in the range of 92-95°C.[2]A similar melting point range can be expected.
Solubility Likely soluble in chlorinated solvents (e.g., dichloromethane), ethers (e.g., diethyl ether), and esters (e.g., ethyl acetate). Sparingly soluble in non-polar solvents like hexanes and insoluble in water.Based on the structure of similar aromatic ketones.
Boiling Point Not specified[3]
Density Not specified[3]

Troubleshooting Guides

Recrystallization

Problem 1: The crude product does not dissolve in the hot recrystallization solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures.

  • Solution:

    • Ensure you are using a sufficient volume of the hot solvent. Add the solvent in small portions to the heated crude material until it dissolves.

    • If the compound remains insoluble, a different solvent or a solvent mixture is required. Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

Problem 2: The product "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

    • Alternatively, add more of the primary solvent to decrease the saturation.

    • Allow the solution to cool very slowly. Insulating the flask can promote the formation of crystals over oil.

    • If oiling persists, it may be necessary to first purify the compound by column chromatography to remove a significant portion of the impurities.

Problem 3: No crystals form even after the solution has cooled to room temperature.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Solution:

    • Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a "seed crystal" of pure 4,5-dichloro-2,3-dihydro-1H-inden-1-one if available.

    • Cool the solution in an ice bath to further decrease the solubility.

    • If crystals still do not form, the solution is likely too dilute. Evaporate some of the solvent and allow the concentrated solution to cool again.

Column Chromatography

Problem 1: The compound does not move from the origin on the TLC plate, even with a highly polar eluent.

  • Possible Cause: The compound is highly polar or is strongly adsorbed to the silica gel.

  • Solution:

    • Try a more polar solvent system. For ketones, mixtures of ethyl acetate and hexanes are common. If the compound is very polar, you might need to add a small percentage of methanol to the eluent.

    • Consider using a different stationary phase, such as alumina, which has different adsorptive properties than silica gel.

Problem 2: The spots on the TLC plate are streaky.

  • Possible Cause: The sample is overloaded on the TLC plate, the compound is acidic or basic, or the compound is degrading on the silica.

  • Solution:

    • Spot a more dilute solution of your sample on the TLC plate.

    • If the compound is acidic, add a small amount of acetic acid to the eluent. If it is basic, add a small amount of triethylamine.

    • If degradation is suspected, run the chromatography quickly and consider using a less acidic stationary phase.

Problem 3: Poor separation of the desired product from an impurity during column chromatography.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution between the compounds.

  • Solution:

    • Optimize the solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation on a column.

    • Try different solvent combinations. A mixture of dichloromethane and hexanes, or ethyl acetate and hexanes, may provide better separation.

    • Use a longer chromatography column to increase the separation distance between the compounds.

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds sequentially.

Experimental Protocols

Protocol 1: Recrystallization of Crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification of Crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one by Column Chromatography

Objective: To separate the desired product from impurities with different polarities.

Materials:

  • Crude 4,5-dichloro-2,3-dihydro-1H-inden-1-one

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing method is recommended). Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate, elute, and visualize under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (4,5-dichloro-2,3-dihydro-1H-inden-1-one + Impurities) recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative/Further Purification purity_check Purity Check (TLC, Melting Point, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Further Purification Needed pure_product Pure Product purity_check->pure_product Purity Confirmed

Caption: General experimental workflow for the purification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oil Oiling out? cool->oil crystals Crystals form? collect Collect crystals crystals->collect Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Cool further - Concentrate solution crystals->troubleshoot_no_crystals No oil->crystals No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Add co-solvent - Cool slowly oil->troubleshoot_oil Yes troubleshoot_no_crystals->cool troubleshoot_oil->dissolve purify_further Consider Column Chromatography troubleshoot_oil->purify_further

Caption: Troubleshooting logic for the recrystallization of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

References

Troubleshooting

Technical Support Center: Enhancing Regioselectivity of Reactions with 4,5-dichloro-2,3-dihydro-1H-inden-1-one

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in controlling and enhancing...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in controlling and enhancing the regioselectivity of chemical reactions involving 4,5-dichloro-2,3-dihydro-1H-inden-1-one. This intermediate is valuable in medicinal chemistry, particularly for developing steroid receptor modulators and anti-inflammatory agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in reactions with 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

A1: Regioselectivity is primarily governed by a combination of electronic and steric factors.

  • Electronic Effects: The two chlorine atoms are electron-withdrawing and ortho, para-directing for electrophilic aromatic substitution. The carbonyl group within the five-membered ring is a deactivating group and meta-directing. The interplay of these directing effects determines the most likely position for substitution.

  • Steric Hindrance: The substitution pattern on the indanone core can sterically hinder the approach of reagents to certain positions, favoring reaction at less crowded sites.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the outcome. For instance, in Friedel-Crafts reactions, the nature and concentration of the acid catalyst can switch the preferred position of acylation.[2][3]

Q2: For electrophilic aromatic substitution, which position on the benzene ring is the most reactive?

A2: The most reactive position for electrophilic aromatic substitution is typically C-6. The C-4 and C-5 chloro groups are deactivating, while the fused ring system directs electrophilic attack. The precise outcome depends on the balance between the activating and deactivating effects of the substituents and the reaction conditions employed.

Q3: How can I minimize the formation of polychlorinated or other polysubstituted byproducts?

A3: Polysubstitution can be a significant issue. To minimize it, you should carefully control the stoichiometry of your reagents, often using the electrophile as the limiting reagent.[3] Using milder reaction conditions (e.g., lower temperature, less aggressive catalyst) can also help prevent further reactions on the desired product.[3]

Q4: What are common challenges when trying to separate regioisomers of substituted 4,5-dichloro-2,3-dihydro-1H-inden-1-one?

A4: Regioisomers often have very similar physical properties, such as polarity and boiling points, which makes their separation by standard techniques like column chromatography or recrystallization challenging.[2] In some cases, the isomers may co-crystallize, further complicating purification.

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a question-and-answer format.

Issue 1: Low Regioselectivity in Friedel-Crafts Acylation

  • Problem: My Friedel-Crafts acylation reaction on 4,5-dichloro-2,3-dihydro-1H-inden-1-one results in a mixture of regioisomers with no clear major product.

  • Probable Causes:

    • Catalyst Choice/Activity: The Lewis acid (e.g., AlCl₃) may be partially hydrolyzed, or it may not be the optimal choice for directing the substitution.[4] The concentration of polyphosphoric acid (PPA), if used, has a crucial effect on regioselectivity.[2]

    • Reaction Temperature: The temperature might be too high, leading to a loss of selectivity as kinetic and thermodynamic products form.

    • Solvent Effects: The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thus affecting the regioisomeric ratio.

  • Suggested Solutions:

    • Catalyst Optimization: Ensure you are using a fresh, anhydrous Lewis acid under an inert atmosphere.[4] Consider screening different Lewis acids (e.g., FeCl₃, SnCl₄, TiCl₄). If using PPA, experiment with different P₂O₅ concentrations, as higher concentrations can favor different isomers.[2] Metal triflates in ionic liquids have also been shown to improve regioselectivity.[5]

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower and slowly warm up while monitoring the reaction by TLC or GC.

    • Solvent Screening: Test a range of solvents with varying polarities, such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.

Issue 2: Unexpected Products in Nucleophilic Aromatic Substitution (SNAr)

  • Problem: I am attempting a nucleophilic substitution to replace one of the chlorine atoms, but I am either getting no reaction or substitution at the wrong position.

  • Probable Causes:

    • Insufficient Activation: The aromatic ring may not be sufficiently electron-deficient for the SNAr reaction to proceed readily. The two chlorine atoms at C-4 and C-5 have different electronic environments, leading to different reactivities.

    • Base and Solvent Dependence: The choice of base and solvent can dramatically alter the product distribution in SNAr reactions.[6]

    • Competing Reactions: The nucleophile might be reacting at the carbonyl carbon instead of the aromatic ring.

  • Suggested Solutions:

    • Enhance Ring Activation: Ensure reaction conditions favor the SNAr mechanism. The presence of strong electron-withdrawing groups is key.

    • Optimize Base and Solvent: The combination of base and solvent is critical. For example, using potassium carbonate in DMF might favor substitution at one position, while sodium hydride in THF could favor another.[6] Screen various conditions to find the optimal system for your desired regioisomer.

    • Protecting Groups: If side reactions at the carbonyl are an issue, consider protecting it as a ketal before performing the SNAr reaction, followed by deprotection.

Data Presentation

The following tables summarize how reaction parameters can influence the regioselectivity of key reactions.

Table 1: Effect of Catalyst on Regioisomeric Ratio in a Hypothetical Friedel-Crafts Acylation

CatalystSolventTemperature (°C)Ratio of 6-acetyl to 7-acetyl IsomerTotal Yield (%)
AlCl₃ (1.2 eq)Dichloromethane0 to 253 : 165
FeCl₃ (1.2 eq)Dichloromethane251.5 : 158
PPA (low P₂O₅)Neat1001 : 570
PPA (high P₂O₅)Neat1004 : 175
Y(OTf)₃ / [BMIM]BF₄Neat80 (Microwave)>10 : 188

Data is illustrative and based on principles described in the literature.[2][5]

Table 2: Influence of Conditions on Product Distribution in Nucleophilic Aromatic Substitution with Phenol

NucleophileBaseSolventTemperature (°C)Product Distribution (C-4 vs. C-5 substitution)
PhenolK₂CO₃DMF80Favors C-4 substitution
PhenolNaHTHF65Mixture of C-4 and C-5 substitution
4-NitrophenolK₂CO₃Acetonitrile80High selectivity for C-4 substitution
PhenolCs₂CO₃Dioxane100Favors C-5 substitution

Data is illustrative and based on principles described in the literature.[6][7]

Key Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation at C-6

This protocol aims to selectively introduce an acyl group at the C-6 position using a metal triflate catalyst in an ionic liquid, which can enhance regioselectivity.[5]

  • Reagent Preparation: Under an inert atmosphere (N₂ or Ar), add 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) (2 mL per mmol of indanone) to a microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Addition of Reagents: Add the acid anhydride (e.g., acetic anhydride, 1.5 eq) to the mixture, followed by the catalyst, yttrium(III) triflate (Y(OTf)₃, 0.1 eq).

  • Reaction: Seal the vessel and place it in a monomode microwave reactor. Irradiate at 80-100 °C for 5-15 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the 6-acyl-4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-4

This protocol describes a method to selectively substitute the chlorine at the C-4 position with an amine nucleophile.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 4,5-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq), the amine nucleophile (e.g., morpholine, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (5 mL per mmol of indanone).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Cool the reaction to room temperature and pour it into ice-cold water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 10 mL) to remove residual DMF, followed by a brine wash (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the 4-amino-5-chloro-2,3-dihydro-1H-inden-1-one product.

Mandatory Visualizations

Troubleshooting_Workflow start Low Regioselectivity or Undesired Isomer Mixture check_reaction Review Reaction Type start->check_reaction es_path Electrophilic Substitution (e.g., Friedel-Crafts) check_reaction->es_path Electrophilic ns_path Nucleophilic Substitution (SNAr) check_reaction->ns_path Nucleophilic check_catalyst Is the Catalyst Optimal? es_path->check_catalyst check_temp Is Temperature Too High? check_catalyst->check_temp No optimize_catalyst Action: Use fresh anhydrous Lewis acid. Screen different catalysts (FeCl₃, SnCl₄). Try PPA with varying P₂O₅ content. check_catalyst->optimize_catalyst Yes check_solvent_es Is Solvent Appropriate? check_temp->check_solvent_es No optimize_temp Action: Lower reaction temperature. Start at 0°C and monitor. check_temp->optimize_temp Yes optimize_solvent_es Action: Screen solvents (DCM, CS₂, Nitrobenzene). check_solvent_es->optimize_solvent_es Yes check_base Is Base/Solvent System Correct? ns_path->check_base check_activation Is Ring Sufficiently Activated? check_base->check_activation No optimize_base Action: Screen base/solvent pairs (e.g., K₂CO₃/DMF, NaH/THF). check_base->optimize_base Yes protect_carbonyl Action: Consider protecting the carbonyl group if needed. check_activation->protect_carbonyl No Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitor 3. Monitoring & Analysis cluster_decision 4. Optimization prep Prepare Anhydrous Reagents & Inert Atmosphere setup Combine Starting Material, Solvent, and Catalyst at Controlled Temperature prep->setup monitor Monitor by TLC/GC/LC-MS setup->monitor analysis Analyze Crude Mixture (NMR) to Determine Regioisomeric Ratio monitor->analysis decision Is Regioselectivity > 90%? analysis->decision workup Proceed to Work-up & Purification decision->workup Yes optimize Modify Conditions: - Catalyst - Solvent - Temperature decision->optimize No optimize->setup Electrophilic_Substitution_Pathway cluster_sigma Sigma Complex Intermediates indan 4,5-dichloro-2,3-dihydro-1H-inden-1-one C-6 (Favored) C-7 (Disfavored) sigma6 Attack at C-6 More Stable Intermediate Resonance stabilization involves the fused ring indan:c6->sigma6 Path A sigma7 Attack at C-7 Less Stable Intermediate Steric hindrance from peri-carbonyl indan:c7->sigma7 Path B electrophile E+ electrophile->indan product6 6-E-Substituted Product (Major) sigma6->product6 -H+ product7 7-E-Substituted Product (Minor) sigma7->product7 -H+

References

Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-2,3-dihydro-1H-inden-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-2,3-dihydro-1H-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The synthesis typically proceeds via an intramolecular Friedel-Crafts acylation of 3-(2,3-dichlorophenyl)propanoyl chloride. The choice of solvent is a critical parameter that can significantly impact reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield low or the reaction failing to proceed?

A1: Low or no yield in the intramolecular Friedel-Crafts acylation can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst. Ensure all materials are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is often required.

  • Poor Quality Starting Material: The purity of the 3-(2,3-dichlorophenyl)propanoyl chloride is crucial. Incomplete conversion of the carboxylic acid to the acid chloride or the presence of impurities can inhibit the cyclization.

  • Inappropriate Solvent: The choice of solvent can significantly influence the reaction. While non-polar solvents like dichloromethane are common, their ability to dissolve the catalyst-reactant complex can be a limiting factor.

Q2: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity?

A2: The formation of regioisomers, such as 6,7-dichloro-2,3-dihydro-1H-inden-1-one, can be a challenge due to the two possible sites for electrophilic attack on the dichlorinated aromatic ring.

  • Solvent Choice: The polarity of the solvent can influence the product distribution. In some Friedel-Crafts reactions, non-polar solvents favor the kinetically controlled product, while polar solvents can lead to the thermodynamically more stable product. For the intramolecular cyclization of 3-(2,3-dichlorophenyl)propanoyl chloride, cyclization at the less sterically hindered position (para to the chloro group at position 2 and ortho to the chloro group at position 3) to form the 4,5-dichloro isomer is generally favored.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.

  • Lewis Acid: The choice of Lewis acid can also affect regioselectivity. While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts could be explored for improved selectivity.

Q3: How can I effectively purify the final product?

A3: Purification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one can be challenging due to the potential presence of starting material, isomers, and other byproducts.

  • Work-up Procedure: A careful aqueous work-up is essential to quench the reaction and remove the Lewis acid. This typically involves pouring the reaction mixture into ice/water, followed by extraction with an organic solvent.

  • Crystallization: Recrystallization is often an effective method for purifying the solid product. A mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane or petroleum ether) can be used.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from impurities. A solvent system such as hexane/ethyl acetate is a common choice.

Data Presentation: Solvent Effects on Synthesis

The following table summarizes the impact of different solvents on the intramolecular Friedel-Crafts acylation of 3-(2,3-dichlorophenyl)propanoyl chloride to yield 4,5-dichloro-2,3-dihydro-1H-inden-1-one. Please note that specific yields can vary based on reaction scale, purity of reagents, and precise reaction conditions.

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)PurityReference
Dichloromethane (DCM)AlCl₃0 to rt2 - 485-95High[1]
Carbon Disulfide (CS₂)AlCl₃0 to rt3 - 5ModerateModerateGeneral Friedel-Crafts Knowledge
NitrobenzeneAlCl₃rt to 601 - 3Potentially higher, but purification is difficultLower[2]
1,2-Dichloroethane (DCE)AlCl₃rt to reflux2 - 4GoodHighGeneral Friedel-Crafts Knowledge

Experimental Protocols

Synthesis of 3-(2,3-dichlorophenyl)propanoic acid

This protocol describes a representative synthesis of the starting material from 2,3-dichlorobenzaldehyde.

  • Step 1: Knoevenagel Condensation: To a solution of 2,3-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine, add a catalytic amount of piperidine. Heat the mixture at reflux for 4-6 hours. After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Collect the precipitated solid by filtration, wash with water, and dry to obtain 2,3-dichlorocinnamic acid.

  • Step 2: Reduction: The 2,3-dichlorocinnamic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol. The reduction of the double bond can be achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, other reducing agents can be used. After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to yield 3-(2,3-dichlorophenyl)propanoic acid.

Synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one

This protocol details the intramolecular Friedel-Crafts acylation.

  • Step 1: Formation of the Acyl Chloride: To a solution of 3-(2,3-dichlorophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2,3-dichlorophenyl)propanoyl chloride.

  • Step 2: Intramolecular Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of the crude 3-(2,3-dichlorophenyl)propanoyl chloride in anhydrous dichloromethane dropwise. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of dichloromethane and hexane or by column chromatography on silica gel.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_3_dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde propanoic_acid 3-(2,3-dichlorophenyl)propanoic acid 2_3_dichlorobenzaldehyde->propanoic_acid Knoevenagel Condensation & Reduction malonic_acid Malonic Acid malonic_acid->propanoic_acid propanoyl_chloride 3-(2,3-dichlorophenyl)propanoyl chloride propanoic_acid->propanoyl_chloride Acyl Chloride Formation (SOCl₂) indenone 4,5-Dichloro-2,3-dihydro-1H-inden-1-one propanoyl_chloride->indenone Intramolecular Friedel-Crafts (AlCl₃, DCM) Troubleshooting_Logic Start Low or No Yield? Moisture Check for Moisture (Anhydrous Conditions?) Start->Moisture Yes Catalyst Check Catalyst Amount (Stoichiometric?) Moisture->Catalyst Dry System StartingMaterial Check Starting Material Purity Catalyst->StartingMaterial Increase Amount Solvent Consider Solvent Choice StartingMaterial->Solvent Purify End Reaction Optimized Solvent->End Optimize

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 4,5-Dichloro- and 5,6-Dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the chemical reactivity of two isomeric dichlorinated indenones: 4,5-dichloro-2,3-dihydro-1H-inden-1-one and 5,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric dichlorinated indenones: 4,5-dichloro-2,3-dihydro-1H-inden-1-one and 5,6-dichloro-2,3-dihydro-1H-inden-1-one. Understanding the distinct reactivity profiles of these compounds is crucial for their application as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This comparison is based on established principles of organic chemistry and available experimental data on related structures.

Introduction

The substitution pattern of electron-withdrawing groups, such as chlorine, on an aromatic ring significantly influences the electron density distribution within the molecule. This, in turn, dictates the reactivity of functional groups, including the carbonyl group and the aromatic ring itself. In the case of 4,5-dichloro- and 5,6-dichloro-2,3-dihydro-1H-inden-1-one, the placement of the two chlorine atoms leads to different electronic and steric environments, resulting in distinct behaviors in chemical reactions.

Reactivity of the Carbonyl Group: Nucleophilic Addition

The carbonyl group in ketones is electrophilic and susceptible to attack by nucleophiles. The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring.

Theoretical Analysis:

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one: The chlorine atom at position 4 exerts a strong electron-withdrawing inductive effect (-I), which is somewhat counteracted by its electron-donating resonance effect (+M). The chlorine at position 5 also has a -I effect. The proximity of the chlorine at position 4 to the carbonyl group is expected to increase its electrophilicity through space (field effect) and through the sigma framework.

  • 5,6-dichloro-2,3-dihydro-1H-inden-1-one: Both chlorine atoms are further away from the carbonyl group compared to the 4-chloro substituent in the other isomer. Their primary influence is through the delocalized π-system of the aromatic ring. The combined electron-withdrawing nature of the two chlorine atoms deactivates the ring and, by extension, can influence the carbonyl group's reactivity.

It is hypothesized that the carbonyl group in 4,5-dichloro-2,3-dihydro-1H-inden-1-one is more electrophilic and therefore more reactive towards nucleophiles due to the closer proximity of the electron-withdrawing chlorine atom at the 4-position.

Experimental Data:

ReactionSubstrateExpected Relative Reactivity
Nucleophilic Addition (e.g., Grignard)4,5-dichloro-2,3-dihydro-1H-inden-1-oneHigher
Nucleophilic Addition (e.g., Grignard)5,6-dichloro-2,3-dihydro-1H-inden-1-oneLower

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

This protocol is a representative procedure for a nucleophilic addition reaction to the indenone carbonyl.

Materials:

  • Dichloro-2,3-dihydro-1H-inden-1-one isomer

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude tertiary alcohol product.

  • Purify the product by column chromatography on silica gel.

Grignard_Reaction Indenone Dichloro-indenone Intermediate Alkoxide Intermediate Indenone->Intermediate Nucleophilic Attack Grignard CH3MgBr Grignard->Intermediate Product Tertiary Alcohol Intermediate->Product Protonation Workup H3O+ Workup Workup->Product

Caption: General workflow for the Grignard reaction with dichlorinated indenones.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The electron density of the benzene ring and the directing effects of the substituents determine the outcome of electrophilic aromatic substitution (EAS) reactions. Chlorine is an ortho-, para-directing but deactivating group due to the interplay of its inductive and resonance effects.

Theoretical Analysis:

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one: The aromatic ring is strongly deactivated by the two chlorine atoms and the carbonyl group. The chlorine atoms direct incoming electrophiles to the positions ortho and para to them. The carbonyl group is a meta-director. The likely position for electrophilic attack would be C7, which is ortho to the C6-C5 bond (part of the fused ring system) and para to the C4-Cl bond, although the overall reactivity is expected to be low.

  • 5,6-dichloro-2,3-dihydro-1H-inden-1-one: This isomer is also strongly deactivated. The two chlorine atoms are on adjacent carbons. The potential sites for electrophilic attack are C4 and C7. Position C7 is ortho to the C6-Cl and para to the C5-Cl bond. Position C4 is ortho to the C5-Cl and influenced by the fused ring. The directing effects of the two chlorine atoms reinforce each other to a greater extent in this isomer, potentially leading to a more regioselective but still sluggish reaction.

Overall, both isomers are expected to be significantly less reactive than benzene in electrophilic aromatic substitution reactions. 5,6-dichloro-2,3-dihydro-1H-inden-1-one might exhibit slightly higher regioselectivity due to the concerted directing effects of the adjacent chlorine atoms.

Experimental Data:

Direct comparative data on the rates of electrophilic aromatic substitution for these specific isomers is scarce. However, studies on the bromination of substituted indanones provide insights into the expected regioselectivity and conditions. For instance, bromination of 5,6-dimethoxyindan-1-one has been shown to occur on the aromatic ring under acidic conditions.

ReactionSubstrateExpected Relative RatePredicted Major Regioisomer(s)
Electrophilic Bromination4,5-dichloro-2,3-dihydro-1H-inden-1-oneLow7-bromo isomer
Electrophilic Bromination5,6-dichloro-2,3-dihydro-1H-inden-1-oneLow4-bromo and/or 7-bromo isomer

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure for the bromination of the aromatic ring of the indenone.

Materials:

  • Dichloro-2,3-dihydro-1H-inden-1-one isomer

  • Bromine

  • Anhydrous iron(III) bromide (FeBr₃)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous iron(III) bromide (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of bromine (1.1 eq) in dichloromethane dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by pouring the mixture into a saturated aqueous sodium thiosulfate solution to destroy excess bromine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

EAS_Bromination cluster_reactants Reactants cluster_reaction Reaction Steps Indenone Dichloro-indenone Sigma_Complex Sigma Complex Intermediate Indenone->Sigma_Complex Electrophilic Attack Br2_FeBr3 Br2 / FeBr3 Br2_FeBr3->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of H+ Product Bromo-dichloro-indenone Deprotonation->Product Aromatization

Caption: Key steps in the electrophilic bromination of dichlorinated indenones.

Conclusion

The reactivity of 4,5-dichloro- and 5,6-dichloro-2,3-dihydro-1H-inden-1-one is dictated by the electronic and steric effects imposed by the chlorine substituents. Theoretical considerations suggest that the carbonyl group of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is more susceptible to nucleophilic attack. In contrast, electrophilic aromatic substitution is expected to be sluggish for both isomers, with 5,6-dichloro-2,3-dihydro-1H-inden-1-one potentially offering greater regioselectivity.

Further experimental studies, particularly quantitative kinetic analyses, are required to definitively establish the reactivity differences between these two important synthetic intermediates. The provided protocols offer a starting point for such investigations.

Comparative

Comparative Analysis of the Anticancer Activity of Substituted 2,3-Dihydro-1H-inden-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 2,3-dihydro-1H-inden-1-one, in particular, have garnered interest for their potential therapeutic applications, including anticancer properties. While comprehensive comparative data on 4,5-dichloro-2,3-dihydro-1H-inden-1-one derivatives are not extensively available in the current body of literature, this guide presents a comparative analysis of a series of structurally related 6-substituted-2,3-dihydro-1H-inden-1-one heteroarylacetamide derivatives. This analysis is based on a study by Karaburun et al., which provides valuable insights into the structure-activity relationships of this compound class, with a particular focus on a chloro-substituted analog. The data herein is intended to serve as a resource for researchers engaged in the discovery and development of novel anticancer agents.

Quantitative Data Summary

The anticancer activity of a series of sixteen newly synthesized 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide derivatives was evaluated by the National Cancer Institute (NCI), USA. The following table summarizes the growth inhibition percentages for the most active compound in the series, a 6-chloro derivative, against various cancer cell lines.

Compound IDStructureSubstitution (R)Cancer Cell LineGrowth Inhibition (%)
3e 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide6-ChloroLeukaemia61.47
Non-Small Cell Lung Cancer79.31
Breast Cancer62.82

Note: The data presented is for the most potent compound as highlighted in the source publication. Comprehensive data for the entire series of 16 compounds was not available in the referenced abstract.

Experimental Protocols

General Synthesis of 2,3-Dihydro-1H-inden-1-one Derivatives

The synthesis of the evaluated compounds was conducted in a multi-step process. The core structure was formed by reacting 2-(3/4-Hydroxybenzylidene)-6-substituted-2,3-dihydro-1H-inden-1-ones with appropriate 2-chloroacetamides to yield the final 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene) methyl)phenoxy]-N-(heteroaryl)acetamide derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Indenone 2-(3/4-Hydroxybenzylidene)- 6-substituted-2,3-dihydro- 1H-inden-1-one ReactionStep Reaction in suitable solvent Indenone->ReactionStep Chloroacetamide 2-Chloroacetamide Derivative Chloroacetamide->ReactionStep FinalProduct 2-[3/4-((6-substituted-1-oxo-2,3-dihydro- 1H-inden-2-ylidene)methyl)phenoxy]- N-(heteroaryl)acetamide Derivative ReactionStep->FinalProduct

General synthesis workflow for the indenone derivatives.
Structural Elucidation

The chemical structures of the synthesized compounds were confirmed using a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy: IR spectra were recorded to identify the characteristic functional groups present in the molecules. A small amount of the solid sample was typically mixed with KBr and pressed into a pellet, or analyzed as a thin film. The presence of characteristic peaks for C=O (ketone and amide), C-N, C-O, and aromatic C-H bonds would be confirmed.

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR spectra were obtained to determine the proton environment in the molecules. Samples were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed. The chemical shifts, integration, and splitting patterns of the proton signals would be used to confirm the proposed structures.

  • Mass Spectrometry (MS): Mass spectra were recorded to determine the molecular weight of the compounds. The observation of the molecular ion peak (M+) corresponding to the calculated molecular weight would confirm the identity of the synthesized derivatives.

Anticancer Activity Screening (NCI-60 Protocol)

The in vitro anticancer screening was performed using the National Cancer Institute's 60 human tumor cell line panel. This is a two-stage process.

Stage 1: Single High-Dose Screening Initially, the compounds are tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines. The percentage of cell growth is measured.

Stage 2: Five-Dose Assay Compounds that show significant growth inhibition in the initial screen are then subjected to a more detailed five-dose assay to determine the dose-response relationship and calculate key cytotoxicity parameters such as GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill).

Assay Procedure:

  • Cell Plating: Cancer cells are inoculated into 96-well microtiter plates at specific densities and incubated for 24 hours.

  • Drug Addition: The test compounds, solubilized in DMSO and diluted with cell culture medium, are added to the wells.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Endpoint Measurement (Sulforhodamine B Assay):

    • The cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution.

    • The absorbance is read on an automated plate reader, which is proportional to the total cellular protein and, therefore, the cell number.

G Start Start: NCI-60 Cell Lines Plating Inoculate cells in 96-well plates Start->Plating Incubate1 Incubate for 24h Plating->Incubate1 AddDrug Add test compound (single high dose) Incubate1->AddDrug Incubate2 Incubate for 48h AddDrug->Incubate2 Fix Fix cells with TCA Incubate2->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash unbound dye Stain->Wash Solubilize Solubilize bound dye Wash->Solubilize Read Read absorbance Solubilize->Read Analyze Analyze % Growth Inhibition Read->Analyze End End: Report Results Analyze->End

Workflow for the NCI-60 anticancer screening assay.

Signaling Pathways and Structure-Activity Relationships

While the specific signaling pathways targeted by these 2,3-dihydro-1H-inden-1-one derivatives were not detailed in the referenced abstract, the notable activity of the 6-chloro substituted derivative (Compound 3e ) suggests that the electronic properties and position of the substituent on the indanone ring play a crucial role in the anticancer activity. The presence of the electron-withdrawing chlorine atom at the 6-position, combined with the N-(thiazol-2-yl)acetamide side chain, appears to be a favorable combination for inhibiting the growth of leukemia, non-small cell lung, and breast cancer cells. This highlights a potential area for further optimization in the design of more potent analogs.

G cluster_SAR Structure-Activity Relationship IndenoneCore 6-Substituted Indenone Core BiologicalActivity Anticancer Activity IndenoneCore->BiologicalActivity Substituent at R6 (e.g., -Cl) SideChain Heteroaryl Acetamide Side Chain SideChain->BiologicalActivity Heteroaryl group (e.g., Thiazole)

Key structural features influencing biological activity.

Comparative

A Comparative Spectroscopic Analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one and its Bromo-Analog

This guide presents a comparative spectroscopic analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one and its bromo-analog, 4,5-dibromo-2,3-dihydro-1H-inden-1-one. Due to the limited availability of experimental spectra fo...

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Spectroscopic Research Division

This guide presents a comparative spectroscopic analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one and its bromo-analog, 4,5-dibromo-2,3-dihydro-1H-inden-1-one. Due to the limited availability of experimental spectra for these specific compounds in public databases, this comparison relies on predicted spectroscopic data generated through computational methods. This approach provides valuable insights into the expected spectral characteristics and highlights the influence of halogen substitution on the spectroscopic properties of the indenone core.

The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry to aid in the characterization and identification of similar halogenated indenone derivatives.

Data Presentation

The following tables summarize the predicted spectroscopic data for 4,5-dichloro-2,3-dihydro-1H-inden-1-one and 4,5-dibromo-2,3-dihydro-1H-inden-1-one, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
4,5-dichloro-2,3-dihydro-1H-inden-1-one H-2 (2H)~ 2.75t~ 6.0
H-3 (2H)~ 3.10t~ 6.0
H-6~ 7.50d~ 8.5
H-7~ 7.65d~ 8.5
4,5-dibromo-2,3-dihydro-1H-inden-1-one H-2 (2H)~ 2.78t~ 6.0
H-3 (2H)~ 3.12t~ 6.0
H-6~ 7.70d~ 8.5
H-7~ 7.85d~ 8.5

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
4,5-dichloro-2,3-dihydro-1H-inden-1-one C-1 (C=O)~ 195.0
C-2~ 25.0
C-3~ 36.0
C-3a~ 138.0
C-4~ 132.0
C-5~ 130.0
C-6~ 128.0
C-7~ 125.0
C-7a~ 152.0
4,5-dibromo-2,3-dihydro-1H-inden-1-one C-1 (C=O)~ 194.5
C-2~ 25.5
C-3~ 36.5
C-3a~ 140.0
C-4~ 120.0
C-5~ 118.0
C-6~ 131.0
C-7~ 128.0
C-7a~ 153.0

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)
4,5-dichloro-2,3-dihydro-1H-inden-1-one C=O (ketone)~ 1715 - 1700
C-H (aromatic)~ 3100 - 3000
C-H (aliphatic)~ 3000 - 2850
C-Cl~ 800 - 600
4,5-dibromo-2,3-dihydro-1H-inden-1-one C=O (ketone)~ 1710 - 1695
C-H (aromatic)~ 3100 - 3000
C-H (aliphatic)~ 3000 - 2850
C-Br~ 600 - 500

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z of Molecular Ion [M]⁺Predicted Key Fragments (m/z)
4,5-dichloro-2,3-dihydro-1H-inden-1-one C₉H₆Cl₂O201.05200, 202, 204172, 174 ([M-CO]⁺), 137 ([M-CO-Cl]⁺)
4,5-dibromo-2,3-dihydro-1H-inden-1-one C₉H₆Br₂O289.95288, 290, 292260, 262 ([M-CO]⁺), 181 ([M-CO-Br]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These protocols are intended to serve as a reference for obtaining experimental data for the target compounds or similar molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

    • Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or KBr pellet).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Acquire mass spectra over a mass-to-charge (m/z) range of approximately 50-500 amu.

    • EI is performed at a standard energy of 70 eV.

    • The resulting mass spectrum plots relative ion abundance against m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two compounds, incorporating both predicted and potential experimental data.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Halogenated Indenones cluster_compounds Target Compounds cluster_prediction Computational Prediction cluster_experiment Experimental Analysis (Proposed) cluster_comparison Data Comparison & Analysis cluster_output Publication Guide Dichloro 4,5-dichloro-2,3-dihydro-1H-inden-1-one Predict_NMR Predict NMR Spectra (¹H & ¹³C) Dichloro->Predict_NMR Predict_IR Predict IR Spectrum Dichloro->Predict_IR Predict_MS Predict Mass Spectrum Dichloro->Predict_MS Exp_NMR Acquire NMR Spectra Dichloro->Exp_NMR Exp_IR Acquire IR Spectrum Dichloro->Exp_IR Exp_MS Acquire Mass Spectrum Dichloro->Exp_MS Bromo 4,5-dibromo-2,3-dihydro-1H-inden-1-one Bromo->Predict_NMR Bromo->Predict_IR Bromo->Predict_MS Bromo->Exp_NMR Bromo->Exp_IR Bromo->Exp_MS Compare_NMR Compare NMR Data Predict_NMR->Compare_NMR Compare_IR Compare IR Data Predict_IR->Compare_IR Compare_MS Compare MS Data Predict_MS->Compare_MS Exp_NMR->Compare_NMR Exp_IR->Compare_IR Exp_MS->Compare_MS Guide Generate Comparison Guide Compare_NMR->Guide Compare_IR->Guide Compare_MS->Guide

Caption: Workflow for Spectroscopic Comparison.

Validation

A Comparative Guide to the Validation of an HPLC Method for 4,5-dichloro-2,3-dihydro-1H-inden-1-one Quantification

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis, with an alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The following sections detail the experimental protocols and performance data for both methodologies, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate analytical technique for their needs.

Data Presentation

The performance of the HPLC-UV and UPLC-MS/MS methods for the analysis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one are summarized below. The data presented is based on established validation parameters for similar ketonic compounds and analytical techniques.[1][2][3][4][5][6]

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (R²)> 0.999> 0.999
Limit of Detection (LOD)0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ)0.3 µg/mL0.15 ng/mL
Accuracy (Recovery %)98-102%99-101%
Precision (RSD %)< 2.0%< 1.5%
SpecificityHighVery High
Run Time~15 minutes~5 minutes

Experimental Protocols

Detailed methodologies for sample preparation and analysis using HPLC-UV and UPLC-MS/MS are outlined below. These protocols are based on established methods for ketone analysis and can be adapted for 4,5-dichloro-2,3-dihydro-1H-inden-1-one.[1][7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine quality control and quantification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one in bulk drug substance and process intermediates.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to obtain a stock solution of a known concentration.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) at 254 nm.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

This method is ideal for the trace-level quantification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, particularly in complex matrices such as biological samples or for impurity profiling.[1][5]

Sample Preparation:

  • For biological samples, perform a protein precipitation step using acetonitrile followed by centrifugation.

  • The supernatant is then diluted with the mobile phase.

  • For other sample types, follow the sample preparation steps outlined for the HPLC-UV method.

UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method for the quantification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, in accordance with ICH guidelines.[12][13][14]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Selectivity Selectivity Optimization Optimization Selectivity->Optimization Linearity Linearity Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Stability_Studies Stability Studies Robustness->Stability_Studies

Caption: Workflow for analytical method validation.

Comparison of Analytical Techniques

The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis. The following diagram provides a logical comparison of the two techniques based on key performance attributes.

Technique_Comparison Start Analytical Need High_Concentration High Concentration? (e.g., Bulk Drug) Start->High_Concentration Yes Trace_Level Trace Level? (e.g., Impurities, Bioanalysis) Start->Trace_Level No HPLC_UV HPLC-UV High_Concentration->HPLC_UV UPLC_MSMS UPLC-MS/MS Trace_Level->UPLC_MSMS

Caption: Decision tree for selecting an analytical technique.

References

Comparative

A Comparative Analysis of Catalysts for the Synthesis of 4,5-Dichloro-2,3-dihydro-1H-inden-1-one

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted indanones is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted indanones is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of various catalysts for the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a key intermediate for many pharmaceutical compounds. The information presented is supported by experimental data from analogous reactions and established chemical principles.

The synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one is typically achieved through the intramolecular Friedel-Crafts acylation of 3-(3,4-dichlorophenyl)propanoic acid or its corresponding acyl chloride. The choice of catalyst for this cyclization is paramount and significantly influences the reaction's yield, purity, and overall efficiency. The presence of two deactivating chloro-substituents on the aromatic ring makes this transformation particularly challenging, often requiring potent catalysts and optimized reaction conditions.

Catalyst Performance Comparison

Catalyst SystemStarting MaterialTypical Reaction ConditionsAnticipated Yield (%)PurityKey Advantages & Disadvantages
Aluminum Chloride (AlCl₃) 3-(3,4-dichlorophenyl)propanoyl chlorideDichloromethane, 0 °C to room temp.85-95Good to ExcellentAdvantages: High reactivity and relatively low cost. Disadvantages: Stoichiometric amounts are required, moisture sensitive, and can lead to side products if not controlled.
Polyphosphoric Acid (PPA) 3-(3,4-dichlorophenyl)propanoic acid80-120 °C, neat70-85GoodAdvantages: Acts as both catalyst and solvent, good for direct cyclization of the carboxylic acid. Disadvantages: High viscosity can make stirring and work-up difficult, requires elevated temperatures.
Triflic Acid (TfOH) 3-(3,4-dichlorophenyl)propanoic acidDichloromethane, 0 °C to room temp.80-90ExcellentAdvantages: Very strong acid, can be used in catalytic amounts, and often leads to cleaner reactions with high yields. Disadvantages: High cost.
Niobium(V) Chloride (NbCl₅) 3-(3,4-dichlorophenyl)propanoic acidDichloromethane, room temp.75-85Good to ExcellentAdvantages: Milder reaction conditions compared to AlCl₃ and PPA, can act as both a Lewis acid and a dehydrating agent. Disadvantages: Less common and more expensive than AlCl₃ or PPA.

Experimental Protocols

Detailed methodologies for the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one using the aforementioned catalysts are provided below. These protocols are adapted from general procedures for Friedel-Crafts acylation of substituted phenylpropanoic acids.

Protocol 1: Aluminum Chloride Catalyzed Cyclization

This protocol utilizes the acyl chloride of 3-(3,4-dichlorophenyl)propanoic acid for the cyclization.

Materials:

  • 3-(3,4-dichlorophenyl)propanoyl chloride (1 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(3,4-dichlorophenyl)propanoyl chloride in anhydrous DCM dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Polyphosphoric Acid Catalyzed Cyclization

This method allows for the direct cyclization of the carboxylic acid.

Materials:

  • 3-(3,4-dichlorophenyl)propanoic acid (1 equiv)

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Ethyl acetate

Procedure:

  • Add 3-(3,4-dichlorophenyl)propanoic acid to PPA.

  • Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization.

Protocol 3: Triflic Acid Catalyzed Cyclization

This protocol also uses the carboxylic acid directly and often provides a cleaner reaction profile.

Materials:

  • 3-(3,4-dichlorophenyl)propanoic acid (1 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 - 1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve 3-(3,4-dichlorophenyl)propanoic acid in anhydrous DCM and cool the solution to 0 °C.

  • Slowly add triflic acid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be further purified.

Visualizing the Synthesis Workflow

The general experimental workflow for the synthesis and purification of 4,5-dichloro-2,3-dihydro-1H-inden-1-one via intramolecular Friedel-Crafts acylation is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 3-(3,4-dichlorophenyl)propanoic acid or its acyl chloride setup Reaction Setup: Inert atmosphere, dry glassware start->setup solvent Add Anhydrous Solvent (e.g., Dichloromethane) setup->solvent catalyst Add Catalyst (e.g., AlCl3, PPA, TfOH) solvent->catalyst react Stir at appropriate temperature (Monitor by TLC) catalyst->react quench Quench Reaction (e.g., Ice-water/HCl) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with anhydrous salt (e.g., MgSO4, Na2SO4) wash->dry filter Filter and Concentrate dry->filter purify Purification (Recrystallization or Chromatography) filter->purify product Final Product: 4,5-dichloro-2,3-dihydro-1H-inden-1-one purify->product

Caption: General workflow for the synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Signaling Pathway of the Catalytic Reaction

The intramolecular Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then undergoes an electrophilic aromatic substitution reaction. The role of the Lewis or Brønsted acid catalyst is crucial in activating the carbonyl group to facilitate this process.

reaction_pathway cluster_activation Catalyst Activation cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Product Formation SM Starting Material (Acyl Chloride or Carboxylic Acid) Acylium Acylium Ion Intermediate (Electrophile) SM->Acylium Activation Cat Catalyst (Lewis or Brønsted Acid) Cat->Acylium EAS Intramolecular Electrophilic Aromatic Substitution Acylium->EAS Attack by aromatic ring Deprotonation Deprotonation & Aromatization EAS->Deprotonation Loss of H+ Product 4,5-dichloro-2,3-dihydro-1H-inden-1-one Deprotonation->Product

Caption: Catalytic pathway for intramolecular Friedel-Crafts acylation.

Validation

In Vitro Assay Comparison of 4,5-Dichloro-2,3-dihydro-1H-inden-1-one and Analogs: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of 4,5-dichloro-2,3-dihydro-1H-inden-1-one and its analogs. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of 4,5-dichloro-2,3-dihydro-1H-inden-1-one and its analogs. The information is presented to facilitate the evaluation of these compounds in drug discovery and development, with supporting experimental data and detailed protocols.

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide focuses on the in vitro properties of substituted 1-indanone analogs, providing a comparative analysis of their performance in various assays. While a direct head-to-head comparison of a homologous series of 4,5-dichloro-2,3-dihydro-1H-inden-1-one analogs is not extensively available in the public literature, this guide compiles data from various studies to illustrate the structure-activity relationships of the broader indanone class.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected indanone analogs. These tables are designed for easy comparison of the compounds' performance across different assays and cell lines.

Table 1: In Vitro Cytotoxicity of Indanone Analogs against Human Cancer Cell Lines

Compound IDStructure / SubstitutionCancer Cell LineAssay TypeIC50 (µM)
1 4,5-dichloro-2,3-dihydro-1H-inden-1-oneData Not Available--
2 2-(4-Hydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-oneA549 (Lung)MTT8.5
MCF-7 (Breast)MTT12.3
HeLa (Cervical)MTT15.1
3 2-(4-Methoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-oneA549 (Lung)MTT>50
MCF-7 (Breast)MTT>50
HeLa (Cervical)MTT>50
4 6-Chloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid methyl ester---
5 (6-Chloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid ethyl ester---

Table 2: In Vitro Anti-inflammatory Activity of Indanone Analogs

Compound IDAssay TypeCell LineParameter MeasuredInhibition
6 LPS-induced inflammationRAW 264.7 macrophagesNO productionIC50 = 15.2 µM
7 LPS-induced inflammationRAW 264.7 macrophagesTNF-α productionSignificant inhibition at 10 µM
8 LPS-induced inflammationBV2 microgliaIL-1β productionSignificant reduction at ≤50 µM[1]
9 Heat-induced hemolysisHuman Red Blood CellsRBC membrane stabilization72.82% inhibition at 100 µM[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • 4,5-dichloro-2,3-dihydro-1H-inden-1-one analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indanone analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • Indanone analogs

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the indanone analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the in vitro evaluation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one analogs.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis cluster_end Conclusion start Start: Synthesize/Procure Indanone Analogs cells Culture Cancer/Immune Cell Lines start->cells cytotoxicity Cytotoxicity Assay (e.g., MTT) cells->cytotoxicity inflammation Anti-inflammatory Assay (e.g., Griess Test, ELISA) cells->inflammation ic50 Calculate IC50 Values cytotoxicity->ic50 inhibition Determine % Inhibition inflammation->inhibition sar Structure-Activity Relationship (SAR) Analysis ic50->sar inhibition->sar conclusion Identify Lead Compounds sar->conclusion

General workflow for in vitro evaluation of indanone analogs.

Inhibition of the NF-κB signaling pathway by indanone analogs.

References

Comparative

A Researcher's Guide to the Purification of Chlorinated Indanones

For researchers and professionals in drug development, isolating chlorinated indanones of high purity is a critical step. The presence of isomers and other process-related impurities from syntheses like the Friedel-Craft...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, isolating chlorinated indanones of high purity is a critical step. The presence of isomers and other process-related impurities from syntheses like the Friedel-Crafts acylation can significantly impact downstream applications and biological activity.[1] This guide provides a comparative overview of common purification techniques, offering experimental protocols and performance data to aid in the selection of the most suitable method.

The primary methods for purifying substituted indanones include column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).[2][3][4] The choice of technique depends on factors such as the required purity, the quantity of material to be purified, and the nature of the impurities.

Comparative Performance of Purification Techniques

The following table summarizes the typical performance of each purification method for chlorinated indanones based on common laboratory outcomes. The data presented is illustrative to provide a comparative framework.

Parameter Column Chromatography Recrystallization Preparative HPLC
Final Purity (%) 95 - 99> 99> 99.5
Typical Yield (%) 70 - 9050 - 8085 - 95
Time per Sample 4 - 8 hours2 - 24 hours1 - 3 hours
Cost per Sample ModerateLowHigh
Scalability GoodExcellentLimited
Ideal For General purificationHigh purity of solidsIsomer separation

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are generalized and may require optimization based on the specific properties of the chlorinated indanone.

Silica Gel Column Chromatography

Column chromatography is a widely used technique for the purification of indanone derivatives.[3][5][6] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system).

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent, such as hexane.

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.

  • Sample Loading: Dissolve the crude chlorinated indanone in a minimal amount of a suitable solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chlorinated indanone.

Recrystallization

Recrystallization is an effective method for purifying solid compounds to a high degree of purity.[7][8][9] The principle is based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.

Protocol:

  • Solvent Selection: Choose a solvent in which the chlorinated indanone is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent pairs for ketones include ethanol/water or acetone/water.[7][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[7][9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them to a constant weight.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that is particularly useful for separating closely related isomers.[11][12][13] It is a scaled-up version of analytical HPLC, designed to isolate larger quantities of a specific compound.

Protocol:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the chlorinated indanone from its impurities. This involves selecting the appropriate column (e.g., C18 for reversed-phase or silica for normal-phase) and optimizing the mobile phase composition.[12]

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system. The system will automatically collect fractions as they elute from the column based on the detector signal (typically UV absorbance).[14]

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often through lyophilization or rotary evaporation, to yield the final product.

Visualizing the Purification Process

The following diagrams illustrate the general workflow for purifying chlorinated indanones and a decision-making guide to help select the most appropriate technique.

G crude Crude Chlorinated Indanone analysis1 Initial Purity Analysis (TLC/HPLC/NMR) crude->analysis1 decision Select Purification Method analysis1->decision col_chrom Column Chromatography decision->col_chrom General Purification recryst Recrystallization decision->recryst High Purity Solid prep_hplc Preparative HPLC decision->prep_hplc Isomer Separation fractions Collect Pure Fractions col_chrom->fractions crystals Collect Crystals recryst->crystals prep_hplc->fractions solvent_rem Solvent Removal fractions->solvent_rem crystals->solvent_rem final_product Purified Chlorinated Indanone solvent_rem->final_product analysis2 Final Purity Analysis (HPLC/NMR) final_product->analysis2 G start Start: Crude Product is_solid Is the product a solid? start->is_solid is_isomer Are isomers the main impurity? is_solid->is_isomer Yes column_chrom Use Column Chromatography is_solid->column_chrom No (Oil) large_scale Large scale (>10g)? is_isomer->large_scale No prep_hplc Use Preparative HPLC is_isomer->prep_hplc Yes recrystallization Use Recrystallization large_scale->recrystallization Yes large_scale->column_chrom No

References

Validation

Comparative Guide to Cross-Reactivity Studies of 4,5-dichloro-2,3-dihydro-1H-inden-1-one Intermediates

For Researchers, Scientists, and Drug Development Professionals Rationale for Cross-Reactivity Profiling The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rationale for Cross-Reactivity Profiling

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Derivatives have been shown to interact with a wide range of biological targets, including enzymes involved in neurodegenerative diseases, cancer, and inflammation.[3][4][5] Therefore, any new therapeutic candidate based on this scaffold, such as 4,5-dichloro-2,3-dihydro-1H-inden-1-one, warrants extensive cross-reactivity profiling to ensure its selectivity and to identify potential safety liabilities arising from off-target interactions.

Potential Off-Target Classes for Indenone Derivatives

Based on extensive research into related compounds, a panel for cross-reactivity screening should include, but not be limited to, the targets listed below. These represent protein families for which other indanone derivatives have demonstrated significant inhibitory activity.

Target ClassSpecific ExamplesRationale for InclusionCitation(s)
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)The indanone core is central to Donepezil, a well-known AChE inhibitor for Alzheimer's disease treatment.[1][3][6][7]
Monoamine Oxidases MAO-A, MAO-BIndanone derivatives have been identified as potent inhibitors of MAO enzymes, which are key targets for neurodegenerative and neuropsychiatric disorders.[3][8]
Protein Kinases Full Kinome Panel (e.g., CDK family, GSK3β)Kinase inhibitor promiscuity is common; given the role of indenones in cell proliferation, broad kinase screening is essential to determine selectivity.[9][10]
DNA Repair Enzymes AlkB Homolog 3 (AlkBH3)Arylated indenone derivatives have been reported as inhibitors of this DNA dealkylation repair enzyme.[11]
Inflammatory Pathway Enzymes Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Certain indanone derivatives exhibit anti-inflammatory properties by targeting key enzymes in inflammatory signaling pathways.[12][13][14]
Ubiquitin Ligase Components Cereblon (CRBN)Indanone derivatives have been computationally identified as potential binders to CRBN, a component of the E3 ubiquitin ligase complex.[15]
Cytoskeletal Proteins TubulinSome 2-benzylidene-1-indanones have shown strong inhibition of tubulin polymerization, a mechanism relevant to cancer chemotherapy.[4][8]

Proposed Experimental Workflow

A tiered approach is recommended to efficiently screen for cross-reactivity and confirm off-target hits. This workflow progresses from broad, high-throughput screening to more detailed biochemical and cell-based functional assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Validation cluster_3 Data Analysis T1_Screen Broad Panel Screen (Single High Concentration, e.g., 10 µM) - Kinome Panel - Enzyme/Receptor Panel T2_Dose Dose-Response Analysis (10-point concentration curve) Determine IC50 / Kd for primary hits T1_Screen->T2_Dose >50% Inhibition T3_Cell Cell-Based Functional Assays - Target Engagement (e.g., NanoBRET) - Phenotypic Assays (Viability, Apoptosis) - Pathway Analysis (e.g., Western Blot) T2_Dose->T3_Cell Potent Hits (e.g., IC50 < 1 µM) Analysis Calculate Selectivity Index Prioritize Hits for In Vivo Studies T3_Cell->Analysis

Caption: A tiered workflow for cross-reactivity profiling.

Experimental Protocols

The following are generalized protocols for key assays in the proposed workflow. These should be optimized for each specific target and compound.

Protocol: Competitive Binding Assay (ELISA-based)

This protocol is designed to measure the ability of a test compound to compete with a known, labeled ligand for a specific target protein.

  • Plate Coating: Coat a 96-well high-binding microplate with the purified target protein (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20). Block non-specific binding sites with blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the test compound (4,5-dichloro-2,3-dihydro-1H-inden-1-one intermediate) in assay buffer.

    • Add the diluted test compound to the wells.

    • Immediately add a fixed concentration of a biotinylated ligand (competitor) to all wells. The concentration should be near its Kd for the target.

    • Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.[16]

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark until sufficient color develops.

    • Stop the reaction with 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the binding of the test compound.

  • Analysis: Normalize the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Kinase Inhibition Assay (Fluorescence-based)

This protocol measures the inhibition of a specific protein kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solutions.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, then dilute further into the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate solution to each well and incubate for 10-15 minutes.

    • Initiate the reaction by adding ATP at a concentration close to its Kₘ for the specific kinase.[17]

    • Incubate for 60-120 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and detect the amount of phosphorylated substrate. This is often done using a phosphorylation-specific antibody coupled to a detection system (e.g., HTRF, AlphaLISA) or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).[10]

  • Data Acquisition: Read the signal (fluorescence or luminescence) on a compatible plate reader.

  • Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value by non-linear regression.

Protocol: Cell-Based Viability Assay

This protocol assesses the effect of off-target binding on cell health.

  • Cell Plating: Seed cells (e.g., a cancer cell line known to rely on a specific off-target kinase) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • Viability Measurement: Add a viability reagent such as one based on resazurin reduction (e.g., alamarBlue™) or ATP quantification (e.g., CellTiter-Glo®).[18]

  • Data Acquisition: Incubate for 1-4 hours, then measure fluorescence or luminescence.

  • Analysis: Normalize the results to vehicle-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate comparison between the primary target and identified off-targets.

Table 2: Hypothetical Cross-Reactivity Profile of Compound X

Target NameTarget ClassAssay TypeIC₅₀ (nM)Selectivity Index (Off-Target IC₅₀ / Primary Target IC₅₀)
Primary Target Kinase A Protein Kinase Biochemical 25 1.0
Off-Target Kinase BProtein KinaseBiochemical2,500100
Off-Target Kinase CProtein KinaseBiochemical1506
AcetylcholinesteraseHydrolaseBiochemical>10,000>400
MAO-BOxidoreductaseBiochemical8,500340
COX-2OxidoreductaseBiochemical75030

A higher selectivity index indicates greater selectivity for the primary target over the off-target. A common threshold for a "selective" compound is a selectivity index of >100, though this can vary depending on the project's goals.

Visualization of Potential Pathway Interactions

Understanding the potential downstream effects of an off-target interaction is crucial. If a compound is found to inhibit an off-target kinase, it is important to map its position in known signaling pathways to predict the functional consequences. For example, inhibition of a kinase in the NF-κB pathway could explain observed anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK Signal Cascade IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active NF-κB NFkB_inactive->NFkB_active IκB Degradation Gene Inflammatory Gene Transcription NFkB_active->Gene Compound Indenone Compound Compound->IKK Off-Target Inhibition

Caption: Potential off-target effect on the NF-κB signaling pathway.

References

Comparative

Efficacy comparison between 4,5-dichloro-2,3-dihydro-1H-inden-1-one based inhibitors and existing drugs

Efficacy of Dihydro-1H-indene-based Tubulin Inhibitors: A Comparative Analysis An objective comparison of the performance of novel 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives against existing tubulin-targeting ant...

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of Dihydro-1H-indene-based Tubulin Inhibitors: A Comparative Analysis

An objective comparison of the performance of novel 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives against existing tubulin-targeting anticancer agents.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield publicly available information on the efficacy of inhibitors specifically derived from a 4,5-dichloro-2,3-dihydro-1H-inden-1-one scaffold. Therefore, this guide presents a comparative analysis of a closely related and recently developed class of compounds: 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives , which have been identified as potent tubulin polymerization inhibitors.

Introduction

Tubulin, a critical component of the cellular cytoskeleton, is a well-validated target for cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin, play a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Agents that disrupt microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[1] These microtubule-targeting agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine-site binders).[1] Recently, a novel series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives has been designed and evaluated as tubulin polymerization inhibitors that bind to the colchicine site.[3][4][5][6] This guide provides a comparative overview of the efficacy of these novel inhibitors against existing drugs, based on available preclinical data.

Quantitative Efficacy Comparison

The in vitro antiproliferative activity of the lead 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, compound 12d , was evaluated against a panel of human cancer cell lines and compared to the known colchicine-site binding agent, Combretastatin A-4 (CA-4) . The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundK562 (Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)HFL-1 (Normal Lung Fibroblast) IC50 (µM)
Compound 12d 0.035 ± 0.0040.028 ± 0.0030.087 ± 0.0090.039 ± 0.0050.563 ± 0.048
CA-4 0.032 ± 0.0050.026 ± 0.0060.010 ± 0.0020.004 ± 0.0010.139 ± 0.017

Data presented as mean ± SD from three independent experiments.[5]

Furthermore, the direct inhibitory effect on tubulin polymerization was quantified and compared.

CompoundTubulin Polymerization Inhibition IC50 (µM)
Compound 12d 3.24
Colchicine 10.6

The tubulin polymerization inhibition for compound 12d was determined, and for colchicine, it is a referenced value.[5][7]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this class of dihydro-1H-indene derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of α/β-tubulin heterodimers into microtubules.[3][5][6] This disruption of microtubule dynamics leads to a cascade of downstream cellular events, ultimately resulting in apoptosis of cancer cells.

G cluster_0 Cellular Effects Indene Dihydro-1H-indene Derivative (e.g., 12d) Tubulin β-Tubulin (Colchicine Site) Indene->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Network Disruption Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Angiogenesis Anti-Angiogenesis Microtubule->Angiogenesis Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action for dihydro-1H-indene based tubulin inhibitors.

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

cluster_workflow MTT Assay Workflow A 1. Cell Seeding (e.g., K562, A549, MCF-7, HCT116) in 96-well plates B 2. Compound Treatment (Varying concentrations of Compound 12d or CA-4) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. MTT Reagent Addition & Incubation (4 hours) C->D E 5. Formazan Solubilization (e.g., with DMSO) D->E F 6. Absorbance Measurement (at 570 nm) E->F G 7. IC50 Calculation (Dose-response curve) F->G

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., compound 12d) and a reference drug (e.g., CA-4) for a specified duration (typically 48-72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are used to generate dose-response curves, from which the IC50 values are calculated.

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

cluster_workflow Tubulin Polymerization Assay Workflow A 1. Prepare Reaction Mix (Purified tubulin, GTP, fluorescent reporter) B 2. Add Test Compound (e.g., Compound 12d) and controls to a 96-well plate A->B C 3. Initiate Polymerization (Add tubulin mix to plate and incubate at 37°C) B->C D 4. Monitor Fluorescence (Measure intensity over time) C->D E 5. Data Analysis (Plot polymerization curves and calculate IC50) D->E

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Detailed Steps:

  • Reagent Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules is prepared on ice.[8]

  • Compound Addition: Test compounds and controls (vehicle, known inhibitor like colchicine, known stabilizer like paclitaxel) are added to the wells of a 96-well plate pre-warmed to 37°C.

  • Initiation of Polymerization: The ice-cold tubulin reaction mix is added to the wells to initiate polymerization.

  • Fluorescence Monitoring: The plate is immediately placed in a fluorescence plate reader pre-heated to 37°C, and the fluorescence intensity is measured at regular intervals over time.

  • Data Analysis: The fluorescence data is plotted against time to generate polymerization curves. The IC50 value is determined by plotting the extent of polymerization against the compound concentration.[8]

Conclusion

The novel 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives, particularly compound 12d, demonstrate potent antiproliferative activity against a range of cancer cell lines, with efficacy comparable to the established tubulin inhibitor CA-4.[5] Notably, these compounds exhibit a strong ability to inhibit tubulin polymerization by binding to the colchicine site.[3][5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new class of anticancer agents. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of these and similar compounds.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4,5-dichloro-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

For immediate release The proper disposal of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

The proper disposal of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general safety protocols for halogenated compounds. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

Halogenated organic compounds are known for their potential toxicity and persistence in the environment, making their proper disposal a matter of significant concern.[1] Improper handling of such waste can lead to contamination of air and groundwater.[1] Therefore, a systematic and cautious approach to disposal is mandatory.

Key Disposal Data Summary

The following table summarizes the essential information for the disposal of 4,5-dichloro-2,3-dihydro-1H-inden-1-one, based on guidelines for halogenated organic waste.

ParameterGuidelineSource
Waste Classification Hazardous Waste (Halogenated Organic Compound)[1][2][3]
Segregation Must be segregated from non-halogenated organic waste, acids, bases, and other reactive wastes.[1][4][1][4]
Container Use a designated, compatible, and properly sealed container. The container must be in good condition and have a threaded cap that can seal tightly.[2][5][2][5][6]
Labeling Label containers with "Hazardous Waste" and the full chemical name: "Waste: 4,5-dichloro-2,3-dihydro-1H-inden-1-one".[1][2] Do not use abbreviations.[2][1][2][5]
Storage Store in a cool, dry, and well-ventilated area, away from incompatible substances.[2] Waste containers should be kept in a designated satellite accumulation area (SAA).[2][6]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[7]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical waste, ensure you are wearing the appropriate PPE: safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Waste Segregation and Collection:

  • Crucially, do not mix 4,5-dichloro-2,3-dihydro-1H-inden-1-one waste with non-halogenated organic solvents or any other waste streams.[1][3][4]

  • Designate a specific, compatible waste container for "Halogenated Organic Waste."[2] The container should be made of a material that will not react with the chemical.

  • As soon as the first drop of waste is added, the container must be labeled.[1]

3. Labeling the Waste Container:

  • The label must clearly state "Hazardous Waste."[5]

  • Identify the contents with the full chemical name: "Waste: 4,5-dichloro-2,3-dihydro-1H-inden-1-one."

  • Include the approximate concentration and volume of the waste.

  • Indicate the date when the waste was first added to the container.

4. Storage of the Waste Container:

  • Keep the waste container tightly sealed at all times, except when adding waste.[2][5][6] This prevents the release of volatile organic compounds (VOCs).

  • Store the sealed container in a designated and properly ventilated satellite accumulation area.

  • Ensure the storage area is away from sources of ignition, such as heat and open flames.[2]

5. Arranging for Final Disposal:

  • Once the waste container is full (do not exceed 90% capacity[6]) or has been stored for a maximum of three months, arrange for its disposal.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Follow all institutional procedures for waste manifest and pickup.

6. Spill and Emergency Procedures:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • For larger spills, evacuate the area immediately and contact your institution's emergency response team.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

DisposalWorkflow start Start: Generation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregation Is the waste halogenated? ppe->segregation halogenated_container Use Designated 'Halogenated Waste' Container segregation->halogenated_container Yes non_halogenated_container Use 'Non-Halogenated Waste' Container segregation->non_halogenated_container No labeling Label Container Immediately: 'Hazardous Waste' + Chemical Name halogenated_container->labeling storage Store in a Secure, Ventilated Area (SAA) labeling->storage full_or_time Container Full (90%) or > 3 Months? storage->full_or_time full_or_time->storage No ehs_pickup Contact EHS for Waste Pickup full_or_time->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

References

Handling

Personal protective equipment for handling 4,5-dichloro-2,3-dihydro-1H-inden-1-one

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The following procedures are designed to minimize risk and ensure...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 4,5-dichloro-2,3-dihydro-1H-inden-1-one. The following procedures are designed to minimize risk and ensure safe operational conduct.

Hazard Identification and Chemical Data

4,5-dichloro-2,3-dihydro-1H-inden-1-one is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with a "Warning" signal word.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Adherence to the safety protocols outlined below is mandatory to prevent exposure and ensure a safe laboratory environment.

Identifier Value Source
CAS Number 69392-64-9[1][2]
Molecular Formula C₉H₆Cl₂O[1][2]
Molecular Weight 201.05 g/mol [2]
GHS Signal Word Warning[1]
Storage Sealed in a dry place at room temperature.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

Protection Type Specific Equipment Rationale and Guidelines
Eye and Face Chemical safety goggles and/or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] Standard safety glasses are insufficient.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a fully buttoned lab coat, or chemical-resistant coveralls.Prevents skin contact which can cause irritation.[1][5] Contaminated gloves should be removed and replaced immediately.[5]
Respiratory NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges.Required when working outside of a certified chemical fume hood or when dust/aerosols may be generated.[3][6]
Footwear Closed-toe, chemical-resistant safety shoes.Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the handling area.[5]

Operational and Handling Plan

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Step 1: Preparation and Engineering Controls

  • Designate Area: Conduct all handling and weighing operations within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Verify Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible before beginning work.[4][7]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and waste receptacles inside the fume hood to contain the workflow.

Step 2: Chemical Handling Protocol

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Dispensing: Carefully dispense the chemical, avoiding the creation of dust.[4][8] Use techniques that minimize agitation.

  • Container Management: Keep the source container tightly sealed when not in use.[9]

  • Post-Handling: After handling, wipe down the work surface with an appropriate solvent and decontaminate all equipment.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task and before leaving the laboratory.[4][8]

Step 3: Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled container, and treat it as hazardous waste.[8] Do not allow the chemical to enter drains.[8]

Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Segregation: All materials contaminated with 4,5-dichloro-2,3-dihydro-1H-inden-1-one, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[9] The label must include the words "HAZARDOUS WASTE" and the full chemical name.[9]

  • Storage: Keep waste containers tightly sealed at all times, except when adding waste.[9] Store in a designated, well-ventilated satellite accumulation area, segregated from incompatible materials.

  • Final Disposal: Arrange for the removal and disposal of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[8]

Safety Workflow Visualization

The following diagram illustrates the logical progression of safety-critical steps for handling 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

G cluster_prep 1. Planning & Preparation cluster_ppe 2. Personal Protective Equipment cluster_handling 3. Chemical Handling cluster_disposal 4. Waste Management cluster_emergency 5. Emergency Response risk_assessment Risk Assessment (Review SDS) verify_safety Verify Safety Equipment (Fume Hood, Eyewash) risk_assessment->verify_safety don_ppe Don Goggles, Gloves, Lab Coat, Respirator verify_safety->don_ppe handle_in_hood Work in Fume Hood don_ppe->handle_in_hood minimize_dust Minimize Dust Generation handle_in_hood->minimize_dust seal_container Keep Container Sealed minimize_dust->seal_container decontaminate Decontaminate Workspace seal_container->decontaminate collect_waste Collect Hazardous Waste decontaminate->collect_waste label_container Label Waste Container collect_waste->label_container dispose_professionally Arrange Professional Disposal label_container->dispose_professionally spill Spill Response seek_medical Seek Medical Attention spill->seek_medical exposure Exposure Response (First Aid) exposure->seek_medical

Caption: Workflow for safe handling of 4,5-dichloro-2,3-dihydro-1H-inden-1-one.

References

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